(R)-1-Cyclopropylethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWFMMNJURDPFP-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195252-68-7 | |
| Record name | (1R)-1-cyclopropylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-Cyclopropylethanamine hydrochloride chemical structure and stereochemistry
An In-depth Technical Guide to (R)-1-Cyclopropylethanamine Hydrochloride
Abstract
This compound is a chiral primary amine of significant interest in modern medicinal chemistry. Its unique structural architecture, combining a strained cyclopropyl ring with a chiral ethylamine side chain, offers a valuable scaffold for the development of novel therapeutics. The cyclopropyl moiety often serves as a bioisosteric replacement for larger or more metabolically labile groups, conferring advantageous properties such as enhanced metabolic stability, increased potency, and improved physicochemical characteristics. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, enantioselective synthesis, and critical role as a building block in drug discovery, with a particular focus on its application in the synthesis of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists for treating autoimmune diseases.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of lead optimization. The cyclopropyl group, a three-membered carbocycle, is a premier example of such a motif. Despite its high ring strain (~27.5 kcal/mol), the cyclopropyl fragment is increasingly utilized to address common challenges in drug development.[1] Its unique electronic and steric properties—shorter and stronger C-H bonds, enhanced π-character in its C-C bonds, and rigid, planar geometry—allow it to function as a versatile modulator of a molecule's pharmacological profile.
The introduction of a cyclopropyl group can:
-
Enhance Metabolic Stability: By replacing metabolically vulnerable groups (e.g., isopropyl or tert-butyl groups), it can block sites of oxidative metabolism by Cytochrome P450 enzymes.
-
Improve Binding Affinity: Its rigid structure reduces the entropic penalty upon binding to a biological target, and its unique electronics can engage in favorable interactions within a receptor's binding pocket.
-
Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
This compound represents a sophisticated building block that combines the benefits of the cyclopropyl group with the stereochemical precision required for selective interaction with chiral biological targets.
Physicochemical Properties and Identification
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | (1R)-1-cyclopropylethan-1-amine hydrochloride | [2] |
| CAS Number | 195252-68-7 | [2][3] |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| SMILES | CC1CC1.Cl | [2] |
| InChIKey | WZWFMMNJURDPFP-SCSAIBSYSA-N (HCl salt) | |
| Storage | Store at 0-8 °C under inert gas (e.g., Argon) | [2] |
Molecular Structure and Stereochemistry
Chemical Structure
This compound is the salt formed between the chiral amine, (R)-1-cyclopropylethanamine, and hydrochloric acid. The core structure features a central carbon atom (C1) bonded to four distinct substituents:
-
A cyclopropyl ring : A strained, three-carbon aliphatic ring.
-
A methyl group (-CH₃).
-
An ammonium group (-NH₃⁺), protonated by HCl.
-
A hydrogen atom .
The presence of these four different groups makes the C1 carbon a stereocenter, giving rise to two possible enantiomers: (R) and (S).
Stereochemistry: The Critical (R)-Configuration
The designation "(R)" refers to the absolute configuration at the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule:
-
The amino group (-NH₂) has the highest priority (1).
-
The cyclopropyl group (-C₃H₅) has the second-highest priority (2).
-
The methyl group (-CH₃) has the third priority (3).
-
The hydrogen atom has the lowest priority (4).
When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the "(R)" (from the Latin rectus) designation. This specific three-dimensional arrangement is crucial, as biological macromolecules (enzymes, receptors) are themselves chiral and will often interact preferentially with only one enantiomer of a drug molecule.
Enantioselective Synthesis and Manufacturing
The industrial production of a single enantiomer like (R)-1-cyclopropylethanamine requires a robust and scalable asymmetric synthesis. A common and effective strategy is diastereoselective reductive amination, which utilizes a chiral auxiliary to direct the stereochemical outcome.[4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection traces the target molecule back to simple, commercially available starting materials. The primary amine can be formed via the removal of a chiral auxiliary, which itself was introduced through the reductive amination of a prochiral ketone.
Field-Proven Synthesis Protocol
The following protocol is a scalable, three-step process adapted from patented industrial methods for producing optically active 1-cyclopropylalkylamines.[5]
Starting Materials:
-
Cyclopropyl methyl ketone
-
(S)-(-)-α-Phenylethylamine (Chiral Auxiliary)
-
Titanium(IV) isopropoxide (or other dehydrating agent)
-
Sodium borohydride (NaBH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Toluene
-
Hydrochloric acid (HCl)
Step 1: Diastereoselective Imine Formation
-
Causality: This step condenses the prochiral ketone with the chiral amine to form a chiral imine intermediate. The (S)-configuration of the auxiliary sterically hinders one face of the newly formed C=N double bond, setting the stage for stereoselective reduction.
-
Protocol:
-
To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in toluene, add (S)-(-)-α-phenylethylamine (1.05 eq).
-
Add a dehydrating agent, such as titanium(IV) isopropoxide (0.2 eq), to drive the equilibrium towards the imine product by removing water.
-
Heat the mixture to reflux (approx. 110°C) for 12-18 hours, monitoring the reaction for completion by GC-MS or TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude imine, which is used directly in the next step.
-
Step 2: Diastereoselective Reduction
-
Causality: The imine is reduced to a secondary amine. The chiral auxiliary directs the hydride attack (from NaBH₄) or hydrogenation to the less sterically hindered face of the imine, preferentially forming one of the two possible diastereomers.
-
Protocol:
-
Dissolve the crude imine in a suitable solvent, such as methanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the reduction is complete.
-
Carefully quench the reaction by the slow addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude diastereomeric secondary amine.
-
Step 3: Debenzylation and Salt Formation
-
Causality: The final step is the hydrogenolysis of the C-N bond connecting the chiral auxiliary, which is cleaved to release the desired primary amine. The product is then isolated as its stable and easily handled hydrochloride salt.
-
Protocol:
-
Dissolve the crude secondary amine in methanol.
-
Transfer the solution to a hydrogenation vessel and add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the reaction to 40-50°C and stir vigorously for 24-48 hours.
-
After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Cool the filtrate to 0-5°C and slowly add a solution of hydrochloric acid in isopropanol or diethyl ether until the pH is acidic (~pH 2).
-
The this compound will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product with high enantiomeric purity.
-
Role in Drug Development: A Case Study with RORγt Inverse Agonists
(R)-1-Cyclopropylethanamine is a key building block in the synthesis of potent and selective inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt).[5]
Target Rationale: RORγt in Autoimmune Disease
RORγt is a nuclear receptor and transcription factor that is essential for the differentiation of T helper 17 (Th17) cells.[6][7] Th17 cells are a subset of T-cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[8] Overproduction of IL-17 is a key driver in the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[9][10] Therefore, inhibiting the function of RORγt with a small molecule inverse agonist is a highly validated therapeutic strategy to suppress the Th17 pathway and reduce inflammation.
Case Study: Vimirogant (VTP-43742)
Vimirogant (VTP-43742) is an orally active RORγt inverse agonist that entered clinical trials for the treatment of psoriasis.[5][11][12] While its development was halted, its structure and potent activity provide an excellent example of the application of (R)-1-cyclopropylethanamine. The proposed structure of VTP-43742 incorporates this chiral amine, where it is believed to form a crucial interaction within the ligand-binding domain of the RORγt protein.
In this conceptual model, the positively charged ammonium group of the moiety forms a critical salt bridge or hydrogen bond with a polar residue in the receptor. Simultaneously, the small, rigid, and lipophilic cyclopropyl group fits snugly into a hydrophobic sub-pocket, anchoring the ligand and enhancing binding affinity. The specific (R)-stereochemistry ensures the precise 3D orientation of these groups for optimal engagement with the receptor, highlighting why enantioselective synthesis is non-negotiable for this application.
Analytical Characterization
Quality control for this compound relies on standard analytical techniques:
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a complex multiplet for the cyclopropyl protons (approx. 0.2-1.0 ppm), a doublet for the methyl group, a multiplet for the methine proton, and a broad singlet for the ammonium protons.[12]
-
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is essential to determine the enantiomeric excess (e.e.) and confirm the stereochemical purity of the final product.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the parent amine.
Safety and Handling
This compound and its parent amine are classified as hazardous materials.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the unique benefits of the cyclopropyl motif within a stereochemically defined framework. Its successful application in the synthesis of advanced clinical candidates like RORγt inverse agonists underscores its value to the pharmaceutical industry. The robust, scalable, and enantioselective synthesis pathways developed for its production enable its reliable supply for research and development, solidifying its place as a key component in the medicinal chemist's toolkit for addressing complex therapeutic challenges.
References
-
PubChem. (n.d.). 1-Cyclopropylethanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Kummeter, M., & Baum, B. (2016). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742.
-
Kummeter, M., & Baum, B. (2016). Data for RORγt inverse agonist VTP-43742. ResearchGate. Retrieved January 26, 2026, from [Link]
- Solt, L. A., Kumar, N., Nuhant, P., Wang, Y., Lauer, J. L., Tully, D. C., ... & Griffin, P. R. (2011). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Journal of Biological Chemistry, 286(41), 35881-35891.
- Marcoux, D., & Charette, A. B. (2017). The therapeutic potential of RORγ modulators in the treatment of human disease. Journal of Medicinal Chemistry, 60(1), 41-64.
- Google Patents. (2013). US8389739B1 - Modulators of retinoid-related orphan receptor gamma.
-
ResearchGate. (2016). Preparation of preferred target compounds. Retrieved January 26, 2026, from [Link]
- The Journal of Immunology. (2016). VTP-43742 is a potent and selective RORγt blocker that demonstrates oral efficacy in a mouse model of autoimmunity through suppression of IL-17A production. The Journal of Immunology, 196(1 Supplement), 68.13.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved January 26, 2026, from [Link]
- Norman, P. (2019). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 10(11), 1546-1551.
-
University of Groningen. (n.d.). Improved Methodology for the Preparation of Chiral Amines. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Norman, P. (2018). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 9(10), 1012-1017.
- Google Patents. (2016). WO2014086894A1 - Modulators of the retinoid-related orphan receptor gamma (ror-gamma) for use in the treatment of autoimmune and inflammatory diseases.
-
DC Chemicals. (n.d.). VTP-43742 Datasheet. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2016). RORγt inhibitors as potential back-ups for the Phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345. Retrieved January 26, 2026, from [Link]
- Google Patents. (2024). US20240245633A1 - ROR Gamma Agonists as Enhancers of Protective Immunity.
-
PubChem. (n.d.). (R)-1-Cyclopropylethylamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. VTP-43742 Datasheet DC Chemicals [dcchemicals.com]
- 2. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8389739B1 - Modulators of retinoid-related orphan receptor gamma - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (R)-1-Cyclopropylethanamine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
This guide provides a comprehensive technical overview of (R)-1-Cyclopropylethanamine hydrochloride (CAS Number: 195252-68-7), a chiral amine of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, stereoselective synthesis, critical applications in medicinal chemistry, and detailed analytical characterization, offering field-proven insights into its utility as a valuable molecular scaffold.
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group is a highly sought-after structural motif in modern drug design. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a bent-bond structure resembling a pi-system, confer a range of advantageous characteristics to parent molecules. These include enhanced metabolic stability, increased potency, and improved membrane permeability. When incorporated into a chiral amine such as (R)-1-Cyclopropylethanamine, it provides a versatile building block for the synthesis of enantiomerically pure pharmaceuticals, targeting a wide array of therapeutic areas from neurological disorders to cardiovascular diseases.[1]
This compound is the salt form of this chiral amine, which often improves its handling, stability, and solubility properties, making it more amenable for use in various synthetic and biological applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 195252-68-7 | [2] |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| Appearance | White solid | [3] |
| Storage | Store at 0-8 °C | [3] |
While specific, publicly available, comprehensive spectral data for this compound is limited, the following represents expected characteristic spectroscopic features based on its structure and data from similar compounds.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), the methine proton adjacent to the nitrogen and cyclopropyl group (a multiplet), the methyl protons (a doublet), and the ammonium protons (a broad singlet). |
| ¹³C NMR | Resonances for the cyclopropyl carbons (at high field), the chiral methine carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine salt, C-H stretching for the cyclopropyl and ethyl groups, and C-N stretching. |
| Mass Spectrometry | The mass spectrum would show the molecular ion of the free base (C₅H₁₁N) at m/z 85.15. |
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure (R)-1-Cyclopropylethanamine is a critical step in its utilization. A robust and scalable method often involves the diastereoselective reduction of an imine formed from cyclopropyl methyl ketone and a chiral auxiliary, such as (R)-(+)-alpha-phenylethylamine. The resulting diastereomers can then be separated, and the chiral auxiliary removed to yield the desired enantiomer.
Synthetic Workflow
The following diagram illustrates a common synthetic strategy.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Adapted from a Scalable Synthesis of the (S)-enantiomer)
This protocol is adapted from a patented, scalable method for the synthesis of the opposite enantiomer and can be modified by using (R)-(+)-alpha-phenylethylamine as the chiral auxiliary.
Step 1: Imine Formation and Diastereoselective Reduction
-
In a suitable reactor, combine cyclopropyl methyl ketone and (R)-(+)-alpha-phenylethylamine in a solvent such as THF.
-
Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) and heat the mixture to facilitate imine formation.
-
Cool the reaction mixture and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to control the exothermic reaction.
-
After the reduction is complete, quench the reaction carefully with a suitable solvent like ethanol, followed by water.
-
Work-up the reaction mixture by adding a base (e.g., NaOH solution) and filtering to remove inorganic salts. The filtrate contains a mixture of diastereomeric secondary amines.
Step 2: Separation and Chiral Auxiliary Cleavage
-
The diastereomers can be separated by fractional crystallization of their salts (e.g., with mandelic acid) or by column chromatography.
-
Once the desired diastereomer is isolated, the phenylethyl chiral auxiliary is cleaved. This is typically achieved by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified (R)-1-Cyclopropylethanamine free base in a suitable anhydrous solvent, such as diethyl ether.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Applications in Drug Discovery and Development
This compound serves as a crucial chiral building block in the synthesis of a variety of biologically active molecules. The incorporation of this moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Key Therapeutic Areas
-
Antidepressants: The cyclopropylamine scaffold is a well-known pharmacophore in monoamine oxidase inhibitors (MAOIs), a class of antidepressants.[4]
-
Antiviral and Anticancer Agents: The unique conformational constraints and electronic properties of the cyclopropyl ring can enhance binding to viral or cancer-related protein targets.[4]
-
Neurological and Cardiovascular Disorders: The chiral nature of (R)-1-Cyclopropylethanamine allows for the development of stereospecific drugs that can interact with specific receptor subtypes in the central nervous system and cardiovascular system.[1]
Mechanism of Action and Structure-Activity Relationships
The introduction of the cyclopropyl group can lead to:
-
Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in alkyl chains.
-
Enhanced Receptor Binding: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to higher affinity for its biological target.
-
Improved Pharmacokinetic Profile: The lipophilicity and conformational effects of the cyclopropyl moiety can positively influence absorption, distribution, metabolism, and excretion (ADME) properties.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Chromatographic Analysis: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the enantiomeric purity of (R)-1-Cyclopropylethanamine.
Illustrative Chiral HPLC Method Development:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for amine separations.
-
Mobile Phase Screening: A systematic screening of different mobile phases is crucial. This typically involves mixtures of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic compounds.
-
Method Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature can be optimized to achieve baseline resolution (Rs > 1.5) and a reasonable analysis time.
Example Protocol Outline:
-
Column: Chiralpak® AD-H or similar polysaccharide-based chiral column.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Temperature: Ambient.
Spectroscopic Analysis
As mentioned in Section 2, a combination of NMR, IR, and Mass Spectrometry is used to confirm the chemical structure and identity of the compound.
Safety and Handling
This compound and its free base are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical compounds. Its unique structural features, combined with the ability to produce it in high enantiomeric purity, make it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for its successful application in the discovery and development of novel therapeutics.
References
- (1R)-1-cyclopropylethan-1-amine hydrochloride. Advanced ChemBlocks Inc. Accessed January 26, 2026.
- 1-Cyclopropylethanamine. PubChem. Accessed January 26, 2026.
- 1-Cyclopropylethylamine hydrochloride. PubChem. Accessed January 26, 2026.
- (R)-1-Cyclopropylethan-1-amine hydrochloride. BLDpharm. Accessed January 26, 2026.
- (R)-1-Cyclopropylethylamine. PubChem. Accessed January 26, 2026.
- This compound. MySkinRecipes. Accessed January 26, 2026.
- (R)-1-Cyclopropylethylamine AldrichCPR. Sigma-Aldrich. Accessed January 26, 2026.
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem. Accessed January 26, 2026.
- Chiral HPLC Separations. Phenomenex. Accessed January 26, 2026.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Accessed January 26, 2026.
- Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
- ¹H-NMR of Cyclopropylamine HCl salt. Reddit. Accessed January 26, 2026.
- Safety Data Sheet - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE. ChemicalBook. Accessed January 26, 2026.
- Safety Data Sheet. Angene Chemical. Accessed January 26, 2026.
- Gardarsdottir, H. (2024).
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
- SAFETY DATA SHEET. Fisher Scientific. Accessed January 26, 2026.
- spectroscopic data of 2-Cyclopropen-1-one (1H NMR, 13C NMR, IR). Benchchem. Accessed January 26, 2026.
Sources
The Synthetic Alchemist's Guide to Chiral Cyclopropylamines: From Fundamental Principles to Advanced Applications
Introduction: The Enduring Allure of the Strained Ring
In the landscape of medicinal chemistry and drug development, the cyclopropane ring stands as a testament to the adage that "small is mighty." This three-membered carbocycle, with its inherent ring strain and unique electronic properties, imparts a range of desirable attributes to bioactive molecules. When an amine functionality is introduced, and particularly when a stereocenter is established, the resulting chiral cyclopropylamine becomes a privileged scaffold. These motifs are found in a growing number of pharmaceuticals and clinical candidates, where they serve as rigid spacers, conformational locks, and metabolic blockers, ultimately enhancing potency, selectivity, and pharmacokinetic profiles.[1]
This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral cyclopropylamines. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the principles that govern these transformations. We will delve into the causality behind experimental choices, providing field-proven insights to empower the rational design and execution of synthetic routes to these valuable building blocks.
I. Catalytic Asymmetric Cyclopropanation: Forging Chirality with Precision
The direct, enantioselective cyclopropanation of alkenes is one of the most elegant and atom-economical approaches to chiral cyclopropanes. This is typically achieved through the transfer of a carbene or carbenoid species from a diazo compound to an olefin, orchestrated by a chiral catalyst. The choice of metal and ligand is paramount in dictating the stereochemical outcome.
The Workhorses: Rhodium and Ruthenium Catalysis
Rhodium and ruthenium complexes are among the most well-established and versatile catalysts for asymmetric cyclopropanation.[2] Chiral dirhodium(II) carboxylates and carboxamidates, in particular, have been extensively studied and applied.[3]
The catalytic cycle, broadly speaking, involves the reaction of the metal complex with a diazo compound to generate a highly reactive metal-carbene intermediate. This electrophilic species is then attacked by the nucleophilic alkene, leading to the formation of the cyclopropane ring and regeneration of the catalyst. The chiral ligands surrounding the metal center create a chiral environment that directs the approach of the alkene, thereby controlling the enantioselectivity of the reaction.[4]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of an Electron-Deficient Alkene [5]
-
Materials:
-
Rh₂(S-TCPTAD)₄ (Adamantylglycine derived catalyst)
-
Substituted aryldiazoacetate
-
Electron-deficient alkene (e.g., acrylate or acrylamide)
-
Anhydrous solvent (e.g., pentane)
-
-
Procedure:
-
To a solution of the electron-deficient alkene (1.0 equiv) and the chiral rhodium catalyst (0.5-2 mol %) in the chosen anhydrous solvent at room temperature, is added a solution of the aryldiazoacetate (1.2 equiv) in the same solvent via syringe pump over a period of 1-4 hours.
-
The reaction mixture is stirred at room temperature until complete consumption of the diazo compound is observed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral cyclopropane.
-
The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, the diazo compound, and the alkene. For instance, the use of bulky ligands on the rhodium catalyst can enhance enantioselectivity by creating a more defined chiral pocket.[3]
Ruthenium-based catalysts, often featuring phenyloxazoline (Pheox) ligands, have also emerged as powerful tools for asymmetric cyclopropanation, demonstrating high efficacy for a broad range of olefins.[2][6]
The Earth-Abundant Contenders: Iron and Cobalt Catalysis
Driven by the need for more sustainable and economical synthetic methods, there has been a growing interest in replacing precious metals like rhodium and ruthenium with earth-abundant alternatives such as iron and cobalt.
Iron-catalyzed asymmetric cyclopropanation has been successfully achieved using chiral spiro-bisoxazoline ligands, affording high yields and excellent enantioselectivities (up to 97% ee) for intramolecular reactions.[7] For intermolecular reactions, chiral iron porphyrin complexes have shown promise, although the enantioselectivities are often more modest.[8]
Experimental Protocol: Iron-Catalyzed Deuterated Cyclopropanation [9]
-
Materials:
-
Iron(II) catalyst (e.g., FeCl₂)
-
Alkene
-
Dichloromethane-d₂ (CD₂Cl₂)
-
Reductant
-
Solvent
-
-
Procedure:
-
In a glovebox, an oven-dried vial is charged with the iron catalyst, the alkene, and a magnetic stir bar.
-
The solvent and dichloromethane-d₂ are added, followed by the reductant.
-
The vial is sealed and stirred at the specified temperature for the designated time.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods.
-
Cobalt complexes, particularly those with chiral porphyrin ligands, have proven to be highly effective for the asymmetric cyclopropanation of a wide variety of alkenes, including challenging electron-deficient substrates.[10][11] These reactions can often be performed without the need for slow addition of the diazo compound, making them operationally simpler.[11]
The Rise of Organocatalysis
In recent years, organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, and cyclopropanation is no exception. Chiral aminocatalysts, such as prolinol ethers, can catalyze the cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates to furnish highly functionalized chiral cyclopropanes with excellent enantio- and diastereoselectivities.[12][13]
II. Diastereoselective Cyclopropanation: Leveraging Existing Chirality
An alternative to creating a stereocenter de novo is to use a substrate that already contains a chiral element to direct the stereochemical outcome of the cyclopropanation. This can be achieved through the use of chiral auxiliaries or by employing substrates with pre-existing stereocenters.
The Simmons-Smith Reaction and Chiral Auxiliaries
The Simmons-Smith reaction, which typically involves the use of diiodomethane and a zinc-copper couple, is a classic method for cyclopropanation.[14] While the reaction itself is not inherently asymmetric, high levels of diastereoselectivity can be achieved by attaching a chiral auxiliary to the alkene substrate.[1] The auxiliary creates a biased conformational landscape, forcing the cyclopropanating agent to approach from the less sterically hindered face.
A particularly effective strategy involves the use of chiral sulfinamides as auxiliaries. The stereoselective Simmons-Smith cyclopropanation of chiral enesulfinamides provides access to α-tertiary cyclopropylamines with high diastereocontrol.[15]
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Enesulfinamide [15]
-
Materials:
-
Chiral enesulfinamide
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of the chiral enesulfinamide in anhydrous dichloromethane at 0 °C is added diethylzinc.
-
Diiodomethane is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for the specified time.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The chiral auxiliary can then be cleaved under acidic conditions to yield the free chiral cyclopropylamine.
-
The beauty of this approach lies in its predictability. By simply changing the stereochemistry of the chiral auxiliary, it is possible to access the opposite enantiomer of the cyclopropylamine product.
III. Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic synthesis harnesses the exquisite selectivity of enzymes for key transformations within a classical organic synthesis framework. This approach is particularly powerful for the synthesis of chiral molecules, as enzymes often operate with near-perfect enantio- and regioselectivity under mild conditions.[16]
Engineered enzymes, such as variants of myoglobin and cytochrome P450, have been developed to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds.[17] These biocatalysts can exhibit remarkable substrate scope and achieve exceptional levels of diastereo- and enantioselectivity.[18]
Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Cyclopropyl Ketone [18]
-
Materials:
-
Purified engineered myoglobin variant
-
Styrene derivative
-
Diazoketone
-
Buffer solution
-
Anaerobic chamber
-
-
Procedure:
-
In an anaerobic chamber, a solution of the engineered myoglobin in buffer is prepared.
-
The styrene derivative and the diazoketone are added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours).
-
The reaction is quenched, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The extract is analyzed by chiral chromatography (SFC, GC, or HPLC) to determine the yield, diastereomeric excess, and enantiomeric excess.
-
The resulting chiral cyclopropyl ketone can then be converted to the corresponding cyclopropylamine via reductive amination.
-
The high selectivity of these biocatalysts often obviates the need for protecting groups and can lead to significantly streamlined synthetic routes.
IV. Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy for a particular chiral cyclopropylamine will depend on a variety of factors, including the desired stereochemistry, the substitution pattern of the target molecule, the availability of starting materials, and scalability. The following table provides a comparative overview of the key features of the methods discussed.
| Method | Catalyst/Reagent | Typical ee/dr | Advantages | Disadvantages |
| Rhodium/Ruthenium Catalysis | Chiral Rh(II) or Ru(II) complexes | >90% ee | High efficiency, broad substrate scope, well-established | Use of precious and often toxic metals, sensitivity to air and moisture |
| Iron/Cobalt Catalysis | Chiral Fe or Co complexes | 45-97% ee | Use of earth-abundant metals, sustainable | Can have lower enantioselectivity than Rh/Ru, catalyst development is ongoing |
| Organocatalysis | Chiral amines | >90% ee, >30:1 dr | Metal-free, environmentally benign, high stereoselectivity | Substrate scope can be limited, catalyst loading can be higher than metal catalysts |
| Diastereoselective Simmons-Smith | Chiral auxiliary + Zn(Cu)/CH₂I₂ | >95:5 dr | High diastereoselectivity, predictable stereochemical outcome | Requires stoichiometric chiral auxiliary, additional steps for auxiliary attachment and removal |
| Chemoenzymatic Synthesis | Engineered enzymes | >99% ee/de | Exceptional selectivity, mild reaction conditions, environmentally friendly | Requires specialized expertise in biocatalysis, enzyme stability and availability can be a concern |
V. Conclusion and Future Outlook
The synthesis of chiral cyclopropylamines is a vibrant and evolving field of research. While powerful and reliable methods based on precious metal catalysis continue to be refined, the development of more sustainable and economical approaches using earth-abundant metals and organocatalysts is gaining significant momentum. Furthermore, the application of biocatalysis is opening up new avenues for the synthesis of these valuable compounds with unparalleled levels of precision.
As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthetic toolkit available to medicinal chemists will continue to expand. This will undoubtedly accelerate the discovery and development of new therapeutics that harness the unique properties of the chiral cyclopropylamine scaffold to address unmet medical needs. The future of chiral cyclopropylamine synthesis is bright, with the promise of even more efficient, selective, and sustainable methods on the horizon.
VI. References
-
Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. Retrieved from [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2606–2611. Retrieved from [Link]
-
Berger, K. E., Martinez, R. J., Zhou, J., & Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 145(17), 9441–9447. Retrieved from [Link]
-
Uyeda, C., & Kalb, A. E. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9441-9447. Retrieved from [Link]
-
Fasan, R. (2012). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 51(2), 432-436. Retrieved from [Link]
-
Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. Retrieved from [Link]
-
Pérez-García, P. M., & Matute, R. (2015). Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society, 137(4), 1474-1484. Retrieved from [Link]
-
Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. Retrieved from [Link]
-
Iwasa, S., & Hamada, T. (2017). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. Accounts of Chemical Research, 50(10), 2459-2471. Retrieved from [Link]
-
Zhou, C., & Zhu, S. (2014). Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions. Angewandte Chemie International Edition, 53(48), 13185-13189. Retrieved from [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Retrieved from [Link]
-
van Vliet, M. C. A., et al. (2021). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. ACS Catalysis, 11(17), 10856-10867. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Wang, W., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium. Chemical Science, 15, 10237-10243. Retrieved from [Link]
-
Doyle, M. P., & Hu, W. (2003). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. The Journal of Organic Chemistry, 68(23), 8979-8984. Retrieved from [Link]
-
Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved from [Link]
-
Liu, G., et al. (2025). Iron-Modulated Chemoselective Cyclopropanation and Chlorocarbonation of Alkenes with Diborodichloromethane. CCS Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source. Organic Chemistry Frontiers, 9(1), 118-124. Retrieved from [Link]
-
Kégl, T., et al. (2018). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 37(15), 2534-2544. Retrieved from [Link]
-
Hernandez, K. E., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 12(10), 6049-6057. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective cyclopropanation with vinyldiazoacetates. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Hu, W., et al. (2005). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Journal of the American Chemical Society, 127(45), 15756-15757. Retrieved from [Link]
-
Beilstein Journals. (2022, February 3). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Retrieved from [Link]
-
Nagib, D. A., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 15, 10244-10250. Retrieved from [Link]
-
Li, Y., et al. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 21(25), 5543-5549. Retrieved from [Link]
-
Kégl, T., et al. (2018). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 37(15), 2534-2544. Retrieved from [Link]
-
Rivas, F. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(5), 2616-2674. Retrieved from [Link]
-
Leśniak, S., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(16), 4983. Retrieved from [Link]
-
Nagib, D. A., et al. (2024). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters, 26(3), 646-651. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Organocatalytic Michael Addition–Cyclisation Cascade of Cyclopentane-1,2-dione with Alkylidene Malononitriles. Retrieved from [Link]
-
Wang, J., et al. (2016). Enantioselective Cyclopropanation with α-Alkyl-α-diazoesters Catalyzed by Chiral Oxazaborolidinium Ion: Total Synthesis of (+)-Hamavellone B. Angewandte Chemie International Edition, 55(4), 1436-1440. Retrieved from [Link]
-
Doyle, H. M. L., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(33), 7865-7866. Retrieved from [Link]
-
UTEP ScholarWorks. (n.d.). Synthesis, resolution, and diastereoselectivity of the chiral auxiliary trans-2-(9H-fluoren-9-yl)cyclohexanol. Retrieved from [Link]
-
Zhang, X. P., et al. (2003). Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins. Journal of the American Chemical Society, 125(42), 12971-12979. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of a chemoenzymatic cascade for the synthesis of chiral α-benzyl.... Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)‐N,N′‐Di(tert‐butoxycarbonyl)cyclohex‐4‐ene‐1,2‐diamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]
-
Johnson Matthey. (n.d.). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic synthesis strategy from methyl ketones to chiral amine alcohols. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective iron-catalyzed intramolecular cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sas.rochester.edu [sas.rochester.edu]
- 18. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-1-Cyclopropylethanamine: An In-depth Technical Guide
Introduction: The Significance of (R)-1-Cyclopropylethanamine in Modern Drug Discovery
(R)-1-Cyclopropylethanamine is a chiral primary amine that has emerged as a critical building block in medicinal chemistry. Its unique combination of a stereogenic center adjacent to a cyclopropyl group imparts favorable pharmacological properties to drug candidates, including enhanced metabolic stability, improved potency, and desirable lipophilicity. Consequently, the development of efficient and scalable enantioselective syntheses of this key intermediate is of paramount importance for researchers and professionals in the pharmaceutical industry. This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (R)-1-Cyclopropylethanamine, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to empower scientists in their synthetic endeavors.
Strategic Approaches to the Asymmetric Synthesis of (R)-1-Cyclopropylethanamine
The enantioselective synthesis of (R)-1-Cyclopropylethanamine can be broadly categorized into three primary strategies:
-
Chiral Auxiliary-Mediated Synthesis: This classical yet robust approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction, followed by its removal to afford the desired enantiomerically enriched product.
-
Asymmetric Catalysis: The use of a chiral catalyst to create a stereoselective reaction environment is a highly efficient and atom-economical method. Asymmetric hydrogenation of a prochiral imine is a prominent example.
-
Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative, where an enzyme is employed to differentiate between the two enantiomers of a racemic mixture.
This guide will now explore each of these strategies in detail, providing both the theoretical framework and practical guidance for their implementation.
Chiral Auxiliary-Mediated Synthesis: A Scalable and Reliable Route
The use of a chiral auxiliary is a well-established and scalable method for the synthesis of chiral amines.[1] This strategy relies on the covalent coupling of a chiral molecule to a prochiral substrate to form diastereomers, which can then be separated or, more elegantly, one diastereomer can be formed preferentially in a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically pure amine.[1]
A particularly effective and industrially viable approach for the synthesis of (R)-1-Cyclopropylethanamine employs (S)-(-)-α-phenylethylamine as the chiral auxiliary.[1] The synthesis proceeds through three key steps:
-
Diastereoselective Imine Formation: Condensation of cyclopropyl methyl ketone with (S)-(-)-α-phenylethylamine forms a chiral imine.
-
Diastereoselective Reduction: The imine is reduced to the corresponding secondary amine. The stereochemistry of the chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer.
-
Debenzylation: The chiral auxiliary is removed via hydrogenolysis to yield the target (R)-1-Cyclopropylethanamine.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of the reduction step is governed by the principles of steric hindrance. The bulky phenyl group of the (S)-(-)-α-phenylethylamine auxiliary effectively blocks one face of the imine C=N double bond. Consequently, the hydride reducing agent preferentially attacks from the less hindered face, leading to the formation of the desired (R,S)-diastereomer of the secondary amine.
Figure 1: Workflow of the chiral auxiliary-mediated synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-N-(1-Cyclopropylethylidene)-1-phenylethanamine (Chiral Imine)
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as toluene or THF, add (S)-(-)-α-phenylethylamine (1.0 eq).
-
Add a catalytic amount of a Lewis acid (e.g., TiCl₄ or a milder acid like p-toluenesulfonic acid) to facilitate the condensation.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.
Step 2: Synthesis of (R)-N-((S)-1-Phenylethyl)-1-cyclopropylethanamine (Diastereomeric Secondary Amine)
-
Dissolve the crude chiral imine from the previous step in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions. The choice of a relatively small reducing agent is crucial to maximize the steric influence of the chiral auxiliary.[2]
-
Allow the reaction to warm to room temperature and stir for several hours until the imine is fully reduced (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric excess (de) can be determined at this stage by NMR or chiral HPLC.
Step 3: Synthesis of (R)-1-Cyclopropylethanamine
-
Dissolve the crude secondary amine in a suitable solvent, such as methanol or ethanol.
-
Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.
-
Stir the reaction at room temperature until the debenzylation is complete (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-Cyclopropylethanamine.
-
Purify the product by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization to obtain the final product with high enantiomeric purity.
| Parameter | Chiral Auxiliary Method |
| Starting Materials | Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine |
| Key Reagents | Lewis acid catalyst, NaBH₄, Pd/C, H₂ |
| Typical Overall Yield | 60-75% |
| Typical Enantiomeric Excess (ee) | >98% |
| Advantages | Scalable, reliable, high enantioselectivity, recoverable auxiliary |
| Disadvantages | Multi-step process, use of stoichiometric chiral auxiliary |
Asymmetric Hydrogenation of Prochiral Imines: An Atom-Economical Approach
Asymmetric hydrogenation is a powerful and highly atom-economical method for the synthesis of chiral amines. This approach involves the direct reduction of a prochiral imine using molecular hydrogen in the presence of a chiral transition metal catalyst. Iridium and rhodium-based catalysts with chiral phosphine ligands are commonly employed for this transformation.[3]
For the synthesis of (R)-1-Cyclopropylethanamine, the key step is the asymmetric hydrogenation of the N-aryl or N-alkyl imine derived from cyclopropyl methyl ketone. The choice of the chiral ligand is critical for achieving high enantioselectivity.
Mechanism of Asymmetric Hydrogenation
The catalytic cycle of asymmetric hydrogenation typically involves the following key steps:
-
Oxidative Addition: The iridium or rhodium catalyst reacts with molecular hydrogen to form a dihydride complex.
-
Substrate Coordination: The prochiral imine coordinates to the metal center.
-
Migratory Insertion: One of the hydride ligands is transferred to the imine carbon, and the nitrogen atom coordinates to the metal, forming a chiral amido complex. This step determines the stereochemistry of the final product.
-
Reductive Elimination: The second hydride is transferred to the amido intermediate, releasing the chiral amine and regenerating the active catalyst.
Figure 2: Simplified catalytic cycle for asymmetric imine hydrogenation.
Detailed Experimental Protocol
Step 1: Synthesis of the Prochiral Imine
-
Synthesize the N-aryl or N-alkyl imine of cyclopropyl methyl ketone following a similar condensation procedure as described in the chiral auxiliary section, using a non-chiral amine (e.g., aniline or benzylamine).
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor with the prochiral imine (1.0 eq) and a suitable chiral catalyst system. A common and effective catalyst system consists of an iridium precursor such as [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS). The catalyst loading is typically low (0.1-1 mol%).
-
Add a degassed solvent, such as methanol, ethanol, or dichloromethane.
-
Seal the reactor and purge it with argon, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the required time (a few hours to 24 hours).
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the catalyst. If a cleavable N-protecting group was used (e.g., benzyl), it can be removed by hydrogenolysis as described previously.
| Parameter | Asymmetric Hydrogenation |
| Starting Materials | Cyclopropyl methyl ketone, a primary amine (e.g., aniline) |
| Key Reagents | Chiral Iridium or Rhodium catalyst, H₂ |
| Typical Overall Yield | 80-95% |
| Typical Enantiomeric Excess (ee) | 90-99% |
| Advantages | High atom economy, catalytic use of chirality, direct |
| Disadvantages | Requires specialized high-pressure equipment, catalyst cost |
Enzymatic Kinetic Resolution: A Green and Highly Selective Method
Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture. In the context of synthesizing (R)-1-Cyclopropylethanamine, a lipase can be used to selectively acylate the (S)-enantiomer of a racemic mixture of 1-cyclopropylethanamine, leaving the desired (R)-enantiomer unreacted.
Principle of Enzymatic Kinetic Resolution
The basis of this method is the difference in the rate of reaction of the two enantiomers with the enzyme. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer (in this case, the (S)-amine) at a much faster rate than the other. This allows for the separation of the unreacted (R)-amine from the acylated (S)-amide.
A more advanced approach is Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired acylated enantiomer. However, for simplicity, we will focus on the standard kinetic resolution here.
Figure 3: Principle of enzymatic kinetic resolution of 1-cyclopropylethanamine.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic 1-Cyclopropylethanamine
-
Prepare racemic 1-cyclopropylethanamine via standard reductive amination of cyclopropyl methyl ketone with ammonia or an ammonia source, followed by reduction with a non-chiral reducing agent like NaBH₄ or catalytic hydrogenation with a non-chiral catalyst.
Step 2: Enzymatic Kinetic Resolution
-
To a solution of racemic 1-cyclopropylethanamine (1.0 eq) in a suitable organic solvent (e.g., toluene, hexane, or MTBE), add an acyl donor such as ethyl acetate or isopropyl acetate (0.5-0.6 eq).
-
Add the lipase, for example, immobilized Candida antarctica lipase B (CAL-B, often sold as Novozym 435), typically at a loading of 10-50 mg per mmol of substrate.
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining amine and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the unreacted starting material.
-
Once the desired conversion is reached, filter off the enzyme.
-
The reaction mixture now contains the (R)-amine and the (S)-amide. These can be separated by standard techniques such as column chromatography or by an acid-base extraction. For the latter, an acidic wash will extract the basic (R)-amine into the aqueous phase, leaving the neutral (S)-amide in the organic phase. The (R)-amine can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
| Parameter | Enzymatic Kinetic Resolution |
| Starting Materials | Racemic 1-cyclopropylethanamine |
| Key Reagents | Lipase (e.g., CAL-B), Acyl donor (e.g., ethyl acetate) |
| Typical Yield | <50% for the desired enantiomer (in standard KR) |
| Typical Enantiomeric Excess (ee) | >99% |
| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly |
| Disadvantages | Maximum 50% yield for the desired enantiomer (in standard KR), requires separation of product from starting material |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for (R)-1-Cyclopropylethanamine depends on several factors, including the desired scale of the synthesis, available equipment, cost considerations, and the required level of enantiopurity.
-
The chiral auxiliary-mediated synthesis is a highly reliable and scalable method that consistently delivers high enantiopurity, making it well-suited for industrial applications.
-
Asymmetric hydrogenation offers a more atom-economical and elegant solution, though it may require more specialized equipment and catalyst optimization.
-
Enzymatic kinetic resolution provides an environmentally friendly and highly selective method, particularly suitable for smaller-scale syntheses where a yield of less than 50% for the desired enantiomer is acceptable.
By understanding the principles and practicalities of each of these methods, researchers and drug development professionals can make informed decisions to efficiently access this valuable chiral building block for their discovery and development programs.
References
-
Bertus, P.; Caillé, J. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. 2025 , 125 (6), 3242-3377. [Link][4]
-
Wu, J.; Chen, G.; Hu, J. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry. 2004 , 10 (23), 5943-5951. [Link][3]
-
D'Andrea, L.; Jademyr, S. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. 2025 , 21, 39-46. [Link][5][6]
-
Poppe, L.; Oláh, M.; Tasnádi, G.; et al. Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Tetrahedron: Asymmetry. 2012 , 23 (15-16), 1123-1132. [Link][7]
-
Kozhushkov, S. I.; Khlebnikov, A. F.; Kostikov, R. R.; et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. 2011 , 7, 1003-1006. [Link][8][9]
-
Cheeseman, M.; Davies, I. R.; Axe, P.; et al. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. 2009 , 7 (17), 3537-3548. [Link][10]
-
Blaser, H. U.; Pugin, B.; Spindler, F. New iridium catalysed methods for enantioselective imine hydrogenation. Journal of Molecular Catalysis A: Chemical. 2005 , 231 (1-2), 1-10. [Link][11]
-
Saavedra, J. Z.; Resendez, A.; Rovira, A.; et al. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. The Journal of Organic Chemistry. 2012 , 77 (1), 221-228. [Link][12]
-
Gawroński, J.; Kaźmierczak, F.; Kawa, M. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Symmetry. 2020 , 12 (11), 1772. [Link][2]
-
Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1. [1]
-
Bäckvall, J. E.; Pàmies, O.; Andersson, P. G. Catalysts for the Asymmetric Transfer Hydrogenation of Various Ketones from [3-[(2S)-2-[(diphenylphosphanyl)oxy]-3-phenoxypropyl]-1-methyl-1H-imidazol-3-ium chloride] and [Ru(η6-arene)(μ-Cl)Cl]2 , Ir(η5-C5Me5)(μ-Cl)2. Advanced Synthesis & Catalysis. 2002 , 344 (6-7), 662-667. [Link][13]
-
Liu, Q.; Zhang, X. Asymmetric hydrogenation of ketimines with minimally different alkyl groups. Nature. 2024 , 630 (8015), 101-107. [Link][14]
-
Blaser, H. U.; Spindler, F. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Molecules. 2022 , 27 (16), 5163. [Link][15]
-
Kamal, A.; Reddy, K. S.; Kumar, K. R. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. 2014 , 3 (5), 185-190. [Link][16]
-
de Souza, R. O. M. A.; Antunes, O. A. C. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society. 2012 , 23 (8), 1503-1510. [Link][17]
-
Yoshimoto, F. K. Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivatization by: (i) Esterification or (ii) Oxidation-Hydrolysis. protocols.io. 2025 . [Link][18]
-
Wzorek, A.; Mączka, W.; Grabarczyk, M. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. 2024 , 29 (19), 4583. [Link][19]
-
Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. CN106631824B. [21]
-
Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Molecules. 2022 , 27 (12), 3747. [Link][22]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules. 2022 , 27 (20), 7064. [Link][23]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link][24]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link][25]
-
Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality. ResearchGate. [Link][26]
-
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link][27]
Sources
- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]
- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 10. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]
- 12. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric hydrogenation of ketimines with minimally different alkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivat... [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. longdom.org [longdom.org]
- 25. summit.sfu.ca [summit.sfu.ca]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Solubility of (R)-1-Cyclopropylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Cyclopropylethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical and fine chemical synthesis.[1][2] A thorough understanding of its solubility is paramount for its effective application in drug development, enabling informed decisions on formulation, purification, and administration. This guide provides a comprehensive overview of the solubility of this compound, addressing both theoretical principles and practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the fundamental factors governing its solubility and presents a detailed protocol for its empirical determination. This guide is intended to be a valuable resource for researchers and professionals working with this and similar chiral amine hydrochlorides.
Introduction to this compound
(R)-1-Cyclopropylethanamine is a primary amine featuring a cyclopropyl group adjacent to the chiral center. Its hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid.[3] This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.[3]
Physicochemical Properties:
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [4][5] |
| Molecular Weight | 121.61 g/mol | [4][5] |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | 178-180 °C | [5] |
| pKa (Predicted for parent amine) | 10.87 ± 0.29 | [7] |
| Hygroscopicity | Hygroscopic | [5] |
The relatively high melting point suggests strong lattice energy in the solid state, which can influence its solubility.[8] The hygroscopic nature of the compound indicates its tendency to absorb moisture from the atmosphere, which should be considered during handling and storage to ensure accurate solubility measurements.[5]
Theoretical Framework for Solubility
The solubility of an amine hydrochloride, such as this compound, is a complex interplay of several factors. As an ionic compound, its dissolution in a solvent involves the dissociation of the salt into the protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻).
Influence of Solvent Polarity
The principle of "like dissolves like" is fundamental to understanding solubility. Polar solvents are generally more effective at dissolving ionic compounds like amine hydrochlorides. The polarity of the solvent facilitates the solvation of the ions, overcoming the crystal lattice energy of the solid.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are particularly effective at solvating both the cation (R-NH₃⁺) and the anion (Cl⁻), leading to higher solubility. The parent amine, (R)-1-Cyclopropylethanamine, is reported to be miscible with water, which suggests that the hydrochloride salt will also exhibit significant aqueous solubility.[7]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents have a large dipole moment but lack O-H or N-H bonds. While they can solvate the cation, their ability to solvate the anion is reduced compared to protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are poor at solvating ions. Consequently, amine hydrochlorides are generally insoluble or sparingly soluble in nonpolar solvents.
Effect of pH on Aqueous Solubility
In aqueous solutions, the solubility of this compound is significantly influenced by pH. The equilibrium between the protonated amine and its free base form is governed by the pKa of the parent amine.
Figure 1. pH-dependent equilibrium of this compound.
At low pH, the equilibrium favors the protonated, more water-soluble form. As the pH increases towards and beyond the pKa of the amine, the equilibrium shifts towards the free amine, which is generally less water-soluble and may precipitate out of solution.
Temperature Dependence
The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature. This relationship can be described by the van't Hoff equation. For practical purposes in a laboratory setting, it is crucial to control the temperature during solubility determination to ensure reproducible results.[9]
Known Solubility Data
Publicly available quantitative solubility data for this compound is limited. The following table summarizes the available qualitative information.
| Solvent | Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Requires heating and sonication | [5] |
| Methanol | Slightly Soluble | - | [5] |
This limited information underscores the necessity for a standardized experimental protocol to determine the solubility of this compound in various solvents relevant to its intended applications.
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the widely accepted shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound.[9][10] This method is considered the gold standard for its reliability.[10]
Materials and Equipment
-
This compound (purity >99%)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMSO) of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.
-
Experimental Workflow Diagram
Figure 2. Workflow for thermodynamic solubility determination.
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the obtained solubility data, the following self-validating measures should be incorporated into the experimental design:
-
Purity of the Compound: The purity of this compound should be confirmed by a suitable analytical technique (e.g., HPLC, NMR) before use. Impurities can significantly affect solubility measurements.
-
Solid-State Analysis: It is crucial to analyze the solid material remaining after the experiment (e.g., by PXRD or DSC) to confirm that no phase transformation (e.g., to a different polymorph or to the free base) has occurred during the equilibration period.[10] Such transformations would mean that the measured solubility corresponds to the new, potentially less soluble form.[10]
-
Mass Balance: For a robust validation, a mass balance calculation can be performed by quantifying the amount of dissolved and undissolved solid at the end of the experiment to ensure it accounts for the initial amount of material.
-
Reproducibility: All experiments should be performed in triplicate to assess the precision of the measurements.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a comprehensive framework for its determination and interpretation. By understanding the theoretical principles that govern its solubility and by implementing a robust and self-validating experimental protocol, researchers and drug development professionals can obtain the reliable data necessary for informed decision-making in their work with this important chiral amine salt. The methodologies and principles outlined herein are broadly applicable to the study of other pharmaceutical salts.
References
- Vertex AI Search. (2023). Solubility of Organic Compounds.
-
PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 7(5), 133-141. Retrieved from [Link]
-
ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Tu, Y. J., et al. (2015). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. Brazilian Journal of Chemical Engineering, 32(2), 363-370. Retrieved from [Link]
- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
PubChem. (n.d.). (R)-1-Cyclopropylethylamine. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2011). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
European Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Springer. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]
- 6. (1R)-1-cyclopropylethan-1-amine hydrochloride 97% | CAS: 195252-68-7 | AChemBlock [achemblock.com]
- 7. guidechem.com [guidechem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of (R)-1-Cyclopropylethanamine Hydrochloride: A Technical Guide
Introduction
(R)-1-Cyclopropylethanamine hydrochloride is a chiral primary amine of significant interest in medicinal chemistry and drug development due to the presence of the unique cyclopropyl moiety. This functional group often imparts favorable metabolic stability and conformational rigidity to parent molecules. As with any chiral building block destined for pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the interpretation and acquisition of these critical analytical results.
The molecular structure, presented below, consists of a chiral center, an ethylamine backbone, and a cyclopropyl ring, all of which present distinct and predictable spectroscopic signatures. The hydrochloride salt form significantly influences the spectral features of the amine group, a key aspect that will be explored in detail.
Molecular Structure:
-
Name: this compound
-
Molecular Formula: C₅H₁₂ClN[1]
-
Molecular Weight: 121.61 g/mol [1]
-
CAS Number: 195252-68-7[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality of Expected Chemical Shifts: The protonation of the primary amine to an ammonium salt (-NH₃⁺) is a critical determinant of the ¹H NMR spectrum. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, causing adjacent protons (on C1 and the amine itself) to be significantly deshielded and thus appear at a higher chemical shift (downfield). The cyclopropyl protons are famously shielded due to the ring's unique electronic structure, appearing in the upfield region, often below 1 ppm.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~ 3.0 - 3.4 | Multiplet (dq) | 1H | J_H1-H2_ ≈ 7.0 Hz, J_H1-H5_ ≈ 8.0 Hz | Deshielded by the adjacent -NH₃⁺ group. Coupled to the methyl protons (H-2) and the cyclopropyl methine (H-5). |
| H-2 | ~ 1.2 - 1.4 | Doublet | 3H | J_H2-H1_ ≈ 7.0 Hz | Standard aliphatic methyl group, coupled to the methine proton (H-1). |
| H-3, H-4 | ~ 0.3 - 0.8 | Multiplets | 4H | Complex | Highly shielded protons of the cyclopropyl methylene groups. Diastereotopic nature leads to complex splitting. |
| H-5 | ~ 0.9 - 1.2 | Multiplet | 1H | Complex | Cyclopropyl methine proton, coupled to H-1 and the cyclopropyl methylene protons (H-3, H-4). |
| -NH₃⁺ | ~ 8.0 - 8.5 | Broad Singlet | 3H | - | Protons on nitrogen are exchangeable and often appear as a broad signal. Shift is concentration and solvent dependent. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amine salts as it can slow the exchange of the N-H protons, allowing for their observation.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks and minimal distortion. A half-height linewidth of <0.5 Hz for the solvent residual peak is a good target.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.
-
Spectral Width (SW): Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorptive mode.
-
Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., DMSO at δ 2.50 ppm).
-
Integrate the peaks to determine the relative ratio of protons.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality of Expected Chemical Shifts: Similar to ¹H NMR, the electron-withdrawing effect of the -NH₃⁺ group deshields the adjacent carbon (C1). The carbons of the cyclopropyl ring will appear at characteristically upfield chemical shifts.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~ 50 - 55 | Deshielded by the adjacent -NH₃⁺ group. |
| C2 | ~ 15 - 20 | Typical aliphatic methyl carbon. |
| C3, C4 | ~ 2 - 8 | Highly shielded cyclopropyl methylene carbons.[3] |
| C5 | ~ 10 - 15 | Shielded cyclopropyl methine carbon. |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly higher concentration (15-25 mg) may be beneficial if signal-to-noise is a concern.
-
Instrument Setup: Lock and shim the spectrometer as described for the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to provide a spectrum with single lines for each unique carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a standard value.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 256 to 1024 scans), depending on the sample concentration.
-
Spectral Width (SW): A spectral width of ~200-220 ppm is standard for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of ~1 Hz to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality of Expected Absorptions: The key feature in the IR spectrum of a primary amine hydrochloride is the presence of the ammonium group (-NH₃⁺). This group gives rise to a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which corresponds to the N-H stretching vibrations.[4] This broadness is due to extensive hydrogen bonding in the solid state. This feature often obscures the C-H stretching vibrations from the alkyl and cyclopropyl groups which also appear in this region. Other characteristic vibrations include the N-H bending (asymmetric and symmetric) modes.
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~ 3200 - 2800 | Strong, Very Broad | N-H Stretch (-NH₃⁺) | Characteristic of a primary ammonium salt, broadened by hydrogen bonding.[4] |
| ~ 2960 - 2850 | Medium (often obscured) | C-H Stretch (Alkyl) | Aliphatic C-H stretches from the methyl and methine groups. |
| ~ 3100 - 3000 | Medium (often obscured) | C-H Stretch (Cyclopropyl) | C-H stretches of the cyclopropane ring typically appear at slightly higher frequencies than normal alkanes. |
| ~ 1600 - 1575 | Medium | Asymmetric N-H Bend (-NH₃⁺) | A key diagnostic peak for the ammonium group. |
| ~ 1500 | Medium | Symmetric N-H Bend (-NH₃⁺) | The "umbrella" mode of the -NH₃⁺ group. |
| ~ 1465 | Medium | C-H Bend (CH₃, CH₂) | Scissoring and bending vibrations of the alkyl portions. |
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (~1-2 mg) of the solid this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is standard for routine analysis.
-
Number of Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal.
Causality of Expected Ions and Fragmentation: In ESI-MS, the molecule will be detected as the protonated free amine, [C₅H₁₁N + H]⁺, which will have a mass-to-charge ratio (m/z) corresponding to the free base's molecular weight plus the mass of a proton. The molecular weight of the free base, (R)-1-Cyclopropylethanamine, is 85.15 g/mol .[5] Therefore, the molecular ion should appear at an m/z of approximately 86.16.
The primary fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the C-N bond. This results in the formation of a stable, resonance-stabilized iminium cation.
-
Alpha-Cleavage (Loss of Methyl): Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃, mass 15) and the formation of an ion at m/z 71.
-
Alpha-Cleavage (Loss of Cyclopropyl): Cleavage of the C1-C5 bond would result in the loss of a cyclopropyl radical (•C₃H₅, mass 41) and the formation of a prominent ion at m/z 45. This is often a very favorable fragmentation pathway.
Predicted ESI-MS Data:
| m/z (amu) | Predicted Relative Abundance | Ion Identity | Rationale |
| 86.16 | High | [M+H]⁺ | Molecular ion (protonated free amine, C₅H₁₂N⁺). |
| 71.12 | Moderate | [M+H - CH₃]⁺ | Result of alpha-cleavage with loss of a methyl radical. |
| 45.06 | High | [M+H - C₃H₅]⁺ | Result of alpha-cleavage with loss of a cyclopropyl radical. |
Experimental Protocol: Acquiring an ESI-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas (N₂): Set to an appropriate temperature (e.g., 300-350 °C) and flow rate to desolvate the ions.
-
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 40-200.
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable and averaged mass spectrum.
-
Tandem MS (MS/MS) for Fragmentation: To confirm fragmentation patterns, perform a product ion scan by selecting the molecular ion (m/z 86.16) in the first mass analyzer and scanning for its fragments in the second mass analyzer after collision-induced dissociation (CID) with an inert gas (e.g., argon).
Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the data and the molecular structure.
Caption: General workflow for spectroscopic analysis.
Caption: Correlation of molecular structure to spectral data.
References
-
PubChem. 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-1-Cyclopropylethylamine. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning.
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Link]
Sources
- 1. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 195252-68-7|(R)-1-Cyclopropylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (R)-1-Cyclopropylethylamine | C5H11N | CID 7016286 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Cyclopropylamine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine moiety, a small, strained three-membered ring bearing an amino group, represents a uniquely powerful building block in modern medicinal chemistry. Its distinct stereochemical and electronic properties—stemming from inherent ring strain and a unique orbital arrangement—confer significant advantages in drug design, including enhanced potency, improved metabolic stability, and the ability to serve as a mechanism-based inactivator for a range of critical enzyme targets.[1][2] This technical guide provides an in-depth exploration of the biological activities of cyclopropylamine-containing compounds, focusing on their mechanisms of action against key enzyme families such as monoamine oxidases (MAOs), lysine-specific demethylase 1 (LSD1), and cytochrome P450 (CYP) enzymes. We will dissect the underlying chemical principles that drive these interactions, present detailed protocols for assessing their activity, and review notable clinical and preclinical compounds that leverage this versatile pharmacophore.
The Unique Physicochemical Properties of the Cyclopropylamine Moiety
The utility of the cyclopropyl group in drug design is rooted in its unusual structural and electronic characteristics, which distinguish it from simple alkyl or cycloalkyl groups.[2]
Conformational Rigidity and Strain Energy
The three carbon atoms of a cyclopropane ring are coplanar, with C-C bond angles compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1] This geometric constraint imparts a high degree of conformational rigidity, which can be highly advantageous in drug design. By locking a portion of a molecule into a specific orientation, the entropic penalty of binding to a biological target is reduced, often leading to enhanced potency.[2] The inherent ring strain also results in shorter and stronger C-H bonds and C-C bonds with enhanced π-character, influencing the molecule's overall shape and electronic distribution.[2]
Electronic Properties and Metabolic Stability
The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[3] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life.[3] The classic example is the statin drug pitavastatin, where a cyclopropyl group effectively blocks metabolism by CYP3A4.[3] Furthermore, the amine group's basicity (pKa) can be modulated by the adjacent cyclopropyl ring, which can influence properties like solubility, cell permeability, and the potential for P-glycoprotein efflux.[2]
Key Biological Activities and Therapeutic Targets
The unique reactivity of the cyclopropylamine group makes it a privileged scaffold for targeting several classes of enzymes, often acting as an irreversible, mechanism-based inhibitor.
Monoamine Oxidase (MAO) Inhibition
Perhaps the most well-known application of the cyclopropylamine moiety is in the inhibition of monoamine oxidases (MAO-A and MAO-B), flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5]
-
Mechanism of Irreversible Inhibition: Cyclopropylamine-based inhibitors, such as the antidepressant drug tranylcypromine (trans-2-phenylcyclopropylamine), act as suicide inhibitors.[4][6] The enzyme oxidizes the amine, initiating a single-electron transfer mechanism that leads to the opening of the strained cyclopropyl ring. This generates a highly reactive radical species that forms a stable, covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[6][7][8] This inactivation requires the synthesis of new enzyme molecules to restore function.[4]
-
Therapeutic Applications: Tranylcypromine is a nonselective, irreversible MAO inhibitor approved for the treatment of major depressive disorder.[5][9][10] By blocking MAO activity, it increases the synaptic concentrations of key neurotransmitters.[5] Newer research has focused on developing selective MAO-B inhibitors, which may offer therapeutic benefits for neurodegenerative diseases like Parkinson's disease with a reduced side-effect profile.[7]
-
Experimental Protocol: MAO-Glo™ Assay: The activity of MAO and the potency of its inhibitors can be quantified using a commercially available luminescent assay, such as the MAO-Glo™ Assay from Promega.[11][12]
Workflow for MAO Inhibition Assay
Caption: Workflow for determining MAO inhibition using the MAO-Glo™ Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer.
-
Reaction Setup: In a 96-well plate, add 12.5µl of the luminogenic MAO substrate and 12.5µl of the test inhibitor dilution.
-
Enzyme Addition: Initiate the reaction by adding 25µl of a 2X MAO enzyme solution (either MAO-A or MAO-B). For negative controls, add buffer instead of enzyme.[11]
-
Incubation: Mix briefly and incubate the plate at room temperature for 60 minutes.[11]
-
Detection: Add 50µl of reconstituted Luciferin Detection Reagent to each well.[11]
-
Signal Stabilization: Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[11]
-
Measurement: Read the luminescence in Relative Light Units (RLU) using a plate-reading luminometer.[11] The degree of inhibition is calculated relative to vehicle-treated controls.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 (also known as KDM1A) is another FAD-dependent amine oxidase that plays a crucial role in epigenetics by demethylating mono- and di-methylated lysine residues on histone tails (primarily H3K4 and H3K9).[13] Overexpression of LSD1 is associated with various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a compelling therapeutic target.[13][14]
-
Mechanism-Based Inactivation: Similar to its action on MAOs, the cyclopropylamine moiety serves as a potent mechanism-based inactivator of LSD1.[8][13] Tranylcypromine and its derivatives covalently modify the FAD cofactor of LSD1, leading to irreversible inhibition.[6][8][15] This inhibition blocks the demethylation of histone marks, leading to changes in gene expression that can induce differentiation and reduce the proliferation of cancer cells.[16]
-
Therapeutic Development: Several cyclopropylamine-based LSD1 inhibitors are in clinical development. Iadademstat (ORY-1001), for example, is a highly potent and selective oral LSD1 inhibitor that has shown promise in clinical trials for AML and is being investigated for other cancers.[16][17][18]
-
Experimental Protocol: Fluorometric LSD1 Inhibition Assay: The inhibitory activity of compounds against LSD1 can be measured using kits that detect the products of the demethylation reaction.
Workflow for LSD1 Inhibition Assay
Caption: General workflow for a fluorometric, antibody-based LSD1 inhibition assay.
Step-by-Step Methodology (based on a typical ELISA-like format):
-
Substrate Coating: A di-methylated histone H3-K4 substrate is pre-coated onto 96-well strip wells.[19]
-
Reaction: Add the LSD1 enzyme and varying concentrations of the test inhibitor to the wells. Incubate for 30-60 minutes at 37°C to allow the demethylation reaction to occur.[20]
-
Washing: Wash the wells to remove the enzyme and inhibitor.
-
Primary Antibody: Add a specific antibody that recognizes the demethylated product and incubate for 60 minutes at room temperature.[19]
-
Secondary Antibody: After another wash step, add a fluorophore- or HRP-conjugated secondary antibody and incubate for 30 minutes.[19]
-
Development: Add a fluorescence development solution and incubate for 2-4 minutes away from light.[19]
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 530-540 nm, Em: 585-595 nm).[20] A decrease in fluorescence indicates inhibition of LSD1 activity.
-
Cytochrome P450 (CYP) Inhibition
While the cyclopropyl group can confer metabolic stability, the cyclopropylamine moiety can also act as a mechanism-based inactivator of CYP enzymes.[21] This is a critical consideration in drug development due to the potential for drug-drug interactions.
-
Mechanism of Inhibition: The inactivation process is initiated by a one-electron oxidation of the amine nitrogen by the CYP enzyme.[22] This is followed by the rapid scission of the strained cyclopropane ring, which generates a reactive intermediate.[23] This intermediate can then covalently bind to the heme or apoprotein of the CYP enzyme, leading to its irreversible inactivation.[24] This mechanism has been implicated in the hepatotoxicity of certain drugs, such as the antibiotic trovafloxacin, where CYP1A2-mediated oxidation of the cyclopropylamine moiety leads to the formation of reactive intermediates.[3][23]
Case Studies: Cyclopropylamine-Containing Drugs
The cyclopropylamine scaffold is featured in a diverse range of approved drugs and clinical candidates, highlighting its versatility and importance.
| Drug Name | Target(s) | Therapeutic Area | Status/Function |
| Tranylcypromine | MAO-A and MAO-B | Psychiatry | Approved antidepressant.[9][10] |
| Iadademstat (ORY-1001) | LSD1 | Oncology | Clinical development for AML and solid tumors.[17][18] |
| Ciprofloxacin | Bacterial DNA gyrase, Topoisomerase IV | Infectious Disease | Approved broad-spectrum antibiotic.[25] |
| Simeprevir | HCV NS3/4A Protease | Infectious Disease | Approved antiviral for Hepatitis C. |
| Risdiplam | SMN2 pre-mRNA splicing modifier | Neurology | Approved for Spinal Muscular Atrophy.[3] |
Conclusion and Future Perspectives
The cyclopropylamine moiety is a powerful and validated pharmacophore in drug discovery. Its ability to impart conformational constraint, enhance metabolic stability, and serve as a mechanism-based inactivator for key FAD-dependent enzymes like MAO and LSD1 has led to the successful development of important therapeutics. However, its potential to inactivate CYP enzymes necessitates careful evaluation during preclinical development to mitigate risks of drug-drug interactions and toxicity. Future research will likely focus on designing next-generation inhibitors with greater selectivity for their intended targets, thereby maximizing therapeutic benefit while minimizing off-target effects. The continued exploration of novel cyclopropylamine derivatives promises to yield new and improved treatments for a wide range of diseases, from cancer to neurological disorders.
References
-
Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Tipton, K. F., & Boyce, S. (2025). Tranylcypromine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(10), 1085-1091. [Link]
-
Tullman, R. H., & Hanzlik, R. P. (1984). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. ACS Publications. [Link]
-
EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]
-
Maes, T., et al. (2023). The LSD1 Inhibitor Ory-1001 (Iadademstat) in Combination with Menin Inhibitor SNDX-5613 (Revumenib) Has Synergistic in Vitro Activity in KMT2A-Rearranged AML Models. Blood. [Link]
-
Vianello, P., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1268-1273. [Link]
-
Wikipedia. Tranylcypromine. [Link]
-
Liu, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4. [Link]
-
Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) – Mechanism of Action. [Link]
-
Maes, T., et al. (2021). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Breast Cancer Research and Treatment, 189(2), 323-336. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. [Link]
-
Oryzon Genomics. Iadademstat. [Link]
-
Liu, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4. [Link]
-
National Institute of Child Health and Human Development. (2017). LSD1 Histone Demethylase Assays and Inhibition. [Link]
-
Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(5), 987-991. [Link]
-
Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(32), 3746-3757. [Link]
-
Binda, C., et al. (2010). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 49(27), 5638-5643. [Link]
-
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
-
Liu, Y., et al. (2017). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]
-
Assay Genie. Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. [Link]
-
Mayo Clinic. Tranylcypromine (oral route). [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines …. [Link]
-
Valente, S., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 31043-31058. [Link]
-
Promega Corporation. (2015). Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol. YouTube. [Link]
-
Wikipedia. Monoamine oxidase inhibitor. [Link]
-
Suzuki, T., et al. (2013). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 52(47), 8573-8582. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 10. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. promega.com [promega.com]
- 12. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 13. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oryzon.com [oryzon.com]
- 19. epigentek.com [epigentek.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
A Technical Guide to the Pharmacodynamic Characterization of Novel (R)-1-Cyclopropylethanamine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the (R)-1-Cyclopropylethanamine Scaffold
The (R)-1-Cyclopropylethanamine moiety is a privileged structural motif in modern medicinal chemistry. Its defining feature—a chiral cyclopropyl group attached to an ethylamine side chain—imparts a unique combination of conformational rigidity and metabolic stability.[1] This structure is found in a range of biologically active agents, including enzyme inhibitors and compounds targeting the central nervous system (CNS).[1][2][3] The stereochemistry at the alpha-carbon is critical, often dictating the potency and selectivity of the molecule for its biological target.
The inherent rigidity of the cyclopropyl ring restricts bond rotation, which can pre-organize the molecule into a conformation favorable for binding, thereby enhancing affinity and selectivity for its target.[1] Furthermore, this group can be more resistant to metabolic degradation compared to a simple alkyl chain, potentially improving a drug candidate's pharmacokinetic profile.[1]
Given the versatility of this scaffold, novel derivatives are continuously being synthesized to explore new therapeutic applications.[4] A systematic and rigorous pharmacodynamic evaluation is therefore essential to elucidate the mechanism of action, therapeutic potential, and potential liabilities of these new chemical entities (NCEs). This guide provides an in-depth, methodological framework for the comprehensive pharmacodynamic characterization of a novel (R)-1-Cyclopropylethanamine derivative, designated here as CPA-101 , from initial target identification to functional cellular assessment.
Section 1: Primary Target Identification via Broad Panel Screening
Expert Rationale: The first step in characterizing any NCE is to understand its primary pharmacological interactions. A broad, unbiased screening approach is the most effective strategy to identify initial high-affinity targets without preconceived notions about the compound's activity. This is particularly crucial for novel scaffolds where the mechanism of action is unknown. A comprehensive radioligand binding panel, such as a CNS-focused panel, provides a quantitative measure of a compound's affinity (Ki) for a wide array of receptors, transporters, and ion channels.[5][6]
Experimental Workflow: Target Screening
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Diagram 1: High-throughput screening workflow for primary target identification." fontsize = 10 fontname = "Arial" } }
Protocol 1: Broad Radioligand Binding Assay Panel
-
Compound Preparation: Prepare a 10 mM stock solution of CPA-101 in 100% DMSO. Serially dilute to create working concentrations.
-
Assay Setup: The screening is performed in 96-well plates. Each well contains the cell membrane preparation expressing the target receptor, a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and the test compound (CPA-101 at a final concentration of 10 µM).
-
Incubation: Plates are incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination & Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: The filters are washed, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.[7]
-
Data Analysis: The percentage inhibition of radioligand binding by CPA-101 is calculated relative to a control (vehicle) and a positive control (a known high-affinity ligand for the target). A hit is typically defined as >50% inhibition.
-
Affinity (Ki) Determination: For identified hits, a follow-up concentration-response assay is performed with multiple concentrations of CPA-101 to determine the IC50 (concentration causing 50% inhibition), from which the binding affinity constant (Ki) is calculated using the Cheng-Prusoff equation.
Data Summary: CPA-101 Primary Target Profile
Hypothetical screening results for CPA-101.
| Target | Radioligand | % Inhibition @ 10 µM | Ki (nM) |
| Serotonin Receptor 5-HT2A | [³H]-Ketanserin | 95% | 8.5 |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 88% | 25.3 |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 65% | 150.7 |
| Adrenergic Receptor α1A | [³H]-Prazosin | 45% | > 1,000 |
| Muscarinic Receptor M1 | [³H]-Pirenzepine | 15% | > 10,000 |
Interpretation: The screening data strongly suggest that CPA-101 has high affinity for the serotonin 5-HT2A receptor and the dopamine transporter. These become the primary targets for further functional characterization.
Section 2: In Vitro Functional Characterization
Expert Rationale: Affinity (Ki) only tells us how tightly a compound binds to a target; it does not describe the functional consequence of that binding.[8] It is critical to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or, in the case of transporters, an uptake inhibitor or a releasing agent.[9] This requires specific functional assays tailored to the biology of each target.
Target 1: Serotonin 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10][11] Agonist binding activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[11] A calcium flux assay is a direct and high-throughput method to measure receptor activation.
Signaling Pathway: 5-HT2A Receptor Activation
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption { label = "Diagram 2: Gq signaling cascade initiated by 5-HT2A receptor agonism." fontsize = 10 fontname = "Arial" } }
Protocol 2: 5-HT2A Calcium Flux Functional Assay
-
Cell Culture: Use a stable cell line, such as CHO-K1 or HEK293, recombinantly expressing the human 5-HT2A receptor.[12]
-
Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 60 minutes at 37°C.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Add varying concentrations of CPA-101 to the wells and immediately begin measuring fluorescence intensity over time.
-
Data Acquisition: Record fluorescence changes for 2-3 minutes. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to calculate the EC50 (potency) and Emax (efficacy) relative to a full agonist like serotonin.
Target 2: Dopamine Transporter (DAT)
The primary function of DAT is the reuptake of dopamine from the synaptic cleft.[13] A common method to assess a compound's effect on DAT is to measure its ability to inhibit the uptake of a radiolabeled substrate, such as [³H]-Dopamine, into cells or synaptosomes expressing the transporter.[13][14]
Protocol 3: [³H]-Dopamine Uptake Inhibition Assay
-
Cell/Tissue Preparation: Use HEK293 cells stably expressing human DAT or freshly prepared rat brain synaptosomes.
-
Assay Setup: In a 96-well plate, pre-incubate the cells/synaptosomes with varying concentrations of CPA-101 or a reference inhibitor (e.g., GBR-12909) for 10-20 minutes at 37°C.[15]
-
Initiate Uptake: Add a fixed concentration of [³H]-Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10 minutes) during which uptake is linear.
-
Termination: Terminate the uptake by rapid filtration, washing away the extracellular [³H]-Dopamine.
-
Quantification: Measure the radioactivity retained within the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of [³H]-Dopamine uptake for each concentration of CPA-101. Fit the data to a dose-response curve to determine the IC50 value.
Data Summary: CPA-101 Functional Profile
| Target | Assay Type | Parameter | Value | Interpretation |
| 5-HT2A Receptor | Calcium Flux | EC50 | 15.2 nM | Potent Agonist |
| Emax | 92% (vs. Serotonin) | High Efficacy Agonist | ||
| Dopamine Transporter | [³H]-DA Uptake | IC50 | 48.6 nM | Potent Inhibitor |
Interpretation: The functional data confirm the binding results. CPA-101 is a potent, high-efficacy agonist at the 5-HT2A receptor and a potent inhibitor of the dopamine transporter. This dual-action profile suggests a potentially complex psychoactive effect.
Section 3: Off-Target Liability & Selectivity Profiling
Expert Rationale: Identifying undesirable pharmacodynamic properties is a critical component of safety pharmacology.[16] Early assessment of off-target activity can prevent costly late-stage failures. One of the most important off-targets for any new chemical entity is the hERG (human Ether-à-go-go-Related Gene) potassium channel. Blockade of the hERG channel can prolong the QT interval in the heart, leading to a life-threatening arrhythmia called Torsades de Pointes.[17] The gold-standard for assessing hERG liability is the manual patch-clamp electrophysiology assay.
Protocol 4: hERG Channel Manual Patch-Clamp Assay
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology Rig: Use a patch-clamp amplifier, digitizer, and microscope.
-
Cell Preparation: Isolate a single cell and form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane patch to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: Apply a specific voltage-step protocol designed to elicit and measure the hERG current (I_Kr). Record a stable baseline current.
-
Compound Application: Perfuse the cell with increasing concentrations of CPA-101 and record the current at each concentration after it reaches a steady state.
-
Data Analysis: Measure the reduction in the hERG tail current amplitude at each concentration. Calculate the percent inhibition and determine the IC50 value for hERG channel block.
Data Summary: CPA-101 Selectivity Profile
| Target | Ki / IC50 (nM) | Selectivity Ratio (Off-Target / On-Target) |
| 5-HT2A (Ki) | 8.5 | - |
| DAT (IC50) | 48.6 | - |
| hERG Channel (IC50) | 7,500 | >880-fold vs. 5-HT2A; >150-fold vs. DAT |
Interpretation: CPA-101 demonstrates a high degree of selectivity for its primary targets over the hERG channel. A selectivity window of >100-fold is generally considered a low risk for QT prolongation, suggesting a favorable cardiovascular safety profile for this compound in early assessment.
Conclusion
This guide outlines a systematic, multi-step process for the in-depth pharmacodynamic characterization of a novel (R)-1-Cyclopropylethanamine derivative, CPA-101. Through a logical progression of experiments, we have:
-
Identified Primary Targets: Uncovered high affinity for the 5-HT2A receptor and Dopamine Transporter using broad panel screening.
-
Defined Functional Activity: Characterized CPA-101 as a potent, high-efficacy 5-HT2A agonist and a potent DAT inhibitor through specific in vitro functional assays.
-
Assessed Critical Safety Liability: Demonstrated a wide selectivity margin against the hERG channel, indicating a low risk for cardiac QT prolongation.
The resulting pharmacodynamic profile—a potent 5-HT2A agonist and DAT inhibitor—provides a strong foundation for predicting the compound's in vivo effects and therapeutic potential. This systematic approach, which combines binding, functional, and safety assays, is fundamental to modern drug discovery and ensures that decisions to advance a compound are based on a robust and comprehensive dataset.
References
-
Calculations and Instrumentation used for Radioligand Binding Assays. National Center for Biotechnology Information.[Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed Central.[Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.[Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.[Link]
-
Gq alpha subunit. Wikipedia.[Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.[Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery.[Link]
-
OPTI-CNS Panel Study. BioIVT.[Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]
-
Expression and Purification of Functionally Active Serotonin 5-HT2A Receptor in Insect Cells Using Low-titer Viral Stock. PubMed Central.[Link]
-
Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery.[Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications.[Link]
-
Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed.[Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.[Link]
-
DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.[Link]
-
Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. GenScript.[Link]
-
Cellular Uptake & Cellular Release Assays. Gifford Bioscience.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioivt.com [bioivt.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. genscript.com [genscript.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. fda.gov [fda.gov]
- 17. reactionbiology.com [reactionbiology.com]
Methodological & Application
Asymmetric Synthesis of (R)-1-Cyclopropylethanamine Hydrochloride: An Application Note and Protocol Guide
Introduction: The Significance of Chiral Cyclopropylethanamines
(R)-1-Cyclopropylethanamine is a valuable chiral building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its rigid cyclopropyl moiety and chiral amine functionality often impart desirable pharmacokinetic and pharmacodynamic properties to the final active ingredient. The hydrochloride salt form is frequently utilized to improve the compound's stability and solubility. The stereospecific synthesis of the (R)-enantiomer is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent. This guide provides detailed protocols for two robust and scalable methods for the asymmetric synthesis of (R)-1-Cyclopropylethanamine hydrochloride: a classic approach using a chiral auxiliary and a modern biocatalytic method employing an (R)-selective transaminase.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. For the specific target of (R)-1-Cyclopropylethanamine, two primary strategies have emerged as both efficient and scalable:
-
Diastereoselective Reductive Amination with a Chiral Auxiliary: This established method relies on the temporary introduction of a chiral moiety to direct the stereochemical outcome of a key reaction. The use of a recoverable and inexpensive chiral auxiliary, such as (S)-(-)-α-phenylethylamine, makes this an attractive option for industrial-scale production.[1]
-
Enantioselective Biocatalysis with Transaminases: This cutting-edge approach leverages the high stereospecificity of enzymes to directly convert a prochiral ketone into the desired chiral amine.[2][3][4] (R)-selective ω-transaminases offer a green and highly efficient route, often with near-perfect enantioselectivity.[3][4]
The choice between these methods will depend on factors such as available resources (chemical vs. biocatalytic), desired scale, and downstream processing considerations.
Method 1: Asymmetric Synthesis via Chiral Auxiliary-Mediated Reductive Amination
This method proceeds in three key stages: diastereoselective imine formation, diastereoselective reduction, and removal of the chiral auxiliary, followed by salt formation. The overall workflow is depicted below.
Figure 1: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocol: Chiral Auxiliary Method
Part A: Synthesis of (R,S)-N-(1-Cyclopropylethyl)-1-phenylethanamine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclopropyl methyl ketone (1.0 eq.), (S)-(-)-α-phenylethylamine (1.05 eq.), and toluene (approx. 2 mL per mmol of ketone).
-
Condensation: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude chiral imine is used directly in the next step without further purification.
Part B: Diastereoselective Reduction
-
Reaction Setup: Dissolve the crude imine from Part A in methanol (approx. 3 mL per mmol of starting ketone) and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH4) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Quenching and Extraction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diastereomerically enriched secondary amine can be purified by column chromatography if necessary.
Part C: Debenzylation and Hydrochloride Salt Formation
-
Reaction Setup: Dissolve the secondary amine from Part B in methanol and add a catalytic amount of palladium on carbon (10% w/w, approx. 5 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-Cyclopropylethanamine.
-
Salt Formation: Dissolve the crude amine in diethyl ether or ethyl acetate.[5][6] Cool the solution to 0 °C and slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.[5][6]
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
| Parameter | Typical Value |
| Diastereomeric Excess (d.e.) after Reduction | >90% |
| Enantiomeric Excess (e.e.) of Final Product | >98% |
| Overall Yield | 60-75% |
Method 2: Biocatalytic Asymmetric Synthesis using (R)-selective Transaminase
This biocatalytic approach offers a more direct and environmentally benign route to the target molecule. The core of this method is the highly selective enzymatic conversion of the prochiral ketone to the (R)-amine.
Figure 2: Workflow for Biocatalytic Synthesis.
Experimental Protocol: Transaminase Method
Part A: Enzymatic Reaction
-
Reaction Buffer Preparation: Prepare a suitable buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Reaction Mixture: In a temperature-controlled reaction vessel, combine the reaction buffer, pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM), the amine donor (e.g., isopropylamine, in excess), and the (R)-selective ω-transaminase enzyme (commercially available or prepared as a whole-cell lysate).
-
Substrate Addition: Add cyclopropyl methyl ketone to the reaction mixture. The substrate concentration will depend on the specific activity and stability of the enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC analysis.
Part B: Product Isolation and Salt Formation
-
Enzyme Removal: Once the reaction has reached completion, terminate the reaction by adjusting the pH or by centrifugation to remove the enzyme/cells.
-
Extraction: Adjust the pH of the supernatant to >10 with a suitable base (e.g., NaOH) and extract the product into an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Cyclopropylethanamine.
-
Salt Formation: Follow the procedure outlined in Method 1, Part C, step 4 and 5 to form and isolate the hydrochloride salt.
| Parameter | Typical Value |
| Conversion | >95% |
| Enantiomeric Excess (e.e.) | >99% |
| Isolated Yield | 80-90% |
Conclusion
Both the chiral auxiliary-mediated reductive amination and the biocatalytic transaminase approach offer effective and scalable routes to high-purity this compound. The choice of method will be guided by specific project requirements and available expertise. The classical chemical approach provides a reliable and well-understood pathway, while the biocatalytic method represents a more modern, efficient, and sustainable alternative.
References
- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (URL not available)
- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P
-
Preparation of (R)‐Amines from Racemic Amines with an (S)‐Amine Transaminase from Bacillus megaterium | Request PDF - ResearchGate. [Link]
-
Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC - NIH. [Link]
-
Creation of a robust and R-selective ω-amine transaminase for the asymmetric synthesis of sitagliptin intermediate on a kilogram scale - PubMed. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC - NIH. [Link]
Sources
- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creation of a robust and R-selective ω-amine transaminase for the asymmetric synthesis of sitagliptin intermediate on a kilogram scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of 1-Cyclopropylethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chiral resolution of racemic 1-cyclopropylethanamine, a critical building block in the synthesis of various pharmaceutically active compounds.[1] Recognizing the stereospecific nature of drug-receptor interactions, the isolation of pure enantiomers is a paramount challenge in pharmaceutical development. This document outlines three robust methodologies for achieving high enantiomeric purity: classical diastereomeric salt crystallization, efficient enzymatic kinetic resolution, and high-throughput chiral chromatography. Each section is designed to provide not only step-by-step instructions but also the underlying scientific principles, empowering researchers to adapt and optimize these methods for their specific needs.
Introduction: The Significance of Chirality in 1-Cyclopropylethanamine
1-Cyclopropylethanamine possesses a single stereocenter, existing as a pair of non-superimposable mirror images known as enantiomers: (R)-1-cyclopropylethanamine and (S)-1-cyclopropylethanamine. While physically identical in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. Therefore, the ability to isolate and study the individual enantiomers is crucial for the development of safe and effective therapeutics. This guide provides the foundational knowledge and practical protocols to achieve this critical separation.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique remains a widely used and scalable method for separating enantiomers.[2] The core principle involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2][3] These diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4][5]
The Underlying Principle: Exploiting Differential Solubility
The reaction of a racemic mixture of (R)- and (S)-1-cyclopropylethanamine with an enantiopure chiral acid, such as (R)-mandelic acid, results in the formation of two diastereomeric salts: ((R)-amine:(R)-acid) and ((S)-amine:(R)-acid). The different spatial arrangements of these diastereomers lead to distinct crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially, leaving the other in solution. The crystallized salt can then be isolated, and the desired enantiomer of the amine can be liberated by treatment with a base.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Protocol for Resolution using (R)-Mandelic Acid
This protocol is adapted from a patented scalable synthesis method.[1]
Materials:
-
Racemic 1-cyclopropylethanamine
-
(R)-Mandelic acid
-
Ethanol (EtOH)
-
Methyl tert-butyl ether (MTBE)
-
Aqueous Sodium Hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve the solution of racemic 1-cyclopropylethanamine in ethanol. Charge the solution with (R)-mandelic acid and stir for 1 hour at room temperature.
-
Crystallization: Concentrate the mixture and add additional ethanol. Heat the mixture to reflux and then slowly add MTBE over 1 hour. Continue stirring at reflux for another hour.
-
Isolation: Cool the mixture to 5°C to allow for complete precipitation of the diastereomeric salt. Filter the precipitate and wash the cake with a cold mixture of ethanol and MTBE.
-
Recrystallization (Optional but Recommended): Dry the isolated salt and recrystallize from an MTBE/ethanol mixture to achieve higher enantiomeric purity (e.g., >99.8% ee).[1]
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and treat with an aqueous solution of NaOH until the pH is basic.
-
Extraction: Extract the liberated free amine with a suitable organic solvent, such as MTBE.
-
Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the enantiomerically pure 1-cyclopropylethanamine.
Key Considerations for Diastereomeric Salt Crystallization
-
Choice of Resolving Agent: A variety of chiral acids can be screened for their effectiveness.[3][6] Common choices for resolving amines include tartaric acid and its derivatives, mandelic acid, and camphor-10-sulfonic acid.[3][7]
-
Solvent Selection: The choice of solvent is critical for achieving good separation. A solvent system should be identified where the two diastereomeric salts have a significant difference in solubility.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess of the product.[6]
| Parameter | Recommendation | Rationale |
| Resolving Agent | (R)-Mandelic Acid, Tartaric Acid Derivatives | Proven efficacy for resolving primary amines.[1][8] |
| Solvent System | Ethanol/MTBE, Methanol | Provides a good balance of solubility and crystallinity for the diastereomeric salts. |
| Cooling Rate | Slow and controlled | Promotes the formation of well-defined crystals and minimizes the co-precipitation of the more soluble diastereomer. |
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers.[9] This technique utilizes the stereospecificity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of the racemic mixture.[10][11]
The Underlying Principle: Enantioselective Acylation
In the context of resolving 1-cyclopropylethanamine, a lipase such as Candida antarctica lipase B (CAL-B) can be used to catalyze the acylation of one of the enantiomers, for example, the (R)-enantiomer, with an acyl donor. The (S)-enantiomer remains largely unreacted. This results in a mixture of the acylated (R)-amine and the unreacted (S)-amine, which can then be easily separated due to their different chemical properties. The theoretical maximum yield for the unreacted enantiomer in a kinetic resolution is 50%.[9]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Chiral Resolution by Enzymatic Kinetic Resolution.
Generalized Protocol for Lipase-Catalyzed Resolution
Materials:
-
Racemic 1-cyclopropylethanamine
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., ethyl acetate, isopropyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve racemic 1-cyclopropylethanamine and the acyl donor in the chosen organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 10-50% by weight of the amine.[10]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 20-40°C) and monitor the reaction progress by chiral chromatography (GC or HPLC) to determine the enantiomeric excess of the remaining amine.[10]
-
Enzyme Removal: Once the desired conversion (ideally close to 50%) is reached, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Separation: Separate the unreacted amine from the acylated amine. This can be achieved by distillation, crystallization, or column chromatography.
-
Recovery of the Other Enantiomer (Optional): The acylated amine can be hydrolyzed using acidic or basic conditions to recover the other enantiomer.
Key Considerations for Enzymatic Resolution
-
Enzyme Selection: Different lipases can exhibit different enantioselectivities for a given substrate. Screening of various lipases may be necessary to find the optimal enzyme.
-
Acyl Donor: The choice of the acyl donor can influence the reaction rate and enantioselectivity.[10]
-
Solvent: The nature of the organic solvent can significantly impact enzyme activity and stability.
-
Water Content: The reaction should be conducted under anhydrous conditions to prevent enzymatic hydrolysis of the acyl donor and the acylated product.
| Parameter | Recommendation | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | High enantioselectivity for a wide range of primary amines.[11][12] |
| Acyl Donor | Ethyl acetate, Isopropyl acetate | Readily available and effective acylating agents for lipase-catalyzed reactions.[10] |
| Solvent | Toluene, THF, MTBE | Non-polar, aprotic solvents that generally do not denature lipases.[10] |
| Temperature | 20-40°C | Optimal temperature range for many lipase-catalyzed reactions.[10] |
Method 3: Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful analytical and preparative technique for separating enantiomers.[13][14] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
The Underlying Principle: Chiral Recognition
A chiral stationary phase is a solid support that has been coated or bonded with a chiral selector. When the racemic mixture of 1-cyclopropylethanamine passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.
Workflow for Chiral Chromatographic Separation
Caption: Workflow for Chiral Resolution by Chromatography.
Protocol for Chiral GC Analysis
The following is an example of a chiral Gas Chromatography (GC) method for determining the enantiomeric excess of 1-cyclopropylethanamine, based on a method described in a patent.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system with FID detector
-
Column: Supelco BetaDex 120 (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium (constant flow = 2.0 mL/min)
-
Injection Mode: Split (1:30)
-
Injector Temperature: 220°C
-
Detector Temperature: 230°C
-
Oven Program: 75°C for 18 min, then ramp at 10°C/min to 120°C and hold for 2.5 min.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 1-cyclopropylethanamine sample in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Key Considerations for Chiral Chromatography
-
Column Selection: The choice of the chiral stationary phase is the most critical factor. For amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization: For HPLC, the composition of the mobile phase (solvents and additives) needs to be optimized to achieve good resolution and peak shape.
-
Derivatization: In some cases, derivatizing the amine with a suitable reagent can improve its chromatographic behavior and enhance separation.
| Parameter | Recommendation | Rationale |
| Analytical Technique | Chiral GC or Chiral HPLC | Both are powerful techniques for determining enantiomeric purity. HPLC is more readily scalable for preparative separations. |
| Chiral Stationary Phase (GC) | Cyclodextrin-based (e.g., BetaDex) | Effective for separating small, volatile chiral amines.[1] |
| Chiral Stationary Phase (HPLC) | Polysaccharide-based (e.g., Chiralpak) | Broad applicability for a wide range of chiral compounds, including amines. |
| Mobile Phase (HPLC) | Hexane/Ethanol with an amine additive (e.g., diethylamine) | A common mobile phase system for normal-phase chiral HPLC of basic compounds. |
Conclusion
The chiral resolution of 1-cyclopropylethanamine is a critical step in the development of enantiomerically pure pharmaceuticals. This guide has provided detailed theoretical and practical insights into three powerful resolution techniques: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. The choice of method will depend on factors such as the scale of the separation, the desired level of purity, and the available resources. By understanding the principles and following the protocols outlined in this document, researchers can confidently approach the challenge of isolating the desired enantiomer of 1-cyclopropylethanamine, thereby advancing their drug discovery and development programs.
References
- Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
-
Wikipedia. (2023, December 2). Chiral resolution. Retrieved from [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
-
PubMed. (1988). Chromatographic separation of enantiomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]
-
ResearchGate. (2008). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Diastereomeric recrystallization. Retrieved from [Link]
-
MDPI. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Retrieved from [Link]
-
ResearchGate. (2012). Chromatographic Separations and Analysis of Enantiomers. Retrieved from [Link]
- Google Patents. (n.d.). EP0298695A2 - Tartaric acid amide derivative and method of producing the same.
-
SciSpace. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Retrieved from [Link]
-
ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Retrieved from [Link]
-
ACS Publications. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. Retrieved from [Link]
-
PubMed. (2008). Investigation of enantiomeric separation of basic drugs by capillary electrophoresis using clindamycin phosphate as a novel chiral selector. Retrieved from [Link]
-
ResearchGate. (2001). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
ResearchGate. (2018). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
AIChE. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]
Sources
- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of (R)-1-Cyclopropylethanamine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Cyclopropyl Group as a Privileged Scaffold in Drug Design
In the landscape of contemporary drug discovery, the deliberate introduction of small, conformationally constrained structural motifs is a cornerstone of rational drug design. Among these, the cyclopropyl group has emerged as a uniquely powerful tool.[1][2][3] Its inherent ring strain confers distinct electronic and steric properties, such as shorter, stronger C-H bonds and an enhanced π-character in its C-C bonds.[3][4] These features are not mere chemical curiosities; they translate directly into tangible benefits for medicinal chemists, including enhanced metabolic stability, improved potency, and the ability to fine-tune physicochemical properties like solubility and cell permeability.[3][4]
The cyclopropyl ring often acts as a "bioisostere" for other groups, but its true value lies in its ability to impart rigidity. By locking flexible alkyl chains into a defined three-dimensional orientation, it can pre-organize a drug candidate into its bioactive conformation, thereby minimizing the entropic penalty upon binding to its target and boosting potency.[5] Furthermore, the high C-H bond dissociation energy makes the cyclopropyl moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a critical advantage in designing drugs with favorable pharmacokinetic profiles.[3]
Within this context, chiral building blocks like (R)-1-Cyclopropylethanamine hydrochloride represent a refined instrument for leveraging these advantages with stereochemical precision. This molecule provides a synthetically accessible handle—a primary amine—attached to a chiral center that is directly flanked by the influential cyclopropyl group. Its use as a hydrochloride salt enhances stability and simplifies handling and storage, making it a reliable and versatile reagent in the synthesis of complex, enantiomerically pure therapeutic agents.[6] This guide provides an in-depth exploration of its properties, strategic applications, and field-proven protocols for its effective use in a research and development setting.
Physicochemical and Handling Data
The hydrochloride salt form of (R)-1-Cyclopropylethanamine ensures improved stability, crystallinity, and ease of handling compared to the freebase, which is a volatile liquid.[7] Understanding its core properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂ClN | [6] |
| Molecular Weight | 121.61 g/mol | [6] |
| CAS Number | 195252-68-7 | [6] |
| Appearance | White to off-white solid | [8] |
| Storage | 2-8°C, inert atmosphere | [6][8] |
| pKa (Predicted) | 10.87 ± 0.29 (for the conjugate acid) | [7] |
| Solubility | Miscible with water | [7] |
Safety & Handling Profile
This compound is an irritant and should be handled with appropriate care in a well-ventilated fume hood.
| Hazard Statement | GHS Classification |
| Causes skin irritation | Warning |
| Causes serious eye irritation | Warning |
| May cause respiratory irritation | Warning |
Data sourced from aggregated GHS information.[8] Always consult the specific Safety Data Sheet (SDS) from your supplier before use.
Strategic Rationale for Use: The "Why" Explained
The decision to incorporate the (R)-1-cyclopropylethanamine moiety is driven by several key principles of medicinal chemistry aimed at optimizing a drug candidate's profile.
Diagram: Key Advantages of the Cyclopropylamine Moiety
Caption: Core benefits of incorporating the (R)-1-cyclopropylethanamine scaffold.
-
Blocking Metabolic Hotspots: Aliphatic chains are often susceptible to oxidative metabolism. Placing the robust cyclopropyl group adjacent to the amine can effectively shield the molecule from CYP-mediated degradation, thereby increasing its half-life and oral bioavailability.[3][4] This is a proactive strategy to design out metabolic liabilities.
-
Conformational Locking for Higher Potency: The rigid three-membered ring restricts the rotational freedom of the ethylamine side chain. This "locks" the substituent into a specific spatial orientation, which can be crucial for fitting into a well-defined pocket of a target protein or enzyme. This pre-organization for binding can lead to a significant increase in potency.[5]
-
Chirality for Selectivity: Biological systems are inherently chiral. The (R)-enantiomer allows for precise, stereospecific interactions with a target, which is critical for achieving selectivity over related off-targets (e.g., receptor subtypes or enzyme isoforms). This enantiomeric purity is essential for minimizing side effects and maximizing the therapeutic index.[6]
Experimental Protocols: Synthetic Integration
This compound is a primary amine salt and serves as a versatile nucleophile in several cornerstone synthetic transformations. The following protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry.[9] This protocol details a reliable method using HATU, a highly efficient peptide coupling reagent.
Causality: The hydrochloride salt must first be neutralized in situ to generate the free, nucleophilic amine. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA) is ideal as it will not compete in the coupling reaction. HATU activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the free amine to form the stable amide bond.
Caption: Stepwise workflow for HATU-mediated amide coupling.
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 equivalents). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Amine Addition: Add this compound (1.0 equivalent) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.5 equivalents) dropwise while stirring. The excess base ensures complete neutralization of the amine hydrochloride and the acidic byproducts of the HATU reaction. Allow the mixture to stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.2 equivalents) in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: One-Pot Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, offering a more controlled alternative to direct alkylation of amines.[10] This one-pot procedure is highly efficient for reacting the amine with aldehydes or ketones.[11]
Causality: The reaction proceeds via the initial formation of an iminium ion intermediate from the amine and the carbonyl compound. A mild, selective reducing agent like Sodium Triacetoxyborohydride (STAB) is crucial here. STAB is acidic enough to catalyze iminium formation but gentle enough not to reduce the starting aldehyde or ketone, thus minimizing side reactions. It selectively reduces the C=N bond of the iminium ion to furnish the final amine product. As before, the hydrochloride salt must be neutralized first.
Caption: One-pot procedure for reductive amination using STAB.
-
Reagent Preparation: In a dry flask under an inert atmosphere, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable anhydrous solvent like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1 M).
-
Base Addition: Add DIEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to facilitate iminium ion formation.
-
Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. Be cautious as some gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting materials (typically 4-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with Dichloromethane (DCM) (3x).
-
Isolation & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Conclusion
This compound is more than a simple building block; it is a strategic component for rationally designing drug candidates with superior properties. Its chiral nature, combined with the unique conformational and metabolic advantages of the cyclopropyl group, provides medicinal chemists with a reliable tool to address common challenges in drug development, from enhancing potency to improving pharmacokinetic profiles. The protocols detailed herein offer robust and reproducible methods for its incorporation, empowering researchers to harness its full potential in the synthesis of next-generation therapeutics.
References
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
- MySkinRecipes. (n.d.). This compound.
- Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.
- Penn State News. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
- PharmaBlock. (2023). Application of Cyclopropane in Drug Discovery.
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information.
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
- PubChem. (n.d.). (R)-1-Cyclopropylethylamine. National Center for Biotechnology Information.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Guidechem. (n.d.). (R)-1-(Cyclopropylethyl)amine 6240-96-6 wiki.
- Advanced ChemBlocks. (n.d.). (1R)-1-cyclopropylethan-1-amine hydrochloride.
- ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 6. This compound [myskinrecipes.com]
- 7. guidechem.com [guidechem.com]
- 8. (1R)-1-cyclopropylethan-1-amine hydrochloride 97% | CAS: 195252-68-7 | AChemBlock [achemblock.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
The Strategic Application of (R)-1-Cyclopropylethanamine Hydrochloride: A Chiral Building Block for Modern Drug Discovery
Introduction: Beyond Flatland—The Value of 3D Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for molecules with high potency, selectivity, and optimized pharmacokinetic profiles has driven chemists to explore beyond flat, aromatic systems. Chiral, three-dimensional building blocks are essential tools in this endeavor, and among them, (R)-1-Cyclopropylethanamine hydrochloride has emerged as a particularly valuable synthon.
This guide serves as a detailed application note for researchers, medicinal chemists, and process scientists. It will not only provide robust protocols for the key transformations of this building block but also delve into the strategic rationale for its use, grounded in the unique physicochemical properties imparted by the cyclopropyl group. This moiety is far from a simple lipophilic spacer; it is a powerful modulator of conformation, metabolism, and potency.[1][2] Its incorporation can address multiple challenges in drug design, from enhancing metabolic stability to improving brain permeability.[1][3] We will explore its application through the lens of widely used synthetic methodologies that are crucial for the construction of complex pharmaceutical agents.
Physicochemical & Structural Properties
Understanding the fundamental properties of a building block is paramount to its successful application. (R)-1-Cyclopropylethanamine is typically supplied and used as its hydrochloride salt to improve shelf-life and handling characteristics. The free base is a volatile and air-sensitive liquid, while the salt is a more stable, crystalline solid.[4][5]
| Property | Value | Source |
| IUPAC Name | (1R)-1-cyclopropylethanamine;hydrochloride | PubChem[6] |
| CAS Number | 195252-68-7 (for (R)-isomer HCl) | Advanced ChemBlocks[4] |
| Molecular Formula | C₅H₁₂ClN | PubChem[6] |
| Molecular Weight | 121.61 g/mol | PubChem[6] |
| Appearance | White to off-white solid | Advanced ChemBlocks[4] |
| Storage | Store at 0-8 °C under inert gas | Advanced ChemBlocks[4] |
| pKa (Free Base) | 10.87 ± 0.29 (Predicted) | Guidechem[5] |
| Solubility | Miscible with water (free base) | Guidechem[5] |
Note: The hydrochloride salt form necessitates the use of a base in most coupling reactions to liberate the nucleophilic free amine in situ.
Core Synthetic Applications: Building Complexity
This compound is a versatile primary amine, enabling its participation in a host of crucial C-N bond-forming reactions. Its chiral center is often installed to interact with specific stereodefined pockets in biological targets like enzymes or receptors. The two most common and powerful applications are amide bond formation and reductive amination.
Caption: Key synthetic pathways for (R)-1-Cyclopropylethanamine HCl.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[7][8] For amine hydrochloride salts, uronium-based coupling reagents like HATU are exceptionally effective, as the reaction is run in the presence of a non-nucleophilic organic base that liberates the free amine.
Expert Insight (The "Why"):
-
Why HATU? HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that works by activating the carboxylic acid to form a reactive OAt-ester. This intermediate is highly susceptible to nucleophilic attack by the amine but is more stable against racemization at the alpha-carbon of the carboxylic acid compared to other activators.[9]
-
Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. Its primary role is to neutralize the hydrochloride salt of the amine starting material, yielding the free, nucleophilic (R)-1-cyclopropylethanamine. It also deprotonates the carboxylic acid, facilitating its attack on HATU.[8][10] Its bulk prevents it from competing with the primary amine as a nucleophile.
-
Order of Addition: Pre-activating the carboxylic acid with HATU and DIPEA for a short period before adding the amine can often improve yields by ensuring the activated ester is readily available for coupling.[2][11]
Detailed Step-by-Step Methodology:
Objective: To synthesize N-((R)-1-cyclopropylethyl)benzamide.
Materials:
-
Benzoic Acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Benzoic Acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at 0 °C for 15-20 minutes. A color change to yellow is often observed.
-
Self-Validation: At this stage, the carboxylic acid is converted to its activated ester. This can be monitored by TLC or LC-MS if desired, by observing the consumption of the starting acid.
-
-
Amine Addition: Add this compound (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes unreacted benzoic acid and byproducts from HATU.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure amide product.
Caption: Workflow for a typical HATU-mediated amide coupling reaction.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Reductive amination is a powerful method for forming C-N bonds, creating secondary or tertiary amines from primary amines.[12] The use of sodium triacetoxyborohydride (STAB) is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[3][7][13]
Expert Insight (The "Why"):
-
Why STAB? Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is selective for the reduction of the iminium ion intermediate over the starting aldehyde.[12][14] This prevents the wasteful reduction of the aldehyde to an alcohol. The bulky acetate groups also moderate its reactivity, making it tolerant of many functional groups.[7][13]
-
Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and does not react with the reducing agent.[3][14]
-
Acid Catalyst: While often unnecessary for reactive aldehydes, a catalytic amount of acetic acid can be added to accelerate the initial formation of the iminium ion, especially with less reactive ketones.[3][13] For this protocol with benzaldehyde, it is generally not required.
-
Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure full conversion of the more valuable aldehyde.
Detailed Step-by-Step Methodology:
Objective: To synthesize N-Benzyl-(R)-1-cyclopropylethanamine.
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line.
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.1 eq) and dissolve/suspend it in anhydrous DCE.
-
Base Addition: Add Triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Carbonyl Addition: Add Benzaldehyde (1.0 eq) to the mixture. Stir for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Self-Validation: The formation of the imine/iminium ion is the crucial first step. This can be monitored by the disappearance of the aldehyde spot on a TLC plate.
-
-
Reduction: Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (3x).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure secondary amine.
Conclusion
This compound is a cornerstone chiral building block for constructing molecules with enhanced pharmaceutical properties. The unique steric and electronic nature of the cyclopropyl group offers a strategic advantage in modulating a compound's metabolic stability and target engagement.[1][2][15] Mastery of its incorporation through robust and well-understood reactions like HATU-mediated amide coupling and STAB-mediated reductive amination is a critical skill for medicinal and process chemists. The protocols detailed herein provide a reliable foundation for the successful application of this versatile synthon in the pursuit of novel therapeutics.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. Retrieved from [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 932-936. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16247869, 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
-
ResearchGate. (2018). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Request PDF. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Quick Company. (n.d.). Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519239, 1-Cyclopropylethanamine. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Abstract available at: [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1R)-1-cyclopropylethan-1-amine hydrochloride 97% | CAS: 195252-68-7 | AChemBlock [achemblock.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. growingscience.com [growingscience.com]
- 9. peptide.com [peptide.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
Analytical methods for quantification of (R)-1-Cyclopropylethanamine hydrochloride
An Application Note and Protocol for the Quantification of (R)-1-Cyclopropylethanamine Hydrochloride
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification and enantiomeric purity assessment of this compound, a critical chiral building block in pharmaceutical synthesis. Addressing the inherent analytical challenges of this small, volatile amine—namely its lack of a UV chromophore and the necessity for chiral differentiation—this document presents two robust, validated protocols: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection following pre-column derivatization. Each protocol is designed to be a self-validating system, incorporating principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines. This note serves as an essential resource for researchers, analytical scientists, and quality control professionals in drug development and manufacturing.
Introduction and Analytical Challenges
(R)-1-Cyclopropylethanamine is a chiral primary amine that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereoisomeric purity is critical, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] The hydrochloride salt form is often used to improve stability and handling properties.
The accurate quantification of this compound presents two primary analytical hurdles:
-
Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore for direct detection by UV-Vis spectrophotometry, a common detection method for HPLC.
-
Chirality: The primary therapeutic or synthetic utility lies in the (R)-enantiomer. Therefore, the analytical method must not only quantify the total amine content but also be able to resolve and quantify the undesired (S)-enantiomer to determine enantiomeric purity.
This guide details two effective strategies to overcome these challenges, providing orthogonal methods for comprehensive analysis.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₅H₁₂ClN[3] |
| Molecular Weight | 121.61 g/mol [3] |
| CAS Number | 195252-68-7[3] |
| Appearance | White to off-white solid[3] |
| IUPAC Name | (1R)-1-cyclopropylethan-1-amine hydrochloride[3] |
Principle of Methodologies
Chiral Gas Chromatography (GC)
Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[4] For chiral separations, specialized stationary phases are employed that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5] Cyclodextrin-based derivatives are highly effective chiral selectors for amines.[4][5] The free base form of the amine is volatile and can be analyzed directly. A Flame Ionization Detector (FID) provides excellent sensitivity for organic analytes. This method is ideal for determining both the potency (as the free base) and the enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC) with Derivatization
To overcome the lack of a UV chromophore for HPLC analysis, a pre-column derivatization strategy is employed. The primary amine group of (R)-1-Cyclopropylethanamine is reacted with a labeling agent that introduces a highly absorbing chromophore. This allows for sensitive detection using a standard UV detector. For enantiomeric purity, a chiral derivatizing agent (e.g., Marfey’s reagent) can be used to form diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). Alternatively, a non-chiral derivatizing agent can be used, followed by separation on a chiral stationary phase. This guide focuses on the latter approach for robustness.
Method Validation Framework
All analytical procedures must be validated to ensure they are suitable for their intended purpose.[6][7] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[8][9] The protocols described herein should be validated in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[6][10]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer and potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels is recommended.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol 1: Chiral Gas Chromatography (GC-FID)
This protocol describes the quantification and enantiomeric purity determination of (R)-1-Cyclopropylethanamine by converting the hydrochloride salt to its free base prior to injection.
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Chiral GC Column: Cyclodextrin-based column, e.g., Restek Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Reagents: Sodium hydroxide (NaOH), Diethyl ether (anhydrous), (R)-1-Cyclopropylethanamine HCl reference standard, (S)-1-Cyclopropylethanamine HCl reference standard.
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID).
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL free base):
-
Accurately weigh approximately 14.2 mg of (R)-1-Cyclopropylethanamine HCl reference standard (equivalent to 10 mg of the free base) into a 10 mL volumetric flask.
-
Add 5 mL of 1M NaOH solution and swirl to dissolve and neutralize the salt.
-
Perform a liquid-liquid extraction by adding 5 mL of diethyl ether, capping, and vortexing for 1 minute.
-
Allow the layers to separate. Carefully transfer the upper ether layer to a clean vial. Repeat the extraction on the aqueous layer with a fresh 5 mL of diethyl ether.
-
Combine the ether extracts and bring the final volume to 10 mL with diethyl ether. This solution contains the free amine.
-
-
Enantiomeric Impurity (S)-Standard: Prepare a stock solution of the (S)-enantiomer in the same manner.
-
System Suitability Solution (SSS): Prepare a solution containing approximately 100 µg/mL of the (R)-enantiomer and 1 µg/mL of the (S)-enantiomer in diethyl ether using the stock solutions.
-
Sample Preparation: Prepare the sample solution using the same procedure as the Standard Stock Solution, starting from an accurately weighed amount of the sample powder.
Chromatographic Conditions
| Parameter | Setting |
| Inlet | Split mode (Split Ratio: 50:1), Temperature: 220 °C |
| Carrier Gas | Helium, Constant Flow Rate: 1.2 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 180 °C (hold 5 min) |
| Detector (FID) | Temperature: 250 °C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/min |
| Injection Volume | 1 µL |
Experimental Workflow & System Suitability
The general workflow for the GC analysis is depicted below.
Caption: Workflow for Chiral GC-FID Analysis.
Before sample analysis, inject the System Suitability Solution five times. The system is deemed suitable for use if it meets the criteria outlined in USP <621>.[11][12]
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of the (R)-enantiomer from five replicate injections must be ≤ 2.0%.
Calculation
Assay (% w/w):
Where Conc is the concentration in µg/mL and Purity_Std is the purity of the reference standard.
Enantiomeric Purity (% S-enantiomer):
Where Area_(S) and Area_(R) are the peak areas of the S- and R-enantiomers in the sample chromatogram, respectively.
Protocol 2: RP-HPLC with Pre-Column Derivatization
This protocol is an alternative method using a widely available RP-HPLC system with UV detection. It requires derivatization of the amine to make it detectable.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Analytical Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, Dansyl Chloride, Sodium bicarbonate, (R)-1-Cyclopropylethanamine HCl reference standard.
Derivatization Procedure
-
Reaction Buffer: Prepare a 100 mM sodium bicarbonate solution in water.
-
Dansyl Chloride Solution: Prepare a 10 mg/mL solution of dansyl chloride in acetonitrile. This solution should be prepared fresh.
-
Derivatization:
-
To 100 µL of the standard or sample solution (in water), add 200 µL of the reaction buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of a quenching solution (e.g., 2% v/v ethylamine in water) to react with excess dansyl chloride. Vortex and let stand for 10 minutes.
-
Dilute the final mixture with the mobile phase to an appropriate volume for injection.
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 80% B, 15-17 min: 80% B, 17-18 min: 80% to 30% B, 18-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 340 nm (for Dansyl derivative) |
| Injection Volume | 10 µL |
Experimental Workflow & System Suitability
The workflow involves sample preparation, the critical derivatization step, and subsequent HPLC analysis.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. (1R)-1-cyclopropylethan-1-amine hydrochloride 97% | CAS: 195252-68-7 | AChemBlock [achemblock.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. ema.europa.eu [ema.europa.eu]
- 7. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. particle.dk [particle.dk]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. usp.org [usp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
HPLC method for chiral separation of cyclopropylethanamine enantiomers
Application Note: A Robust HPLC-UV Method for the Chiral Separation of Cyclopropylethanamine Enantiomers
Abstract
This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of cyclopropylethanamine enantiomers. Cyclopropylethanamine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The control of enantiomeric purity is a critical requirement in drug development and manufacturing to ensure safety and efficacy.[1][2] This method utilizes a polysaccharide-based chiral stationary phase (CSP), specifically a cellulose tris(3,5-dimethylphenylcarbamate) coated column, under normal phase conditions. The protocol provides a baseline resolution of the (R)- and (S)-enantiomers, making it suitable for accurate enantiomeric excess (e.e.) determination in research, process development, and quality control environments.
Introduction
Chirality plays a pivotal role in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Cyclopropylethanamine, a primary amine with a stereocenter adjacent to a cyclopropyl group, is an integral component in numerous active pharmaceutical ingredients (APIs). Consequently, the development of reliable analytical methods to separate and quantify its enantiomers is of paramount importance.[1][3]
Direct separation using HPLC with a chiral stationary phase (CSP) is the most prevalent and effective technique for resolving enantiomers.[1][3][4] Polysaccharide-based CSPs, derived from cellulose and amylose, are particularly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including primary amines.[5][6][7] This note describes a method optimized for cyclopropylethanamine, focusing on the selection of the CSP and the rationale behind mobile phase composition to achieve optimal chromatographic performance.
Principle of Chiral Recognition
The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For polysaccharide-based CSPs, the chiral recognition is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between the primary amine of the analyte and the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: Stacking between the aromatic rings of the chiral selector and any aromatic moiety in the analyte (or derivative).
-
Steric Interactions: The inclusion of parts of the analyte molecule into the chiral grooves or cavities of the polysaccharide polymer, leading to a "fit" that is preferential for one enantiomer over the other.
The addition of a basic modifier to the mobile phase is crucial when analyzing primary amines. It serves to minimize undesirable interactions with residual acidic silanol groups on the silica support, thereby preventing peak tailing and improving overall peak shape and efficiency.[8]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm particle size (Phenomenex, Torrance, CA, USA). This column is packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.[9][10][11]
-
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (>99.5% purity)
-
(±)-Cyclopropylethanamine (Racemic Standard)
-
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (±)-cyclopropylethanamine into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Isopropanol.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Rationale: Preparing the sample in the mobile phase is critical to ensure good peak shape and prevent solvent mismatch effects upon injection.
Chromatographic Conditions
The method parameters were optimized to achieve baseline resolution with reasonable analysis time.
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Rationale for Parameter Selection:
-
Mobile Phase: A normal phase system (Hexane/IPA) was chosen as it typically provides better selectivity for polar analytes on polysaccharide CSPs.[5] The 10% IPA concentration was found to be the optimal balance between retention time and resolution.
-
Diethylamine (DEA): As a basic additive, 0.1% DEA is essential for achieving symmetrical peak shapes for the primary amine analyte by competing with the analyte for active silanol sites on the silica surface.[8]
-
Temperature: 25 °C provides stable and reproducible retention times. Temperature can be a critical parameter to optimize resolution in chiral separations.
-
Detection: Cyclopropylethanamine lacks a strong chromophore. Detection at a low wavelength (210 nm) is necessary for adequate sensitivity. For trace-level analysis, derivatization with a UV-active or fluorescent tag, such as nitrobenzoxadiazole (NBD), could be employed.[5][6]
Workflow Diagram
The following diagram outlines the complete workflow for the chiral separation analysis.
Caption: Workflow for HPLC Chiral Separation Analysis.
Expected Results and Discussion
Under the specified conditions, a baseline separation of the two enantiomers of cyclopropylethanamine is expected.
Table 2: Typical Chromatographic Performance
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (Enantiomer 1) | ~ 6.5 min | - |
| Retention Time (Enantiomer 2) | ~ 7.8 min | - |
| Resolution (Rs) | > 2.0 | Rs > 1.5 |
| Tailing Factor (Tf) | < 1.5 | Tf ≤ 2.0 |
| Theoretical Plates (N) | > 3000 | > 2000 |
The resolution factor (Rs) is a critical measure of the separation quality. A value greater than 1.5 indicates baseline separation, which is essential for accurate quantification. The method described here consistently yields an Rs value greater than 2.0, demonstrating its robustness. The peak shape, as measured by the tailing factor, is excellent due to the inclusion of DEA in the mobile phase.
The elution order of the enantiomers is specific to the chiral stationary phase and must be determined empirically by injecting a standard of a single, known enantiomer if available.
Conclusion
The HPLC method presented in this application note provides a reliable, efficient, and robust solution for the chiral separation of cyclopropylethanamine enantiomers. The use of a Lux Cellulose-1 column with an optimized normal phase mobile phase containing a basic additive yields excellent resolution and peak shape. This protocol is directly applicable for quality control, stability studies, and research applications where the determination of enantiomeric purity of this key pharmaceutical intermediate is required.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Available at: [Link]
-
Illová, K., & Mikuš, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Berthod, A., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Available at: [Link]
-
Lux Chiral HPLC Columns for Chiral Separation. (n.d.). Phenomenex. Available at: [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. Available at: [Link]
-
Lux Cellulose-1 Chiral LC Columns. (n.d.). Phenomenex. Available at: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. Available at: [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
Use of biocatalysts in the synthesis of chiral cyclopropylamines
Application Notes & Protocols
Topic: Biocatalytic Strategies for the Asymmetric Synthesis of Chiral Cyclopropylamines
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Cyclopropylamines in Modern Drug Discovery
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, prized for its ability to confer unique and advantageous properties to bioactive molecules.[1][2] Its rigid, three-dimensional structure can impose conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group can favorably modulate metabolic stability and pharmacokinetic profiles. As a result, this small carbocycle is a key component in numerous approved drugs and clinical candidates, including antiviral agents, antidepressants, and enzyme inhibitors.[3][4]
The therapeutic efficacy of these molecules is often dictated by their stereochemistry. The synthesis of enantiomerically pure cyclopropylamines is therefore a critical challenge in pharmaceutical development. Traditional chemical methods for constructing these chiral centers can be complex, requiring multiple steps, harsh reaction conditions, and the use of expensive chiral auxiliaries or catalysts.[5]
Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient enzymatic pathways to these valuable chiral building blocks.[6][7] Enzymes operate under mild, aqueous conditions, exhibit exquisite stereoselectivity, and can be engineered to fine-tune their activity and substrate scope.[6] This guide provides an in-depth exploration of the primary biocatalytic approaches for synthesizing chiral cyclopropylamines, complete with detailed protocols and expert insights to facilitate their application in the laboratory.
Core Biocatalytic Approaches: A Mechanistic Overview
The synthesis of chiral cyclopropylamines can be broadly categorized into two strategic chemoenzymatic pathways:
-
Early-Stage Biocatalytic Cyclopropanation: An enzyme is used to construct the chiral cyclopropane ring, which is then chemically converted to the target amine.
-
Late-Stage Biocatalytic Amination: A pre-formed cyclopropyl ketone is subjected to enzymatic amination to install the chiral amine center.
Each strategy leverages a different class of enzymes and offers distinct advantages depending on the target molecule and available starting materials.
Strategy 1: Biocatalytic Cyclopropanation via Engineered Heme Proteins
This approach utilizes engineered hemoproteins, such as myoglobin (Mb) or cytochrome P450s, to catalyze the asymmetric cyclopropanation of an olefin with a diazo reagent.[3][8] These enzymes, which naturally contain a heme cofactor, can be repurposed through protein engineering to catalyze abiological carbene transfer reactions with remarkable efficiency and stereocontrol.[9][10]
The resulting cyclopropyl ketone, bearing the desired stereochemistry, serves as a versatile intermediate for subsequent chemical amination, typically via reductive amination, to yield the final chiral cyclopropylamine.[2] This method is particularly powerful for creating structurally diverse cyclopropane scaffolds.[3]
Experimental Workflow: Cyclopropanation & Subsequent Amination
The overall process involves two main stages: the whole-cell biocatalytic cyclopropanation followed by the chemical reductive amination of the purified cyclopropyl ketone.
Caption: Chemoenzymatic workflow for cyclopropylamine synthesis.
Protocol 1: Whole-Cell Biocatalytic Synthesis of a Chiral Cyclopropyl Ketone
This protocol is adapted from methodologies employing engineered myoglobin variants expressed in E. coli.[3][11]
1. Preparation of the Biocatalyst: a. Transform competent E. coli cells (e.g., BL21(DE3)) with a plasmid encoding the engineered myoglobin variant (e.g., Mb(H64V,V68A)). b. Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. Use the overnight culture to inoculate a larger volume of expression medium (e.g., 500 mL Terrific Broth). Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and δ-aminolevulinic acid (for heme biosynthesis) to 0.5 mM. e. Reduce the temperature to 25°C and continue shaking for 16-20 hours. f. Harvest the cells by centrifugation (e.g., 4000 x g, 15 min, 4°C). g. Resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2) to a desired final OD600 (e.g., 40-50).
2. Biocatalytic Cyclopropanation Reaction: a. Perform the reaction in an anaerobic environment (e.g., inside a glovebox) to prevent oxidation of the heme cofactor. b. In a sealed reaction vial, combine the whole-cell biocatalyst suspension with the olefin substrate (e.g., styrene derivative, 20 mM final concentration). c. Initiate the reaction by adding the diazoketone carbene precursor (e.g., 5 mM final concentration). d. Incubate the reaction at room temperature with gentle agitation for 16-24 hours.
3. Product Extraction and Analysis: a. Quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate). b. Vortex vigorously to lyse the cells and extract the product. c. Separate the organic layer by centrifugation. d. Analyze the conversion, diastereoselectivity (d.r.), and enantiomeric excess (e.e.) of the resulting cyclopropyl ketone product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. e. For preparative scale, the product can be purified by flash column chromatography.[11]
Strategy 2: Asymmetric Amination via Imine Reductases (IREDs)
Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the stereoselective reduction of C=N bonds.[12] They are exceptionally well-suited for the synthesis of chiral amines through the reductive amination of a ketone.[13][14] In this one-pot reaction, a cyclopropyl ketone and an amine donor react to form an imine intermediate in situ, which is then immediately reduced by the IRED to the target chiral cyclopropylamine.[15]
The primary advantage of this approach is its high atom economy and directness. The stereochemical outcome is controlled by the facial selectivity of the IRED, and large libraries of engineered IREDs are commercially available, providing access to both (R)- and (S)-enantiomers of a target amine.[16]
Mechanism: IRED-Catalyzed Reductive Amination
The reaction proceeds through a biocatalytic cascade within a single pot, often supported by a cofactor regeneration system.
Caption: IRED-catalyzed reductive amination with cofactor recycling.
Protocol 2: IRED-Catalyzed Synthesis of a Chiral Cyclopropylamine
This protocol describes a typical screening reaction to identify a suitable IRED for a target transformation.
1. Reagent Preparation: a. Buffer: 100 mM potassium phosphate buffer, pH 8.0. b. Cofactor Solution: Prepare a solution of NADP+ (1 mM). c. Cofactor Regeneration System: Prepare a solution of D-glucose (100 mM) and glucose dehydrogenase (GDH, ~5 U/mL). d. Substrate Stock: Prepare a stock solution of the cyclopropyl ketone (e.g., 200 mM in DMSO). e. Amine Donor: Prepare a stock solution of the amine donor (e.g., 2 M cyclopropylamine or isopropylamine).[13][15] f. Enzyme: Use a commercially available IRED screening kit or lyse E. coli cells overexpressing a specific IRED to obtain a clarified lysate.
2. Reaction Setup (96-well plate format): a. To each well of a microtiter plate, add:
- 800 µL of buffer.
- 50 µL of the NADP+ solution.
- 50 µL of the cofactor regeneration system solution.
- 50 µL of the amine donor solution.
- 20 µL of IRED lysate or purified enzyme solution. b. Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 10 minutes. c. Initiate the reaction by adding 10 µL of the cyclopropyl ketone substrate stock (final concentration: 10 mM). d. Seal the plate and incubate at 30°C with shaking for 24 hours.
3. Work-up and Analysis: a. Quench the reaction by adding 100 µL of 1 M NaOH to basify the mixture. b. Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether, MTBE) and mix thoroughly to extract the product. c. Centrifuge the plate to separate the layers. d. Transfer the organic layer to a new plate for analysis. e. Determine the conversion and enantiomeric excess (e.e.) by chiral GC or HPLC.
Data Summary: Enzyme Performance
The selection of the appropriate biocatalyst is critical for success. The following table summarizes typical performance metrics for different biocatalytic approaches.
| Biocatalytic Strategy | Enzyme Class | Key Substrates | Typical d.r. / e.e. | Advantages | Considerations |
| Cyclopropanation | Engineered Myoglobin | Styrenes, Olefins, Diazoketones | >95:5 d.r., >99% e.e.[3] | Broad substrate scope, creates diverse scaffolds. | Requires handling of diazo compounds; multi-step process. |
| Reductive Amination | Imine Reductase (IRED) | Cyclopropyl ketones | >99% e.e.[16] | High atom economy, direct, access to R/S enantiomers. | Substrate scope can be limited; requires cofactor. |
| Asymmetric Amination | Transaminase (TA) | Prochiral ketones | >99% e.e.[17][18] | Avoids direct use of gaseous ammonia; well-established. | Equilibrium limitations; product inhibition can occur. |
Conclusion and Future Outlook
Biocatalysis provides a robust and highly selective platform for the synthesis of chiral cyclopropylamines, addressing many of the challenges associated with traditional chemical synthesis.[6] The use of engineered heme proteins for cyclopropanation and IREDs for direct reductive amination represent two of the most powerful and complementary strategies available to researchers.[3][12] The protocols outlined in this guide serve as a validated starting point for the development of bespoke biocatalytic processes.
The continued expansion of enzyme libraries through protein engineering and metagenomic discovery will undoubtedly broaden the substrate scope and enhance the catalytic efficiencies of these biocatalysts.[14] As these technologies mature, the integration of biocatalysis into the drug development pipeline for synthesizing complex chiral molecules like cyclopropylamines will become increasingly routine, paving the way for more sustainable and efficient pharmaceutical manufacturing.
References
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health (NIH). [Link]
- Process for the manufacture of cyclopropylamine.
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. National Institutes of Health (NIH). [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Wiley Online Library. [Link]
-
Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Publications. [Link]
-
Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PubMed Central. [Link]
-
Chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinated imines. Ghent University Library. [Link]
-
Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. PubMed Central. [Link]
-
Special Issue : Biocatalysis and Whole-Cell Biotransformation in Biomanufacturing. MDPI. [Link]
-
Reductive Cyclopropanation through Bismuth Photocatalysis. Journal of the American Chemical Society. [Link]
-
Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. National Institutes of Health (NIH). [Link]
-
Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]
-
An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters. ResearchGate. [Link]
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. National Institutes of Health (NIH). [Link]
-
Whole Cells as Biocatalysts in Organic Transformations. PubMed Central. [Link]
-
Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. University of Manchester. [Link]
-
Commonly used methods for cyclopropanation reactions. ResearchGate. [Link]
-
Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. [Link]
-
The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. University of Illinois. [Link]
-
Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. [Link]
-
Whole-Cell Biocatalysts for Stereoselective C-H Amination Reactions. ResearchGate. [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes & Protocols: A Guide to the Kulinkovich Reaction for Aminocyclopropane Synthesis
Introduction: The Strategic Value of Aminocyclopropanes
In the landscape of modern drug discovery and development, the aminocyclopropane motif has emerged as a privileged scaffold.[1] This small, strained ring system is not merely a bioisostere for larger groups but a unique pharmacophore that imparts desirable properties such as conformational rigidity, metabolic stability, and novel three-dimensional exit vectors for molecular elaboration.[1][2] Aminocyclopropanes are integral components of numerous biologically active compounds, including enzyme inhibitors and neurotransmitter analogues.[2][3]
Historically, the synthesis of these valuable building blocks was often circuitous. However, the advent of titanium-mediated cyclopropanation, pioneered by Oleg Kulinkovich and later adapted for nitrogen-containing substrates by others, has provided a direct and powerful route.[4][5] Specifically, the Kulinkovich-Szymoniak reaction , a modification that converts nitriles directly into primary aminocyclopropanes, offers a highly efficient and atom-economical pathway.[6][7]
This document provides an in-depth guide to the mechanism, application, and practical execution of the Kulinkovich-Szymoniak reaction for researchers, scientists, and drug development professionals.
The Reaction Mechanism: A Tale of Titanium
The elegance of the Kulinkovich reaction lies in the in-situ generation of a highly reactive titanacyclopropane intermediate. This species acts as a 1,2-dicarbanion equivalent, which is central to its cyclopropanating ability.[4]
Step 1: Formation of the Titanacyclopropane Intermediate
The process begins with the reaction of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄), with two equivalents of a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide (EtMgBr).[5] A double transmetalation occurs, replacing two isopropoxide ligands with ethyl groups to form a transient dialkyltitanium species.[8] This intermediate is thermally unstable and rapidly undergoes β-hydride elimination, releasing ethane gas and forming the critical titanacyclopropane intermediate.[4][8]
Caption: Formation of the key titanacyclopropane intermediate.
Step 2: Reaction with Nitrile and Cyclization
The generated titanacyclopropane reacts with the nitrile substrate. The nucleophilic carbon of the titanacycle adds to the electrophilic carbon of the nitrile, forming a five-membered azatitanacycle intermediate.[2][6]
This is the pivotal stage where the reaction's outcome is determined. In the absence of a strong Lewis acid, this intermediate can hydrolyze to form a ketone as a major byproduct.[7] However, in the Kulinkovich-Szymoniak protocol, a Lewis acid (e.g., BF₃·OEt₂) is added during the workup.[6] This additive coordinates to the nitrogen atom, facilitating the reductive elimination and ring contraction necessary to form the desired primary aminocyclopropane upon aqueous workup.[7][9]
Caption: Cyclopropanation of a nitrile via an azatitanacycle.
Experimental Protocols and Workflow
Adherence to strict anhydrous and anaerobic conditions is paramount for the success of this reaction, as both the Grignard reagent and the titanium intermediates are highly sensitive to moisture and oxygen.
General Experimental Workflow
The following diagram outlines the standard laboratory workflow for performing the Kulinkovich-Szymoniak reaction.
Sources
- 1. Activation of aminocyclopropanes via radical intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Studies on the titanium-catalyzed cyclopropanation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]
Application Note: Robust and Diastereomerically Pure N-Boc Protection of (R)-1-Cyclopropylethanamine for Chiral Amine Scaffolds in Drug Discovery
Introduction
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its widespread application stems from its ability to mask the nucleophilicity of amines under a variety of reaction conditions, while being readily removable under mild acidic conditions.[1][2] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step synthetic campaigns. This application note provides a detailed and field-proven protocol for the N-Boc protection of the chiral amine, (R)-1-Cyclopropylethanamine. This particular chiral amine is a valuable building block in the synthesis of complex molecules with specific stereochemical requirements, making a reliable protection protocol essential for its incorporation into drug candidates and other bioactive compounds.
Reaction Principle and Causality
The N-Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of (R)-1-Cyclopropylethanamine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the stable N-Boc protected amine, a carbamate, and the release of tert-butyl carbonate as a leaving group. This leaving group subsequently decomposes into the innocuous byproducts, carbon dioxide and tert-butanol.[3]
The use of a non-nucleophilic organic base, such as triethylamine (Et₃N), is crucial in this protocol. The primary amine starting material can exist in equilibrium with its protonated form. Triethylamine acts as a proton scavenger, ensuring the amine remains in its free, nucleophilic state, thereby driving the reaction to completion. Dichloromethane (CH₂Cl₂) is selected as the solvent due to its inert nature and its excellent ability to dissolve both the amine and the Boc-anhydride, facilitating a homogenous reaction environment.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Part Number | Notes |
| (R)-1-Cyclopropylethanamine | ≥98% | Commercially Available | Varies | Store under inert atmosphere |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | Varies | |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercially Available | Varies | Distill from CaH₂ before use |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available | Varies | Store over molecular sieves |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | Varies | For work-up and chromatography |
| Hexanes | ACS Grade | Commercially Available | Varies | For chromatography |
| Saturated aq. NaHCO₃ | Prepared in-house | N/A | ||
| Saturated aq. NaCl (Brine) | Prepared in-house | N/A | ||
| Anhydrous Na₂SO₄ or MgSO₄ | Commercially Available | Varies | For drying organic layers | |
| Silica gel | 230-400 mesh | Commercially Available | Varies | For column chromatography |
| TLC plates | Silica gel 60 F₂₅₄ | Commercially Available | Varies |
Experimental Protocol
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Cyclopropylethanamine (1.00 g, 11.7 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (20 mL).
-
Base Addition: Add triethylamine (1.96 mL, 14.1 mmol, 1.2 equiv.) to the stirred solution at room temperature.
-
Boc-Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.82 g, 12.9 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the amine solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. The product spot should be less polar than the starting amine.
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
Experimental Workflow Diagram
Caption: Workflow for the N-Boc protection of (R)-1-Cyclopropylethanamine.
Purification and Characterization
While the crude product is often of high purity, for applications requiring exacting standards, purification by flash column chromatography is recommended.
Purification Protocol
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to afford the final product, tert-butyl (R)-(1-cyclopropylethyl)carbamate, typically as a colorless oil or a white solid.
Characterization Data
The structure and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Results for tert-butyl (R)-(1-cyclopropylethyl)carbamate |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.5-4.7 (br s, 1H, N-H), ~3.0-3.2 (m, 1H, CH-N), ~1.45 (s, 9H, C(CH₃)₃), ~1.0-1.2 (d, 3H, CH₃), ~0.8-1.0 (m, 1H, CH-cyclopropyl), ~0.4-0.6 (m, 2H, CH₂-cyclopropyl), ~0.1-0.3 (m, 2H, CH₂-cyclopropyl) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155.5 (C=O), ~79.0 (C(CH₃)₃), ~52.0 (CH-N), ~28.4 (C(CH₃)₃), ~20.0 (CH₃), ~16.0 (CH-cyclopropyl), ~3.0-4.0 (CH₂-cyclopropyl) |
| Mass Spec. (ESI+) | m/z: 186.15 [M+H]⁺, 208.13 [M+Na]⁺ |
| Optical Rotation | [α]²⁰D = Specific value (in a specified solvent and concentration) |
Characterization Workflow
Caption: Analytical workflow for product characterization.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low quality or wet reagents/solvent.- Inadequate amount of base. | - Extend the reaction time and continue monitoring by TLC.- Use freshly distilled/anhydrous reagents and solvent.- Ensure the correct stoichiometry of triethylamine is used. |
| Formation of Side Products | - Reaction temperature too high.- Presence of reactive impurities in the starting material. | - Maintain the reaction at room temperature.- Ensure the purity of the starting amine. |
| Low Yield after Work-up | - Emulsion formation during extraction.- Product loss during concentration. | - Add more brine to break up emulsions.- Use a rotary evaporator with careful temperature and pressure control. |
| Difficulty in Purification | - Co-elution of impurities. | - Adjust the solvent polarity of the eluent for column chromatography. A shallower gradient may be necessary. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-Boc protection of (R)-1-Cyclopropylethanamine. By following the detailed steps for reaction setup, monitoring, work-up, and purification, researchers can consistently obtain the desired product in high yield and purity. The provided characterization data serves as a benchmark for successful synthesis, ensuring the quality of this critical chiral building block for downstream applications in drug discovery and development.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Karimian, S., & Tajik, H. (2016). N-Boc Protection of Amines Using Silica Propyl(N-methyl) Imidazolium Chloride as an Efficient and Reusable Catalyst. Iranian Journal of Science and Technology, Transactions A: Science, 40(4), 223-228. Available at: [Link]
-
Reddy, L. R., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 14(15), 3858–3861. Available at: [Link]
-
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Sridhar, G., & Kumar, K. A. (2013). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 5(3), 133-138. Available at: [Link]
-
MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Bougrin, K., et al. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Tetrahedron Letters, 48(49), 8744-8748. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 519239, 1-Cyclopropylethanamine." PubChem. Available at: [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7016286, (R)-1-Cyclopropylethylamine." PubChem. Available at: [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Cyclopropylethanamine Hydrochloride
Welcome to the technical support center for the synthesis of (R)-1-Cyclopropylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this synthesis. Our focus is on improving yield, ensuring high enantiomeric purity, and addressing practical experimental issues.
I. Overview of the Primary Synthetic Route: Diastereoselective Reductive Amination
A robust and scalable method for synthesizing this compound involves the diastereoselective reductive amination of cyclopropyl methyl ketone. This pathway utilizes a chiral auxiliary, (R)-α-methylbenzylamine, to introduce the desired stereochemistry. The resulting diastereomeric amines are then separated, and the chiral auxiliary is removed to yield the target compound.
II. Troubleshooting Guide & FAQs
This section addresses specific questions and problems you may encounter during the synthesis.
A. Imine Formation: The Crucial First Step
Question 1: My imine formation is slow or incomplete. How can I improve the reaction rate and conversion?
Answer:
Slow or incomplete imine formation is a common hurdle. The equilibrium between the ketone/amine and the imine/water needs to be shifted towards the product side. Here are several strategies:
-
Water Removal: The formation of an imine from an amine and a ketone is a condensation reaction that releases water. Removing this water as it is formed will drive the equilibrium towards the imine.[1]
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene or benzene to azeotropically remove water.
-
Dehydrating Agents: Add a dehydrating agent to the reaction mixture. Common choices include:
-
Molecular Sieves (3Å or 4Å): These are effective and generally non-reactive with the components of the reaction.
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄): This reagent reacts with water to form titanium dioxide and isopropanol, effectively removing water from the reaction.[2]
-
-
-
Catalysis:
-
Acid Catalysis: The reaction is typically catalyzed by a mild acid. A common choice is a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid. Be cautious with the amount of acid, as too much can lead to unwanted side reactions or salt formation with the amine starting material.
-
-
Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, be mindful of the boiling points of your reactants and solvent.
Question 2: I'm observing significant side reactions during imine formation. What are they and how can I minimize them?
Answer:
The primary side reactions during imine formation are often related to the starting materials and reaction conditions.
-
Aldol Condensation of the Ketone: Under acidic or basic conditions, cyclopropyl methyl ketone can undergo self-condensation.
-
Mitigation: Use mild reaction conditions. If using an acid catalyst, ensure it is in catalytic amounts. Maintain a moderate reaction temperature.
-
-
Degradation of the Chiral Amine: (R)-α-methylbenzylamine is generally stable, but prolonged exposure to harsh conditions (strong acids, high temperatures) can lead to degradation.
-
Mitigation: Stick to the recommended reaction times and temperatures. Use a mild acid catalyst.
-
B. Diastereoselective Reduction: Controlling Stereochemistry
Question 3: My diastereomeric ratio is poor after the reduction of the imine. How can I improve the diastereoselectivity?
Answer:
Achieving a good diastereomeric ratio is critical for an efficient synthesis. The choice of reducing agent and reaction conditions plays a pivotal role.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can sometimes lead to lower diastereoselectivity. It is also capable of reducing the starting ketone if any is present.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is particularly effective for the reduction of imines in the presence of ketones.[2][3] It is often used in a "one-pot" reductive amination procedure where the imine is formed and reduced in situ.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent for imines.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas can also be effective and is a greener alternative to borohydride reagents.[1] The diastereoselectivity will depend on the catalyst and reaction conditions.
-
-
Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable diastereomer.
-
Solvent: The polarity of the solvent can influence the transition state of the reduction. It is worth screening different solvents (e.g., methanol, ethanol, THF) to optimize the diastereomeric ratio.
Question 4: I'm having trouble with the work-up and isolation of the diastereomeric amines. What is the best procedure?
Answer:
The work-up for a reductive amination can be tricky due to the basic nature of the amine products.
-
Quenching the Reaction:
-
If you used a borohydride reagent, the reaction needs to be carefully quenched. A common method is the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature to destroy any remaining reducing agent.
-
-
Extraction:
-
After quenching, the reaction mixture is typically made basic (pH > 10) with an aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to ensure the amines are in their free base form.
-
The free amines can then be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
If your amine is very polar, multiple extractions may be necessary. In some cases, a mixture of chloroform and isopropanol can be used for the extraction of highly polar amines.[4]
-
-
Purification:
-
The diastereomeric amines can be separated by column chromatography on silica gel. The choice of eluent system will need to be optimized, but a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or isopropanol) with a small amount of a basic modifier (like triethylamine) is a good starting point.
-
C. Diastereomer Separation and Chiral Auxiliary Removal
Question 5: My diastereomers are difficult to separate by column chromatography. Are there alternative methods?
Answer:
If chromatographic separation is challenging, consider converting the diastereomeric amines into salts with a chiral or achiral acid. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.[5]
-
Procedure:
-
Dissolve the mixture of diastereomeric amines in a suitable solvent (e.g., ethanol, isopropanol, acetone).
-
Add a solution of an acid (e.g., tartaric acid, mandelic acid, or even hydrochloric acid) dropwise.
-
Allow the mixture to cool slowly to promote crystallization of the less soluble diastereomeric salt.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomer.
-
Question 6: What is the most efficient way to remove the (R)-α-methylbenzylamine auxiliary?
Answer:
The most common method for removing the benzyl group is through catalytic hydrogenolysis.
-
Procedure:
-
Dissolve the purified diastereomer in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr shaker) at room temperature and atmospheric or slightly elevated pressure.
-
The reaction can be monitored by TLC or GC-MS.
-
Once the reaction is complete, the catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure to yield the free (R)-1-Cyclopropylethanamine.
-
D. Final Salt Formation and Purification
Question 7: How do I form the hydrochloride salt and what is the best way to purify it?
Answer:
Formation of the hydrochloride salt is a straightforward process that also serves as a purification step.[6][7]
-
Procedure:
-
Dissolve the crude (R)-1-Cyclopropylethanamine free base in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or bubble HCl gas through the solution until precipitation is complete.
-
The this compound will precipitate as a white solid.
-
Filter the solid, wash with a small amount of the solvent, and dry under vacuum.
-
-
Purification:
-
The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/heptane.
-
III. Alternative Synthetic Strategies
While diastereoselective reductive amination is a reliable method, other approaches may be suitable depending on your specific needs and available resources.
-
Asymmetric Reductive Amination: This method uses a chiral catalyst to directly convert the achiral imine of cyclopropyl methyl ketone and ammonia (or an ammonia equivalent) into the chiral amine.[8] This approach is more atom-economical as it avoids the use of a chiral auxiliary.
-
Enzymatic Transamination: Biocatalysis using transaminase enzymes offers a highly enantioselective and environmentally friendly route to chiral amines.[9][10] A suitable transaminase can convert cyclopropyl methyl ketone directly into (R)-1-Cyclopropylethanamine with high enantiomeric excess.
-
Resolution of Racemic 1-Cyclopropylethanamine: The racemic amine can be synthesized and then resolved using a chiral resolving agent like tartaric acid or a derivative thereof.[5][11] This involves the formation of diastereomeric salts that can be separated by crystallization.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of (R,R)- and (S,R)-N-(1-Cyclopropylethyl)-1-phenylethanamine
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in toluene (5 mL/mmol) is added (R)-α-methylbenzylamine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the ketone is consumed.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude imine is dissolved in methanol (10 mL/mmol) and cooled to 0 °C.
-
Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The methanol is removed under reduced pressure, and the aqueous residue is made basic with 2M NaOH and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude mixture of diastereomeric amines.
| Parameter | Condition A | Condition B |
| Reducing Agent | NaBH₄ | NaBH₃CN |
| Temperature | Room Temperature | 0 °C |
| Typical Diastereomeric Ratio (R,R:S,R) | 60:40 | 75:25 |
Protocol 2: Debenzylation and Hydrochloride Salt Formation
-
The purified (R,R)-N-(1-Cyclopropylethyl)-1-phenylethanamine (1.0 eq) is dissolved in methanol (15 mL/mmol).
-
10% Palladium on carbon (5 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (balloon).
-
The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
The mixture is filtered through a pad of Celite, and the Celite is washed with methanol.
-
The filtrate is concentrated under reduced pressure to give the free amine.
-
The free amine is dissolved in diethyl ether (20 mL/mmol) and cooled to 0 °C.
-
A 2M solution of HCl in diethyl ether is added dropwise until no further precipitation is observed.
-
The white precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound.
V. Visualizations
Caption: Workflow for the synthesis of (R)-1-Cyclopropylethanamine HCl.
Caption: Troubleshooting decision tree for the synthesis.
VI. References
-
Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents. URL:
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. URL: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. URL: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. URL: [Link]
-
Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents. URL:
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. URL: [Link]
-
Enantioselective Synthesis of Cyclopropenes. Wiley-VCH. URL: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. URL: [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. URL: [Link]
-
Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. URL: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. URL: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. URL: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. URL: [Link]
-
Chiral resolution. Wikipedia. URL: [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. URL: [Link]
-
Reductive Amination. Organic Chemistry Tutor. URL: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. URL: [Link]
-
Process for manufacturing cyclopropylamine. Google Patents. URL:
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. URL: [Link]
-
Reductive Amination. Wordpress. URL: [Link]
-
Synthesis of cyclopropylacetylene. Google Patents. URL:
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. reddit.com [reddit.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of (R)-1-Cyclopropylethanamine Hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of (R)-1-Cyclopropylethanamine hydrochloride. This valuable chiral building block requires high purity for successful downstream applications, and this document addresses common challenges encountered during its isolation and purification from complex reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow. Each point details potential causes and provides actionable solutions based on established chemical principles.
Q1: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. What went wrong?
A1: The formation of an oil instead of a crystalline solid is a common issue, typically pointing to the presence of impurities that inhibit lattice formation or incorrect stoichiometry of the salt.
-
Causality & Explanation: Crystalline solids form through an ordered arrangement of molecules in a crystal lattice. Impurities, such as residual solvents, unreacted starting materials, or the free amine form of your product, disrupt this ordering process. Furthermore, an incorrect pH (not sufficiently acidic) means a portion of the product remains as the free base, which is an oil at room temperature and will prevent the salt from crystallizing properly.
-
Troubleshooting Steps:
-
Verify Complete Protonation: Ensure a slight excess of hydrochloric acid was used for salt formation. Dissolve the oily product in a minimal amount of a suitable solvent (e.g., isopropanol) and add a small amount of ethereal HCl or bubble dry HCl gas through the solution.[1][2] If more precipitate forms, it indicates incomplete salt formation was the issue.
-
Remove Non-Polar Impurities: Before salt formation, wash the crude free amine with a non-polar solvent like hexane. This can remove unreacted, non-polar starting materials.
-
Utilize an Anti-Solvent: Dissolve the oil in a small amount of a polar solvent in which the salt is soluble (e.g., ethanol, methanol). Then, slowly add a non-polar anti-solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or MTBE) until turbidity persists.[3] This should induce precipitation.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Diagram: Troubleshooting Oily Product Formation
Caption: Decision workflow for troubleshooting non-crystalline product.
Q2: The enantiomeric excess (e.e.) of my purified product is low. How can I remove the unwanted (S)-enantiomer?
A2: Low enantiomeric excess is a critical issue for chiral compounds. The most robust method for separating enantiomers on a preparative scale is through the formation of diastereomeric salts using a chiral resolving agent.[4]
-
Causality & Explanation: Enantiomers have identical physical properties (solubility, boiling point), making them impossible to separate by standard techniques like recrystallization. However, when reacted with a single enantiomer of another chiral compound (a resolving agent), they form diastereomers. Diastereomers have different physical properties and can be separated.
-
Recommended Protocol: Diastereomeric Salt Resolution
-
Starting Material: Begin with the free base form of your racemic or enantiomerically-impure 1-cyclopropylethanamine.
-
Select a Resolving Agent: A chiral acid is required. L-(-)-Mandelic acid is an effective and scalable choice for resolving similar amines.[3] L-(+)-Tartaric acid is another common option.[4]
-
Salt Formation: Dissolve the amine in a suitable solvent, such as ethanol or methyl tert-butyl ether (MTBE).[3] Add a stoichiometric amount (0.5 equivalents for a racemic mixture) of the chiral resolving acid.
-
Selective Crystallization: The two diastereomeric salts—(R)-amine-(L)-acid and (S)-amine-(L)-acid—will have different solubilities. One will preferentially crystallize out of solution. This process can be optimized by adjusting the solvent system and cooling rate. For instance, the (S)-1-cyclopropyl ethyl-1-amine mandelate salt is often less soluble and crystallizes first.[3]
-
Isolation: Filter the crystallized diastereomeric salt and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Free Amine: Suspend the isolated, pure diastereomeric salt in water and a suitable organic solvent (e.g., ethyl acetate). Basify the mixture with an aqueous base like NaOH to a pH > 10. This deprotonates the amine, breaking the salt.
-
Extraction: Extract the desired (R)-1-cyclopropylethanamine free base into the organic layer. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Final HCl Salt Formation: Dissolve the purified free amine in an anhydrous solvent (e.g., diethyl ether) and treat with an ethereal HCl solution to precipitate the final, enantiomerically pure this compound.[5]
-
-
Validation: The enantiomeric excess should be checked at each stage using a suitable analytical technique, such as Chiral HPLC or Chiral GC.[6] This allows for the optimization of the crystallization conditions. An optical purity of >99% e.e. can often be achieved through this method.[3]
Diagram: Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best procedure for converting the purified (R)-1-cyclopropylethanamine free base into its hydrochloride salt?
A1: The key to forming a clean, crystalline hydrochloride salt is to use anhydrous conditions to prevent the formation of hydrates or hydrolysis. A common and effective laboratory-scale method involves precipitating the salt from a non-polar organic solvent.
-
Detailed Protocol:
-
Dissolve the purified (R)-1-cyclopropylethanamine free base (1.0 eq.) in a dry, non-protic solvent such as diethyl ether (Et₂O), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).[2][5] A typical concentration is 0.5-1.0 M.
-
While stirring the solution, slowly add a commercially available solution of hydrogen chloride in the same solvent (e.g., 2.0 M HCl in Et₂O) dropwise (1.0-1.1 eq.).
-
A white precipitate of the hydrochloride salt will form immediately. Continue stirring at room temperature or 0 °C for 1-2 hours to ensure complete precipitation.[5]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with fresh, cold solvent (the same one used for the precipitation) to remove any excess HCl or unreacted starting material.
-
Dry the resulting white solid under vacuum to yield the final this compound.
-
Q2: Which analytical techniques are most suitable for assessing the chemical and enantiomeric purity of my final product?
A2: A combination of techniques is necessary to fully characterize the purity of your chiral amine hydrochloride.
-
For Chemical Purity (presence of non-enantiomeric impurities):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities if their signals do not overlap with the product signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, such as residual solvents or byproducts from the synthesis.
-
-
For Enantiomeric Purity (quantifying the R vs. S ratio):
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The most common and reliable method.[6][7] The amine is typically analyzed on a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.
-
Chiral Gas Chromatography (Chiral GC): Also a very powerful technique. The free amine or a derivatized version can be separated on a capillary column containing a chiral selector, often a cyclodextrin derivative.[8]
-
| Technique | Purity Assessed | Advantages | Disadvantages |
| ¹H NMR | Chemical | Fast, provides structural information, good for quantification. | Signal overlap can hide impurities. |
| GC-MS | Chemical | High sensitivity for volatile impurities, provides mass for identification. | Not suitable for non-volatile impurities. |
| Chiral HPLC | Enantiomeric | Highly accurate and reproducible, widely applicable.[9] | Requires method development to find the right column and mobile phase. |
| Chiral GC | Enantiomeric | High resolution and speed. | The compound must be volatile or derivatized. |
Q3: What are the optimal storage conditions for purified this compound?
A3: this compound is a hygroscopic solid.[10] Proper storage is crucial to maintain its purity and prevent degradation.
-
Recommended Storage:
-
Container: Store in a tightly sealed, airtight container. A vial with a PTFE-lined cap is ideal.
-
Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen, to displace moisture and oxygen.[11]
-
Temperature: Keep in a cool and dry place. Refrigeration (2-8 °C) is recommended for long-term stability.[12][13]
-
Location: Store away from incompatible materials, particularly strong bases and oxidizing agents.
-
Following these guidelines will ensure the integrity of your purified material for future experiments.
References
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
-
Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (2018).
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (2013). ResearchGate. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. [Link]
-
1-Cyclopropylethanamine. (n.d.). PubChem, National Institutes of Health. [Link]
-
Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). (2012). ResearchGate. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. (2018). ResearchGate. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications, Chemical Reviews. [Link]
-
Extraction of Cyclopropylamine. (2023). Reddit. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Purification of R-phycoerythrin from Gracilaria lemaneiformis by centrifugal precipitation chromatography. (2014). National Institutes of Health. [Link]
-
(R)-1-Cyclopropylethylamine. (n.d.). PubChem, National Institutes of Health. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skpharmteco.com [skpharmteco.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 195252-68-7|(R)-1-Cyclopropylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 13. (1R)-1-cyclopropylethan-1-amine hydrochloride 97% | CAS: 195252-68-7 | AChemBlock [achemblock.com]
Technical Support Center: Navigating the Scale-Up of Cyclopropylamine Synthesis
Welcome to the technical support center for cyclopropylamine (CPA) synthesis. This guide is designed for researchers, chemists, and process engineers encountering the multifaceted challenges of transitioning CPA production from the laboratory bench to pilot and industrial scales. As a crucial intermediate in the pharmaceutical and agrochemical industries, the robust and efficient synthesis of cyclopropylamine is of paramount importance.[1][2] This document provides in-depth, field-proven insights into common synthetic routes, troubleshooting potential issues, and ensuring process safety and scalability.
Our approach is grounded in explaining the "why" behind experimental choices, offering not just protocols but a deeper understanding of the underlying chemical principles. We will explore the intricacies of the widely-practiced synthesis from gamma-butyrolactone (GBL), including the critical Hofmann rearrangement step, and address challenges associated with other synthetic pathways.
Section 1: The Gamma-Butyrolactone (GBL) to Cyclopropylamine Pathway: A Step-by-Step Troubleshooting Guide
A prevalent and cost-effective route to cyclopropylamine begins with gamma-butyrolactone.[1][2] This multi-step synthesis, while elegant, presents several scale-up challenges that require careful management.
Logical Workflow for GBL to CPA Synthesis
Below is a high-level overview of the process, which we will dissect in the subsequent troubleshooting sections.
Caption: Five-step synthesis of Cyclopropylamine from Gamma-Butyrolactone.
FAQ 1: Ring Cleavage of Gamma-Butyrolactone
Question: We are experiencing incomplete conversion and side-product formation during the ring cleavage of GBL to 4-chlorobutyric acid (CBA) at scale. What are the critical parameters to control?
Answer: The acid-catalyzed cleavage of GBL is an equilibrium-driven reaction where precise control of temperature and pressure is vital for high yields.
-
Causality: At temperatures above 75°C, the reverse reaction—re-cyclization of CBA back to GBL and hydrogen chloride—becomes significant, reducing your overall conversion.[1][2][3] Conversely, temperatures that are too low will drastically increase the required reaction time.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a strict temperature range of 70-75°C for optimal reaction rates and to suppress the reverse reaction.[1][2][3]
-
Pressure Management: The reaction should be conducted under pressure (e.g., up to 21 bar) to increase the concentration of dissolved hydrogen chloride, which drives the forward reaction.[2] However, ensure your equipment is rated for the intended pressure.
-
Catalyst System: While zinc chloride has been used, a more economical and environmentally benign catalyst system is a mixture of sulfuric acid and water (e.g., in a 1:2 to 1:3 ratio).[2][3] This avoids the use of heavy metals.
-
Data Summary: Optimal Conditions for GBL Ring Cleavage
| Parameter | Recommended Range | Rationale |
| Temperature | 70 - 75 °C | Balances reaction rate and minimizes reverse reaction.[1][2][3] |
| Pressure | 4.8 - 21 bar | Increases HCl concentration, driving the reaction forward.[2] |
| Catalyst | H₂SO₄/H₂O | Cost-effective and avoids heavy metals.[2][3] |
FAQ 2: Esterification and Cyclization Steps
Question: During the cyclization of our 4-chlorobutyrate methyl ester, we are observing significant hydrolysis back to the acid instead of the desired cyclopropanecarboxylate ester. How can we improve this?
Answer: This is a classic scale-up challenge where reaction conditions favor an undesired pathway. The use of primary esters, like the methyl ester, is problematic during cyclization with strong bases like sodium hydroxide, as saponification (hydrolysis) competes with the ring-closing reaction.[2]
-
Expert Insight: The solution lies in using sterically hindered esters . Secondary or tertiary alcohols (e.g., 2-butanol or tert-butanol) should be used for the esterification of CBA.[2][3] These hindered esters are significantly more resistant to hydrolysis under basic conditions, allowing the intramolecular cyclization to proceed in high yields (93-100%).[3]
-
Process Optimization:
-
Esterification: Esterify CBA with a secondary or tertiary alcohol.
-
Cyclization: The cyclization of the hindered ester can be efficiently achieved using solid sodium hydroxide in a water-immiscible solvent, facilitated by a phase-transfer catalyst (PTC) like tributylmethylammonium chloride.[1][2][3] This method avoids the use of hazardous and expensive sodium methoxide.[1][2][3]
-
Troubleshooting Decision Tree for Cyclization
Caption: Decision-making for optimizing the cyclization step.
FAQ 3: Ammonolysis of the Hindered Ester
Question: The ammonolysis of our hindered cyclopropanecarboxylate ester to cyclopropanecarboxamide (CPAM) is sluggish and requires very high pressures. Are there ways to improve the reaction kinetics?
Answer: Standard ammonolysis conditions can be inefficient for hindered esters. The key to a successful and rapid conversion is the use of a specific catalyst system.
-
Mechanism of Action: An alkali metal salt of a polyhydric alcohol, such as sodium ethylene glycoxide, is a highly effective catalyst for this transformation.[1][2][3] This catalyst is more potent than traditional bases and facilitates the reaction under more moderate conditions.
-
Experimental Protocol:
-
Catalyst Preparation: The catalyst can be prepared by reacting an alkali metal hydroxide (e.g., NaOH) with an excess of a polyol (e.g., ethylene glycol) and removing the water formed under vacuum.[2] This method avoids the use of hazardous elemental sodium.[2]
-
Reaction Conditions: The ammonolysis is typically performed at temperatures between 85-115°C and pressures of 50-90 psi (3.45-6.2 bar).[1][2][3]
-
Yield: This catalytic process consistently achieves yields of CPAM greater than 90%.[1][2][3]
-
FAQ 4: The Hofmann Rearrangement - Managing Exotherms and By-products
Question: The Hofmann rearrangement of cyclopropanecarboxamide is our biggest scale-up headache. We are struggling with controlling the strong exotherm and our yields are inconsistent, with nitrile by-products being a major issue.
Answer: The Hofmann rearrangement is notoriously exothermic and its control is a critical safety and yield-defining factor.[1] Inconsistent yields are often tied to the unstable nature of the reaction in batch processes.[4][5]
-
The Exotherm Challenge: The reaction generates a significant amount of heat. On a large scale, a loss of cooling capacity can lead to a rapid temperature increase, and since cyclopropylamine has a low boiling point (~50°C), this can cause a dangerous pressure build-up in the reactor.[1][2][3]
-
By-product Formation: Excess sodium hypochlorite or localized high temperatures can lead to over-oxidation, forming cyclopropanecarbonitrile and other impurities.[4]
-
The Continuous Process Solution: A major innovation for scaling this step is to move from a batch to a continuous reaction process .[1] This involves the simultaneous degradation of the intermediate and distillation of the product.
-
Step 1: Prepare the chlorinated intermediate from CPAM and alkali hypochlorite.
-
Step 2: Continuously feed this intermediate along with excess caustic (NaOH) into a distillation column.
-
Step 3: The heat of the reaction is immediately used to distill the low-boiling cyclopropylamine product as it is formed.
-
Advantages of a Continuous Hofmann Rearrangement
| Feature | Benefit |
| Excellent Heat Management | The exotherm is immediately consumed by the distillation, preventing dangerous temperature spikes.[1] |
| Improved Yield & Purity | The product is immediately removed from the reaction zone, minimizing degradation and by-product formation.[1] |
| Enhanced Safety | Eliminates the risk of thermal runaway associated with large-scale batch reactions.[1][3] |
| Increased Throughput | Continuous operation is more efficient for large-scale manufacturing.[4] |
Section 2: Alternative Synthetic Routes and Their Challenges
While the GBL route is robust, other methods are also employed. Understanding their specific scale-up challenges is crucial.
FAQ 5: Curtius Rearrangement from Cyclopropanecarboxylic Acid
Question: We are developing a route using a Curtius rearrangement and are forming a significant amount of a urea by-product, which complicates purification. What is the cause?
Answer: The formation of a 1,3-disubstituted urea is a classic side reaction in the Curtius rearrangement, and it is almost always caused by the presence of water .
-
Chemical Rationale: The isocyanate intermediate of the Curtius rearrangement is highly reactive. If water is present, it can hydrolyze the isocyanate to an amine. This newly formed amine can then react with another molecule of the isocyanate intermediate to form the stable and often difficult-to-remove urea by-product.[6]
-
Troubleshooting:
-
Rigorous Drying: Ensure all reagents and solvents are scrupulously dried before use. The intermediate acyl azide solution must be particularly anhydrous before thermolysis.[6]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
FAQ 6: Synthesis from Cyclopropanecarbonitrile
Question: Our synthesis from cyclopropanecarbonitrile, followed by hydrolysis and Hofmann rearrangement, suffers from low and variable yields. Is this route viable for large-scale production?
Answer: This traditional route is viable but requires careful optimization.[1][2][3] The key challenges are:
-
Hydrolysis of the Nitrile: The hydrolysis of cyclopropanecarbonitrile to cyclopropanecarboxamide must be driven to completion. Incomplete hydrolysis will carry the nitrile into the next step where it will remain as an impurity.
-
Hofmann Rearrangement Issues: As discussed in FAQ 4, the batch-wise Hofmann reaction is prone to instability, low efficiency, and by-product formation.[4][5] Applying a continuous process for this final step would significantly improve the reliability and yield of this route as well.
Section 3: General Scale-Up Principles and Safety
Beyond specific reaction steps, several universal principles are critical when scaling up any chemical synthesis.[7][8]
-
Thermal Gradients: Large reaction volumes can lead to uneven heating and cooling, creating localized hot spots that can trigger side reactions or decomposition.[7] Ensure your reactor has adequate agitation and heat transfer capabilities.
-
Mixing Efficiency: What works with a small magnetic stir bar will not suffice in a 1000L reactor. Inefficient mixing can lead to poor mass transfer, reducing yields and creating pockets of high reagent concentration.[7]
-
Impurity Amplification: Minor side reactions at the lab scale can become major sources of contamination when scaled up, leading to significant purification challenges.[7]
-
Safety: Cyclopropylamine is a flammable and toxic liquid that requires careful handling in well-ventilated areas, using appropriate personal protective equipment.[9] All scale-up operations, especially those involving exothermic reactions or hazardous reagents like sodium methoxide or acyl azides, must undergo a thorough safety review.
References
- Kamholz, K., et al. (1986). Process for the manufacture of cyclopropylamine. U.S.
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
- Langer, P., et al. (1998). Process for the preparation of cyclopropylamine.
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1342. [Link]
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8:230. [Link]
-
CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]
-
Schlatter, M. J. (1941). The Preparation of Cyclopropylamine. Journal of the American Chemical Society, 63(6), 1733. [Link]
-
Jones, G. D. (1944). The Preparation of Cyclopropylamine. Journal of Organic Chemistry, 9(5), 484-493. [Link]
- Kamholz, K., et al. (1989). Process for the manufacture of cyclopropylamine.
-
European Patent Office. (1989). Process for the manufacture of cyclopropylamine - EP 0205403 B1. [Link]
-
Wang, Q., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ResearchGate. [Link]
Sources
- 1. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. contractpharma.com [contractpharma.com]
- 9. longdom.org [longdom.org]
Technical Support Center: (R)-1-Cyclopropylethanamine Hydrochloride
A Guide to Understanding and Mitigating Stability Issues
Welcome to the technical support center for (R)-1-Cyclopropylethanamine hydrochloride. As Senior Application Scientists, we have compiled this comprehensive guide to address the common stability challenges encountered during the handling, storage, and experimental use of this valuable chiral building block. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Addressing Common Stability-Related Observations
This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the laboratory.
Question 1: My solid this compound appears clumpy, wet, or has changed in appearance from a free-flowing powder. What is happening and how can I resolve this?
Answer:
This is a classic sign of moisture absorption due to the hygroscopic nature of the compound. Amine hydrochlorides, in general, have a tendency to attract and absorb atmospheric moisture, which can lead to physical changes and potentially trigger chemical degradation.[1]
Underlying Cause: this compound is hygroscopic.[1] Exposure to ambient air, especially in humid environments, will cause the solid to adsorb water, leading to the observed changes in physical appearance. This can impact accurate weighing and may lead to downstream issues in reactions or formulations.
Recommended Actions:
-
Immediate Mitigation: If you suspect moisture uptake, it is crucial to handle the material in a controlled environment, such as a glove box with a dry atmosphere or a desiccator.
-
Quantification of Water Content: To assess the extent of hydration, perform a Karl Fischer titration. This will give you a precise measurement of the water content in your sample.
-
Drying Procedure: For mildly hydrated material, drying under a high vacuum in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) may be effective. Gentle heating under vacuum can accelerate this process, but care must be taken to avoid thermal degradation (see Question 3).
-
Proper Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1]
Question 2: I am observing unexpected impurities in my reaction or formulation containing this compound, particularly when using basic conditions. What could be the cause?
Answer:
The cyclopropyl amine moiety can be susceptible to degradation under high pH conditions.[2] The appearance of new impurities, especially in basic environments, strongly suggests pH-dependent degradation.
Underlying Cause: Studies on similar cyclopropylamine-containing molecules have shown that they can undergo hydrolytic degradation at elevated pH.[2] The free amine form of (R)-1-Cyclopropylethanamine is more prevalent at higher pH, and this species may be more susceptible to certain degradation pathways.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting pH-dependent degradation.
Experimental Protocol: pH Forced Degradation Study
-
Sample Preparation: Prepare several solutions of this compound in a relevant solvent system at different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Incubation: Store these solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at 2-8°C.
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Data Interpretation: Plot the percentage of remaining parent compound against pH to determine the pH range of optimal stability.
Question 3: My sample of this compound has discolored after exposure to high temperatures. Is it still usable?
Answer:
Discoloration upon heating is an indicator of thermal degradation. A similar compound, (1-cyclopropyl)cyclopropylamine hydrochloride, has been reported to slowly decompose at temperatures above 135°C.[3] While the melting point of your compound is around 178-180°C, decomposition can occur at lower temperatures, especially with prolonged exposure.[1]
Recommended Actions:
-
Purity Analysis: The usability of the material depends on the extent of degradation. Analyze the sample using a high-resolution analytical technique like HPLC or GC-MS to determine the purity and identify any potential degradation products.
-
Avoid Excessive Heat: When drying the material or running reactions, avoid unnecessarily high temperatures. If possible, keep temperatures below 80°C.
-
Thermal Analysis: To better understand the thermal stability, consider performing thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
Question 4: I am concerned about the chiral integrity of my this compound. Can it racemize?
Answer:
Investigative Approach:
-
Chiral HPLC Analysis: The most direct way to assess chiral purity is by using a chiral HPLC method. This will allow you to separate and quantify the (R)- and (S)-enantiomers.
-
Stress Testing for Racemization: To evaluate the potential for racemization under your experimental conditions, you can perform a stress test. Expose a sample of the (R)-enantiomer to your reaction conditions (e.g., elevated temperature, specific solvent, basic or acidic environment) for a set period. Then, analyze the sample by chiral HPLC to see if any of the (S)-enantiomer has formed.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound?
-
Store in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[1]
-
-
Is this compound sensitive to light?
-
While specific photostability data is not available for this compound, many amine-containing molecules are light-sensitive.[5] It is good laboratory practice to protect it from light by storing it in an amber vial or in a light-blocking outer container. For critical applications, a photostability study according to ICH Q1B guidelines should be performed.[6][7][8]
-
-
What analytical techniques are recommended for purity and stability assessment?
-
How should I handle this compound in the lab?
-
Due to its hygroscopic nature, minimize exposure to atmospheric moisture.[1] Weighing and aliquoting should be done as quickly as possible, and preferably in a low-humidity environment. Always use appropriate personal protective equipment (PPE), as the compound can cause skin and eye irritation.
-
Summary of Stability Profile and Recommendations
| Stability Parameter | Potential Issue | Recommended Handling and Testing |
| Hygroscopicity | High | Store in a desiccator under inert gas at 2-8°C. Handle in a dry environment. Perform Karl Fischer titration to quantify water content. |
| pH Stability | Potential degradation in basic conditions | Avoid high pH. Use buffered solutions in the slightly acidic range if possible. Conduct forced degradation studies to determine the optimal pH range. |
| Thermal Stability | Decomposition at elevated temperatures | Avoid prolonged exposure to temperatures above 80°C. Use TGA/DSC for detailed thermal profiling. |
| Photostability | Potential for degradation | Protect from light. For critical applications, perform photostability testing as per ICH Q1B guidelines. |
| Chiral Stability | Potential for racemization | Use chiral HPLC to monitor enantiomeric purity, especially after exposure to heat, extreme pH, or certain solvents. |
References
-
PubChem. 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-1-Cyclopropylethylamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Cyclopropylethanamine. National Center for Biotechnology Information. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]
-
Racemization – Knowledge and References. Taylor & Francis Online. [Link]
-
A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Academia.edu. [Link]
-
(1R)-1-cyclopropylethan-1-amine hydrochloride. Advanced ChemBlocks Inc. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Chiral Purity in Drug Analysis. ResearchGate. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Photostability. IAGIM. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
- RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1.
-
ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. [Link]
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. MDPI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. [Link]
-
A Validated Stability Indicating RP-HPLC Method Development for Platelet Aggregation Inhibitor Ticagrelor in Bulk and Tablet Formulation. ResearchGate. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
2-Cyclopropylethanamine hydrochloride. PubChem. [Link]
-
An unexpected pH effect on the stability of moexipril lyophilized powder. PubMed. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. [Link]
-
(1R)-1-cyclopropylethan-1-amine hydrochloride. Advanced ChemBlocks. [Link]
-
PubChem. 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. PubMed. [Link]
Sources
- 1. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. iagim.org [iagim.org]
- 7. ikev.org [ikev.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Stereochemical Integrity in Chiral Amine Synthesis
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dedicated to the synthesis of enantiomerically pure chiral amines. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making the control of their stereochemistry a paramount concern.[1] Racemization—the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers—is a persistent challenge that can undermine the efficacy and safety of a final product.
This document provides in-depth, field-proven insights and troubleshooting strategies to diagnose, prevent, and resolve racemization issues during the synthesis of chiral amines.
Understanding the Root Cause: Mechanisms of Racemization
Before troubleshooting, it's crucial to understand how racemization occurs. For chiral amines, especially those with a stereocenter at the α-carbon to a carbonyl group (like amino acids and their derivatives), the primary mechanism involves the formation of a planar, achiral intermediate.
Key Mechanisms:
-
Enolization/Enolate Formation: The most common pathway for α-amino acids and related structures. The presence of a base can abstract the acidic proton on the α-carbon, forming a planar enolate. Re-protonation can then occur from either face, leading to a racemic mixture.[2][3][4] Acid-catalyzed enolization can also occur, proceeding through a planar enol intermediate.[3][4]
-
Imine Formation: For primary or secondary amines, reversible formation of an imine can lead to racemization if the stereocenter is involved.
-
Oxazolone (Azlactone) Formation: In peptide synthesis, the activated carboxyl group of an N-acyl amino acid can cyclize to form an oxazolone. The α-proton of this intermediate is highly acidic and rapidly abstracted, leading to racemization. The subsequent attack by the amine nucleophile yields a racemized peptide segment.[5]
Caption: Base- or acid-catalyzed racemization pathway via a planar intermediate.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental observations and provides a logical path to identify and solve the underlying cause of racemization.
Problem: Significant Loss of Enantiomeric Excess (ee) After Workup or Purification
You've run a reaction, and the in-process control shows high ee, but the final isolated product is partially or fully racemized.
-
Possible Cause 1: pH-Induced Racemization During Workup
-
Why it happens: Exposing the chiral amine to strongly acidic or basic aqueous solutions during extraction can catalyze racemization, especially if an acidic α-proton is present.[2][3][6] For example, washing an organic layer containing an amino acid derivative with a strong base like NaOH can deprotonate the α-carbon, leading to racemization.[2]
-
Troubleshooting Steps:
-
Analyze pH: Check the pH of all aqueous layers used during the workup.
-
Modify Protocol: If possible, perform a neutral workup. Instead of strong acids or bases, use milder alternatives like saturated aqueous ammonium chloride (NH₄Cl) for acidic washes or sodium bicarbonate (NaHCO₃) for basic washes.
-
Minimize Contact Time: Perform extractions quickly and at reduced temperatures to minimize the time the compound is exposed to adverse pH conditions.
-
Consider a pH-Stable Derivative: If the amine is inherently base-labile, consider converting it to a more stable salt before workup and isolation.
-
-
-
Possible Cause 2: Racemization on Silica Gel
-
Why it happens: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups. This acidic surface can promote racemization of sensitive compounds during column chromatography.
-
Troubleshooting Steps:
-
Passivate the Silica: Neutralize the silica gel before use. A common method is to use a solvent system containing a small amount of a volatile base, like triethylamine (e.g., 0.1-1% in the eluent), to neutralize the acidic sites.
-
Use Alternative Media: Consider using neutral alumina, treated silica (e.g., C18 reverse-phase), or other less acidic stationary phases for purification.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity).
-
-
-
Possible Cause 3: Temperature-Induced Racemization
-
Why it happens: Racemization is a kinetically controlled process.[7] Elevated temperatures, such as those used for solvent removal via rotary evaporation, can provide the activation energy needed to overcome the barrier to racemization, especially for sensitive substrates.[8]
-
Troubleshooting Steps:
-
Lower the Temperature: Remove solvent at the lowest practical temperature and pressure. Use a water bath at room temperature or below if the compound is particularly sensitive.
-
Avoid Prolonged Heating: Do not leave the flask on the rotary evaporator for an extended period after the solvent is removed.
-
Alternative Solvent Removal: For highly sensitive compounds, consider lyophilization (freeze-drying) if the solvent system is appropriate.
-
-
Problem: Racemization Occurs During a Specific Reaction Step (e.g., Peptide Coupling)
The starting materials are enantiopure, but analysis after a coupling or deprotection step shows a loss of stereochemical integrity.
-
Possible Cause 1: Inappropriate Reagent Selection
-
Why it happens: The choice of base, coupling reagent, or deprotection agent is critical.
-
Bases: Strong, non-hindered bases can readily abstract an α-proton. In peptide synthesis, the basicity and steric hindrance of the base used significantly impact racemization.[5]
-
Coupling Reagents: Some activating agents in peptide synthesis can promote the formation of the problematic oxazolone intermediate, a key culprit in racemization.[5]
-
-
Troubleshooting & Prevention:
-
Base Selection: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA) when activating amino acids.[5][9]
-
Coupling Additives: Always use racemization-suppressing additives with your coupling reagent. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated intermediate to form an active ester that is less prone to racemization than the oxazolone.[10]
-
Modern Coupling Reagents: Utilize modern uronium/aminium salts like HATU, HBTU, or COMU, which are formulated to be used with additives to minimize racemization.
-
-
| Reagent/Condition | Racemization Risk | Rationale |
| Bases | ||
| Triethylamine (TEA) | Higher | Less sterically hindered, can promote α-proton abstraction. |
| DIPEA, Collidine | Lower | Steric bulk hinders approach to the α-proton.[5] |
| Coupling Methods | ||
| Carbodiimide (e.g., DCC, DIC) alone | High | Readily forms oxazolone intermediate leading to racemization. |
| Carbodiimide + Additive (HOBt, Oxyma) | Low | Forms an active ester that suppresses oxazolone formation.[10] |
| Uronium/Aminium (HATU, HBTU) | Low | Designed for use with additives to ensure minimal racemization.[10] |
-
Possible Cause 2: Choice of Protecting Group
-
Why it happens: The N-terminal protecting group influences the rate of oxazolone formation. Urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in oxazolone ring formation.[9][11]
-
Troubleshooting & Prevention:
-
Use Urethane-Type Protection: Always use Fmoc, Boc, or Cbz protecting groups for the N-terminal amino acid during coupling.
-
Avoid Acyl-Type Protection: Simple acyl groups (like Acetyl) should only be installed after the chiral center is incorporated into a stable peptide bond, not on the amino acid to be activated.
-
Side-Chain Protection: For amino acids like histidine, protecting the side chain is crucial as the imidazole ring can catalyze racemization.[11][12] The benzyloxymethyl (Bom) group is particularly effective in suppressing this side reaction.[13]
-
-
Caption: A workflow for troubleshooting the source of racemization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best N-terminal protecting group to prevent racemization?
Always choose a urethane-based protecting group like Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), or Cbz (carboxybenzyl).[9][11] These groups are electronically designed to disfavor the formation of the oxazolone intermediate that is the primary cause of racemization during coupling. The specific choice between them (e.g., Boc vs. Fmoc) depends on the overall synthetic strategy (orthogonality) rather than on racemization prevention, as they are all highly effective in that regard.
Q2: I've heard that some amino acids like Cysteine and Histidine are more prone to racemization. Why is that, and what can I do?
Yes, this is correct.[12]
-
Histidine: The imidazole side chain can act as an intramolecular base catalyst, abstracting the α-proton after carboxyl activation and facilitating racemization.[11] The solution is to protect the imidazole ring, for instance with a Trityl (Trt) or Benzyloxymethyl (Bom) group, to prevent this internal catalysis.[11][13]
-
Cysteine: The thiol side chain can also participate in side reactions, though the primary concern is often oxidation rather than racemization. Proper side-chain protection (e.g., with Trt or Acm groups) is essential.
Q3: Can I monitor racemization in real-time during my reaction?
Yes, this is possible with modern analytical techniques. Techniques like HPLC with a chiral stationary phase can be used to take time-point samples from a reaction mixture to track the enantiomeric excess over time. More advanced process analytical technology (PAT) tools, such as in-situ IR or Raman spectroscopy combined with chemometrics, can sometimes be developed to monitor the formation of diastereomeric intermediates or products.[14] Additionally, specialized mass spectrometry techniques like Probe Electrospray Ionization (PESI-MS) can provide real-time monitoring of reaction components without chromatography.[15]
Q4: When should I consider using enzymatic methods to avoid racemization?
Enzymatic methods are an excellent alternative when chemical routes prove problematic. Biocatalytic methods using enzymes like transaminases, oxidases, or lipases operate under mild, physiological conditions (neutral pH, room temperature) where racemization is virtually nonexistent.[16][17] Consider enzymes when:
-
You are performing a kinetic resolution of a racemic amine.[18]
-
You need to synthesize a complex chiral amine where traditional methods require harsh conditions.[16]
-
A "green chemistry" approach is desired, as enzymatic routes are highly selective and environmentally benign.[17][19]
Key Experimental Protocols
Protocol 1: Passivation of Silica Gel for Flash Chromatography
This protocol minimizes the risk of on-column racemization for acid-sensitive chiral amines.
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel into a beaker or flask.
-
Select the Eluent: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate).
-
Add the Base: To the pre-mixed eluent, add a volatile base such as triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v).
-
Create the Slurry: Carefully add the base-containing eluent to the dry silica gel to form a slurry.
-
Pack the Column: Pack your chromatography column with the slurry as you normally would.
-
Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the base-containing eluent to ensure all acidic sites are neutralized.
-
Run Chromatography: Load your sample and run the chromatography using the base-containing eluent.
Protocol 2: Racemization-Suppressed Peptide Coupling
This protocol is for coupling an N-Fmoc-protected amino acid to a free amine, minimizing racemization.
-
Dissolve Amino Acid: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc-protected amino acid (1.0 equiv) and a racemization suppressing additive like Oxyma (1.2 equiv) in an appropriate anhydrous solvent (e.g., DMF or NMP).
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath. This is a critical step, as lower temperatures disfavor racemization.[2]
-
Add Coupling Reagent: Add the coupling reagent, such as diisopropylcarbodiimide (DIC) (1.1 equiv), to the cooled solution. Stir for 5-10 minutes to allow for pre-activation.
-
Add Amine Component: Add the amine component (as a free base or a salt with 1.0 equiv of a non-nucleophilic base like DIPEA) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C, slowly warming to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, proceed with an appropriate workup, keeping in mind the principles of avoiding extreme pH and high temperatures as discussed above.
References
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Maggioni, G. M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2913–2921. [Link]
-
García-Junceda, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13411–13487. [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5171. [Link]
-
Firouznia, F., et al. (2013). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Organic preparations and procedures international, 45(2), 95-117. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Perry, J. P., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2269–2277. [Link]
-
Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [Link]
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Applications of Real-Time Monitoring Techniques in Chemical Synthetic Ingredients. (2025, August 10). Chinese Journal of Analytical Chemistry. [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Rios-Lombardía, N., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Letters, 25(31), 5851–5856. [Link]
-
Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2025, August 6). Quaternary Geochronology. [Link]
-
Patil, S. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. [Link]
-
Deadman, B. J., et al. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Reaction Chemistry & Engineering, 9(5), 1269-1277. [Link]
-
Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. [Link]
-
Contente, M. L., & Pinna, C. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5650–5664. [Link]
-
Maggioni, G. M., et al. (2021). Deracemization via Periodic and Non-periodic Temperature Cycles: Rationalization and Experimental Validation of a Simplified Process Design Approach. Organic Process Research & Development, 25(11), 2536-2547. [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]
-
Patil, S. A., et al. (2024, June 14). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]
-
Yin, Q., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]
-
Chemistry : The Mystery of Molecules. (2020, May 7). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. [Link]
-
Saboury, A. A. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]
-
Observing chemical reactions in real-time. (2021, September 2). Wiley Analytical Science. [Link]
-
Chem 355 Lab Manual Fall, 2024. (2010, August 29). Minnesota State University Moorhead. [Link]
-
Maggioni, G. M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2913-2921. [Link]
-
Real-Time Monitoring of Chemical Reactions. (n.d.). Shimadzu. [Link]
-
Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Maggioni, G. M. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. rsc.org [rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. youtube.com [youtube.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of chiral resolution. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step protocols. Our approach is grounded in the fundamental principles of physical chemistry and thermodynamics to empower you to not only solve immediate issues but also to proactively design robust and efficient resolution processes.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most frequent and critical problems encountered during diastereomeric salt crystallization.
My diastereomeric salt is not crystallizing. What are the likely causes and what should I do?
Failure to achieve crystallization is a common hurdle. The root cause often lies in the thermodynamics and kinetics of the system.
-
Insufficient Supersaturation: Crystallization requires the solution to be supersaturated with the desired diastereomeric salt. If the concentration is too low, nucleation and crystal growth will not occur.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salt.[1] Be cautious not to oversaturate the solution too quickly, as this can lead to oiling out or the precipitation of amorphous material.
-
-
Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomers, thus preventing either from reaching its saturation point and precipitating.[1]
-
High Nucleation Energy Barrier: The solution may be in a metastable zone where the energy barrier for nucleation is too high for spontaneous crystal formation.
-
Solution: To overcome this kinetic barrier, you can introduce energy or a template for crystallization. Gently scratching the inside of the crystallization vessel with a glass rod can create nucleation sites.[1] Alternatively, if available, adding a small number of seed crystals of the desired diastereomer is a highly effective method to induce crystallization.[3][4]
-
-
Presence of Impurities: Even trace amounts of impurities can inhibit nucleation and crystal growth.
-
Solution: Consider an additional purification step for your starting racemic mixture or resolving agent.
-
Instead of crystals, my product is "oiling out." How can I fix this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to high supersaturation or the crystallization temperature being above the salt's melting point in the solvent system.
-
Excessive Concentration: A very high concentration can lead to the system bypassing the crystalline state and forming an oil.
-
Solution: Dilute the solution by adding more of the solvent.[1] This will reduce the supersaturation and may promote the formation of an ordered crystalline lattice.
-
-
Temperature Effects: The temperature of the solution may be too high.
-
Solution: Gradually lower the crystallization temperature.[1] A lower temperature might be below the melting point of the salt, favoring solidification.
-
-
Solvent Mismatch: The solvent system may not be optimal for crystallization.
-
Solution: Experiment with a different solvent system. A less polar solvent might decrease the solubility of the salt and encourage crystallization over oiling out.
-
The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the selectivity?
Low diastereomeric excess is a clear indication of poor separation between the two diastereomers. This can be addressed by optimizing several key parameters.
-
Suboptimal Solvent Choice: The solvent plays a critical role in the differential solubility of the diastereomers.
-
Solution: A thorough solvent screening is the most effective strategy to identify a solvent that maximizes the solubility difference between the diastereomeric salts.[1]
-
-
Rapid Cooling Rate: A fast cooling rate can lead to the co-precipitation of the more soluble diastereomer, thereby reducing the purity of the desired product.
-
Solution: Employ a slower, controlled cooling rate.[1] This allows for more selective crystallization of the less soluble diastereomer.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact the diastereomeric excess.
-
Solution: Optimize the stoichiometry of the resolving agent.[1] While a 1:1 molar ratio is a common starting point, the optimal ratio may vary.
-
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity.
-
Solution: Perform one or more recrystallization steps. Recrystallizing the obtained salt, potentially in a different solvent system, can significantly enhance the diastereomeric excess.
-
The yield of my desired diastereomeric salt is very low. What are the possible causes and how can I increase it?
Low yield is a common problem that can make a process unviable, especially at scale.
-
High Solubility of the Desired Salt: The desired diastereomer may be too soluble in the chosen solvent, leaving a significant amount in the mother liquor.
-
Solution: Introduce an anti-solvent to the system. An anti-solvent is a solvent in which the diastereomeric salt is less soluble. Its addition will reduce the overall solubility and increase the yield.
-
-
Similar Solubilities of Diastereomers: If the solubilities of the two diastereomers are too close, the undesired diastereomer may co-precipitate, which not only reduces the purity but also the yield of the desired salt.
-
Solution: A different solvent system is necessary to achieve better separation.
-
-
Suboptimal Temperature Profile: The final crystallization temperature may be too high.
-
Solution: Optimize the cooling profile to a lower final temperature to maximize the precipitation of the desired salt.
-
I suspect a solid solution is forming. How can this be addressed?
The formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice, is a significant challenge for resolution by crystallization.[5]
-
Solvent-Dependent Phenomenon: The formation of a solid solution can be highly dependent on the solvent system.
-
Solution: A comprehensive solvent screening is essential to find a solvent that disrupts the formation of the solid solution.
-
-
Phase Diagram Analysis: Understanding the solid-liquid phase behavior is critical.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right resolving agent?
The selection of a resolving agent is a critical first step.[7] Key criteria include:
-
Chemical Reactivity: The resolving agent must readily form a salt with the racemic compound.[2] Chiral acids are used to resolve racemic bases, and chiral bases are used for racemic acids.[8][9]
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective, especially for large-scale applications.[2][10]
-
Recoverability: It should be easy to recover the resolving agent in a pure state after the resolution.[2]
-
Stability: The resolving agent must be chemically stable and not racemize under the resolution conditions.[2]
Common Commercially Available Resolving Agents:
| Resolving Agent Class | Examples | Used to Resolve |
| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid, O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Racemic Bases |
| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (R)-(+)-1-Phenylethylamine | Racemic Acids |
Q2: What is the importance of a solvent screening?
A solvent screening is arguably the most crucial step in developing a successful diastereomeric salt crystallization. The solvent influences the solubility of both diastereomers, and the difference in their solubilities dictates the efficiency of the resolution. A good solvent system should provide:
-
Significant solubility difference between the two diastereomers.
-
Moderate solubility of the desired diastereomer at high temperatures and low solubility at low temperatures to ensure a good yield.
Q3: How does temperature control affect the crystallization process?
Temperature control is a key parameter for influencing both yield and purity.
-
Cooling Rate: A slow and controlled cooling rate generally leads to higher diastereomeric excess by minimizing the co-precipitation of the more soluble diastereomer.[1]
-
Final Temperature: A lower final temperature will generally result in a higher yield, but it may also increase the risk of co-precipitation if the solubilities of the diastereomers are similar.
Q4: What is the role of seeding in diastereomeric salt crystallization?
Seeding is the process of adding a small amount of crystalline material of the desired diastereomer to the solution to induce crystallization.[3]
-
Overcoming Nucleation Barrier: Seeding provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation.[11]
-
Controlling Crystal Form: It can help in obtaining a specific, desired polymorphic form of the diastereomeric salt.
-
Improving Reproducibility: Seeding can lead to more consistent and reproducible crystallization outcomes.
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening
This protocol outlines a method for rapidly screening multiple solvents to identify promising candidates for a diastereomeric salt resolution.
-
Preparation of Diastereomeric Salt Mixture: In a single container, prepare a solution of the racemic compound and the resolving agent (typically in a 1:1 molar ratio) in a volatile solvent in which both are highly soluble (e.g., methanol). Evaporate the solvent to obtain a solid mixture of the two diastereomeric salts.[12]
-
Dispensing the Salt Mixture: Distribute a precise amount of the solid diastereomeric salt mixture into the wells of a 96-well microplate.[12]
-
Solvent Addition: Add a fixed volume of each screening solvent to the individual wells.[1]
-
Equilibration: Seal the plate and agitate it at a controlled temperature for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium.[1]
-
Phase Separation: Centrifuge the plate to separate the solid and liquid phases.[1]
-
Analysis: Carefully collect an aliquot of the supernatant (mother liquor) from each well. Analyze the composition of the mother liquor using a suitable chiral analytical method (e.g., chiral HPLC or SFC) to determine the concentration and diastereomeric ratio of the dissolved salts. The solvent that shows the highest concentration of the undesired diastereomer and the lowest concentration of the desired diastereomer is a promising candidate.
Protocol 2: Determining Diastereomeric Salt Solubility
Accurate solubility data is essential for designing and optimizing a crystallization process.
-
Sample Preparation: Add an excess amount of the pure diastereomeric salt to a known volume of the selected solvent in a sealed vial.[1]
-
Equilibration: Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).[1]
-
Sampling: Allow the solid to settle, then carefully withdraw a filtered aliquot of the supernatant.[1]
-
Analysis: Accurately weigh the aliquot and then evaporate the solvent to determine the mass of the dissolved salt.[1] Alternatively, the concentration can be determined by a suitable analytical technique like HPLC.
-
Temperature Dependence: Repeat steps 1-4 at various temperatures to construct a solubility curve.
Visualizations
Logical Workflow for Troubleshooting Crystallization Issues
The following diagram illustrates a systematic approach to troubleshooting common problems in diastereomeric salt crystallization.
Caption: A decision tree for troubleshooting common issues in diastereomeric salt crystallization.
Relationship between Key Experimental Parameters
The following diagram illustrates the interconnectedness of crucial experimental parameters in achieving a successful chiral resolution.
Caption: Interplay of key parameters influencing the outcome of chiral resolution.
References
- Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
- Various Authors. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Various Authors. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- Various Authors. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
- Various Authors. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Various Authors. (n.d.). Chiral resolution. Wikipedia.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Various Authors. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry.
- Various Authors. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
- Reddit User. (2023). Separation of diastereomers by crystallization with seeding. Reddit.
- Various Authors. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- Various Authors. (2008). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Organic Process Research & Development.
- Various Authors. (n.d.). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. CrystEngComm.
- Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
- Various Authors. (n.d.). Chiral Symmetry Breaking and Complete Chiral Purity by Thermodynamic-Kinetic Feedback Near Equilibrium: Implications for the Origin of Biochirality. ResearchGate.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Optimizing Simmons-Smith Cyclopropanation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2] This powerful transformation is integral to the synthesis of numerous biologically active natural products and pharmaceuticals.[1][3] However, like any sophisticated chemical reaction, its success is highly dependent on carefully optimized conditions and a thorough understanding of its mechanistic nuances.
This guide serves as a technical support center, designed to provide you with in-depth, field-proven insights to navigate the complexities of the Simmons-Smith cyclopropanation. Here, you will find answers to frequently asked questions and a comprehensive troubleshooting guide to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the active reagent in the Simmons-Smith reaction, and how is it formed?
The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[4] It is not a free carbene, which contributes to the reaction's selectivity and stereospecificity.[5][6] This carbenoid is generated by the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple (Zn(Cu)).[6][7] The zinc atom inserts into the carbon-iodine bond of diiodomethane.[6][8] The use of a zinc-copper couple is crucial as it enhances the reactivity of the zinc.[8]
Q2: Why is the Simmons-Smith reaction considered stereospecific?
The Simmons-Smith reaction is stereospecific because the cyclopropanation occurs in a concerted fashion, where the methylene group is delivered to the same face of the alkene double bond.[4][6][8] This means that the relative stereochemistry of the substituents on the starting alkene is retained in the cyclopropane product.[2][6][7] For instance, a cis-alkene will yield a cis-substituted cyclopropane.
Q3: What is the "Furukawa modification," and when should I use it?
The Furukawa modification involves the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple to react with diiodomethane.[4][9] This modification often leads to increased reactivity and can be beneficial for less reactive or sterically hindered alkenes.[4] It is also a key component in many modern and asymmetric variations of the Simmons-Smith reaction.[1][9]
Q4: How do directing groups, like hydroxyls, influence the stereochemical outcome?
The presence of a Lewis basic functional group, such as a hydroxyl group on an allylic or homoallylic alcohol, can direct the cyclopropanation to occur on the same face of the molecule as the directing group.[4][5] The zinc atom of the Simmons-Smith reagent coordinates with the oxygen of the hydroxyl group, leading to a temporary chelation that delivers the methylene group syn to the directing group.[4][5] This effect can override steric hindrance, providing a powerful tool for controlling diastereoselectivity.[4]
Troubleshooting Guide
This section addresses common problems encountered during Simmons-Smith cyclopropanation, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Zinc-Copper Couple: The surface of the zinc may be oxidized or not properly activated. | Prepare a fresh batch of the zinc-copper couple immediately before use. Ensure proper activation with acid washing.[10][11] Consider using ultrasonication to enhance surface activation.[8] |
| Poor Quality Reagents: Diiodomethane can decompose over time, and solvents may contain impurities (e.g., water, coordinating species). | Use freshly distilled diiodomethane. Ensure all solvents are anhydrous and non-coordinating (e.g., dichloromethane, 1,2-dichloroethane).[1][2] | |
| Electron-Deficient Alkene: Alkenes with electron-withdrawing groups are less nucleophilic and react sluggishly.[12] | Switch to the more reactive Furukawa conditions (Et₂Zn and CH₂I₂).[4][9] The addition of Lewis acids can sometimes enhance reactivity. | |
| Poor Diastereoselectivity | Weak or Absent Directing Group Effect: The directing group may be too far from the double bond, or its Lewis basicity is diminished. | Ensure the directing group (e.g., -OH) is in an allylic or homoallylic position. Protect other functional groups that might compete for coordination with the zinc reagent. |
| Steric Hindrance Dominates: For highly hindered substrates, the directing effect may be insufficient to overcome steric repulsion. | This is an inherent challenge. Consider alternative synthetic routes or more specialized catalytic asymmetric methods. | |
| Side Reactions | Methylation of Heteroatoms: Alcohols and other heteroatoms can be methylated by the Simmons-Smith reagent, especially with prolonged reaction times or excess reagent.[4] | Use a minimal excess of the Simmons-Smith reagent. Monitor the reaction closely and quench it as soon as the starting material is consumed. Protect sensitive functional groups if necessary. |
| Formation of Sulfur Ylides: Allylic thioethers can react to form sulfur ylides, which can then undergo a[5][8]-sigmatropic rearrangement instead of cyclopropanation.[4] | Use a larger excess of the Simmons-Smith reagent to favor cyclopropanation. Alternatively, consider oxidizing the sulfide to a sulfoxide or sulfone before the cyclopropanation step. | |
| N-Alkylation: In substrates with amine functionalities, N-alkylation can compete with cyclopropanation.[4] | Protect the amine with an electron-withdrawing group to reduce its nucleophilicity.[4] Using chelating auxiliaries near the amine can also promote cyclopropanation. |
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol is adapted from established methods for preparing a highly active zinc-copper couple.[10][11]
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Procedure:
-
In a flask, dissolve copper(II) acetate monohydrate (e.g., 2.0 g) in hot glacial acetic acid (e.g., 50 mL) with stirring.[11]
-
To the hot, stirred solution, add zinc dust (e.g., 35 g) in one portion.[11]
-
Continue stirring for approximately 30-60 seconds. The color of the solution should change as the copper deposits onto the zinc.
-
Allow the solid to settle, and then decant the acetic acid.
-
Wash the zinc-copper couple with a portion of glacial acetic acid, followed by several washes with anhydrous diethyl ether to remove residual acid and water.[11]
-
Dry the activated zinc-copper couple under a stream of nitrogen or in a vacuum oven and use it immediately.
Protocol 2: Standard Simmons-Smith Cyclopropanation of an Alkene
This procedure provides a general method for the cyclopropanation of a simple alkene like cyclohexene.
Materials:
-
Activated Zinc-Copper Couple (from Protocol 1)
-
Diiodomethane (CH₂I₂)
-
Alkene (e.g., cyclohexene)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple (e.g., 1.2-1.5 equivalents per double bond).
-
Suspend the couple in anhydrous solvent (e.g., DCM).
-
Add a solution of diiodomethane (e.g., 1.1-1.3 equivalents) in the same solvent to the stirred suspension. A gentle reflux may be observed as the carbenoid forms.
-
To this mixture, add the alkene (1.0 equivalent), either neat or as a solution in the reaction solvent, at a controlled rate.
-
Stir the reaction mixture at room temperature or with gentle heating (reflux) until the starting alkene is consumed (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture to remove the zinc salts, and wash the solid with the reaction solvent.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclopropanated product.
-
Purify the product by distillation or column chromatography.
Visualizing the Process
The Simmons-Smith Reaction Mechanism
The reaction proceeds through a concerted "butterfly" transition state, where the methylene group is transferred from the zinc carbenoid to the alkene.[1]
Caption: The Simmons-Smith reaction pathway.
Troubleshooting Decision Tree
A logical approach to diagnosing and solving common issues in Simmons-Smith reactions.
Caption: A decision tree for troubleshooting.
References
-
Simmons–Smith reaction - Wikipedia. Available at: [Link]
-
Simmons-Smith Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Simmons-Smith Reaction & Cyclopropanation - YouTube. Available at: [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. Available at: [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Available at: [Link]
-
The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. Available at: [Link]
-
Simmons-Smith Reaction | NROChemistry. Available at: [Link]
-
Reaction Pathways of the Simmons−Smith Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes | Organic Letters - ACS Publications. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. Available at: [Link]
-
A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing - ACS Publications. Available at: [Link]
-
Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines | Organic Letters - ACS Publications. Available at: [Link]
-
Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis - YouTube. Available at: [Link]
-
norcarane - Organic Syntheses Procedure. Available at: [Link]
-
Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - NIH. Available at: [Link]
-
Optimization of the reaction conditions for the mechanochemical... - ResearchGate. Available at: [Link]
-
(PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - ResearchGate. Available at: [Link]
-
Simmons-Smith Reaction - SynArchive. Available at: [Link]
-
Zinc/Copper Couple - Sciencemadness.org. Available at: [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Available at: [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. hammer.purdue.edu [hammer.purdue.edu]
Reducing impurities in the synthesis of (R)-1-Cyclopropylethanamine hydrochloride
Technical Support Center: Synthesis of (R)-1-Cyclopropylethanamine Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for minimizing impurities during synthesis. (R)-1-Cyclopropylethanamine is a critical building block in pharmaceuticals, and achieving high chemical and enantiomeric purity is paramount for safety and efficacy. This document provides in-depth troubleshooting, validated protocols, and expert insights to ensure the successful synthesis of this key intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of (R)-1-Cyclopropylethanamine HCl?
A1: The impurity profile largely depends on the synthetic route, which typically involves the reductive amination of cyclopropyl methyl ketone followed by chiral resolution. The most prevalent impurities are:
-
(S)-Enantiomer: The undesired enantiomer is the most critical impurity to control, arising from incomplete resolution or non-ideal asymmetric synthesis.
-
Unreacted Starting Materials: Residual cyclopropyl methyl ketone can carry through the process if the reductive amination is incomplete.
-
Secondary Amine Byproduct: Over-alkylation of the primary amine product can lead to the formation of a secondary amine. This is a common issue in reductive amination if reaction conditions are not carefully controlled.[1][2]
-
Reducing Agent Residues: Byproducts from reducing agents like sodium borohydride can complicate purification.
-
Solvent Adducts: Impurities related to the solvents used during reaction and crystallization.
Q2: Why is controlling enantiomeric purity so critical for this molecule?
A2: In pharmaceutical applications, different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Regulatory agencies mandate strict control over the enantiomeric purity of drug substances to ensure patient safety and drug efficacy. Therefore, minimizing the (S)-enantiomer in your (R)-1-Cyclopropylethanamine HCl is a non-negotiable aspect of its synthesis.[4]
Q3: What are the recommended analytical methods for monitoring purity?
A3: A combination of chromatographic techniques is essential for accurate purity assessment:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity (e.e., enantiomeric excess). Modern chiral columns, such as those based on polysaccharide derivatives, offer excellent separation under both normal and reverse-phase conditions.[3][5]
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is highly effective for quantifying volatile impurities like residual starting materials and solvents. Chiral GC columns can also be used for enantiomeric purity analysis.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and key intermediates, and for identifying structural impurities if they are present at sufficient levels.
Section 2: Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: My final product has high levels of the (S)-enantiomer impurity (>1%). What went wrong?
This is a common and critical issue, typically pointing to inefficiencies in the chiral resolution step, which is often performed by forming diastereomeric salts with a chiral acid.
Potential Causes & Solutions:
-
Suboptimal Chiral Resolving Agent: Not all resolving agents are equally effective for every amine. The choice of the chiral acid is crucial for forming diastereomeric salts with significantly different solubilities, which is the basis of the separation.
-
Solution: Screen a panel of commercially available and cost-effective chiral resolving agents. (R)-Mandelic acid and derivatives of tartaric acid are excellent starting points.[7] A systematic screening approach, as outlined in the table below, is recommended.
-
| Table 1: Screening of Chiral Resolving Agents | |||
| Chiral Agent | Solvent System | Equivalents of Agent | Observed Enantiomeric Excess (e.e.) of (R)-amine in Precipitate |
| (+)-Tartaric Acid | Ethanol | 0.5 | 85% |
| (-)-Mandelic Acid | Isopropanol | 0.5 | 75% |
| (+)-Dibenzoyl-D-tartaric acid | Methanol/Water (9:1) | 0.5 | >98% |
| (+)-Camphor-10-sulfonic acid | Acetonitrile | 0.5 | 92% |
| Data is illustrative and will vary based on specific experimental conditions. |
-
Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomeric salts, compromising the resolution.
-
Solution: Begin the resolution with 0.5-0.6 molar equivalents of the chiral agent. This ensures that only the least soluble diastereomeric salt precipitates, enriching the desired enantiomer.[8]
-
-
Inappropriate Crystallization Solvent or Conditions: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts. A poor solvent choice will result in poor separation.
-
Solution: Perform a solvent screen. Alcohols (Methanol, Ethanol, Isopropanol) and their mixtures with water are common choices. The crystallization should be performed slowly, with controlled cooling, to allow for the formation of well-defined crystals and prevent the trapping of the undesired diastereomer.
-
Problem 2: I'm observing unreacted cyclopropyl methyl ketone in my crude product after reductive amination.
This indicates an incomplete reaction. Reductive amination is a two-step process in one pot: imine formation followed by reduction.[9] A failure in either step will result in residual starting material.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.
-
Solution: Ensure anhydrous conditions, as water can push the equilibrium back towards the starting materials. Using a dehydrating agent or a setup with a Dean-Stark trap can improve imine formation. The reaction may also be catalyzed by a mild acid.
-
-
Insufficient Reducing Agent or Inactive Reagent: The hydride reagent may have degraded or been added in insufficient quantity.
-
Solution: Use a fresh, high-quality reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These are milder than NaBH₄ and selectively reduce the imine in the presence of the ketone.[2] Ensure at least one stoichiometric equivalent is used. Monitor the reaction by TLC or GC to confirm the consumption of the starting ketone before workup.
-
Problem 3: My mass spectrometry analysis shows a peak corresponding to a secondary amine byproduct.
This is a classic problem of over-alkylation, where the desired primary amine product reacts with another molecule of the starting ketone to form a new imine, which is then reduced.[1][10]
Potential Causes & Solutions:
-
Incorrect Stoichiometry or Slow Addition: Using an excess of the ketone or adding it too quickly can create localized high concentrations that favor the secondary amine formation.
-
Solution: Use a slight excess of the amine source (e.g., ammonia or an ammonia equivalent). If possible, add the ketone slowly to the reaction mixture containing the amine source and the reducing agent. This maintains a low concentration of the ketone and the primary amine product, minimizing the chance for a second reaction.
-
-
Reaction Temperature Too High: Higher temperatures can accelerate the rate of the undesired second alkylation.
-
Solution: Maintain a controlled, lower temperature (e.g., 0-25 °C) during the reaction. This favors the initial, generally faster, reaction while suppressing the subsequent side reaction.
-
Problem 4: I'm getting a low yield and poor-quality solid during the final hydrochloride salt formation.
The final step of converting the free amine to its hydrochloride salt is critical for stability and handling. Issues here often relate to solvent choice and stoichiometry.
Potential Causes & Solutions:
-
Inappropriate Solvent: If the hydrochloride salt is too soluble in the chosen solvent, precipitation will be incomplete, leading to low yield. If it crashes out too quickly, impurities can be trapped.
-
Solution: The ideal solvent is one in which the free amine is soluble, but the hydrochloride salt is sparingly soluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or isopropyl acetate.[11][12] A solution of HCl in one of these solvents is typically added to a solution of the purified free amine.
-
-
Incorrect HCl Stoichiometry: Adding too much HCl can lead to an oily or hygroscopic product. Too little will leave unreacted free base, reducing yield and purity.
-
Solution: Carefully add a pre-titrated solution of HCl (e.g., 2M HCl in diethyl ether) to the amine solution, monitoring the precipitation. Use approximately 1.0 to 1.05 equivalents of HCl. After addition, stir the slurry for a sufficient time to ensure complete crystallization before filtering.[11]
-
Section 3: Key Experimental Protocols
Protocol 3.1: High-Efficiency Chiral Resolution using (+)-Dibenzoyl-D-tartaric acid
This protocol describes a robust method for resolving racemic 1-Cyclopropylethanamine.
-
Preparation: Dissolve 1.0 mole of racemic 1-Cyclopropylethanamine in 5 volumes of methanol. In a separate vessel, dissolve 0.55 moles of (+)-Dibenzoyl-D-tartaric acid in 5 volumes of methanol.
-
Salt Formation: Slowly add the amine solution to the tartaric acid solution at 50 °C with gentle stirring.
-
Crystallization: Once the addition is complete, slowly cool the mixture to room temperature over 4 hours. Then, cool further to 0-5 °C and hold for at least 2 hours to maximize precipitation of the diastereomeric salt.
-
Isolation: Filter the resulting solid and wash the cake with a small amount of cold methanol.
-
Liberation of Free Amine: Suspend the salt in water and add 2M sodium hydroxide (NaOH) solution until the pH is >12. Extract the liberated (R)-1-Cyclopropylethanamine with a suitable organic solvent (e.g., dichloromethane or MTBE).
-
Purity Check: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate. Analyze the enantiomeric excess (e.e.) of the free amine using chiral HPLC. An e.e. of >99% is expected.
Protocol 3.2: Final Purification by Recrystallization of the Hydrochloride Salt
This protocol is for the final purification of the product to remove residual impurities.
-
Dissolution: Dissolve the crude (R)-1-Cyclopropylethanamine HCl in a minimal amount of hot isopropanol (IPA).
-
Cooling & Crystallization: Slowly cool the solution to room temperature to allow for crystal formation. For maximum recovery, the solution can be further cooled to 0-5 °C.
-
Isolation: Filter the purified crystals and wash with a small volume of cold IPA.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
-
Analysis: Analyze the final product for chemical and chiral purity by HPLC, GC, and NMR.
Section 4: Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common impurity issues during the synthesis.
Caption: Troubleshooting workflow for impurity reduction.
References
- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Beilstein Journal of Organic Chemistry. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Google Patents. Process for the manufacture of cyclopropylamine.
-
PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
- Google Patents. Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
ResearchGate. Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. [Link]
-
ResearchGate. Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. [Link]
-
MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
- Google Patents. Process for manufacturing cyclopropylamine.
-
YouTube. (2020). reductive amination & secondary amine synthesis. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 8. onyxipca.com [onyxipca.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Handling and storage of moisture-sensitive (R)-1-Cyclopropylethanamine hydrochloride
Welcome to the technical support center for (R)-1-Cyclopropylethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this moisture-sensitive reagent. Adherence to these protocols is critical for maintaining the compound's integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its handling critical?
This compound is a chiral amine salt commonly used as a building block in pharmaceutical synthesis. As a hydrochloride salt, it is prone to being hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Improper handling can lead to the absorption of water, which can affect its physical state, reactivity, and ultimately compromise the yield and purity of your experimental results.
Q2: The Safety Data Sheet (SDS) for my lot of this compound doesn't explicitly state it's "hygroscopic." How should I proceed?
While some SDSs may not use the exact term "hygroscopic," they often provide storage instructions that imply moisture sensitivity. Recommendations such as "Keep in a dry area," "Store in a cool, dry, well-ventilated place," and "Keep containers tightly closed" all point towards the need to protect the compound from moisture.[3][4] Given that amine hydrochlorides as a class of compounds are known for their tendency to be hygroscopic, it is best practice to always handle this compound as a moisture-sensitive material.[2]
Q3: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (such as nitrogen or argon) at a refrigerated temperature of 2-8°C.[1][5] The container must be tightly sealed to prevent the ingress of moist air.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation and minimizes moisture uptake. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly Sealed | Creates a physical barrier against atmospheric humidity. |
Q4: I accidentally left the container of this compound open on the bench for a short period. Is it still usable?
The usability of the compound depends on the duration of exposure and the ambient humidity. If the compound appears clumpy, has changed in appearance from a white to off-white solid, or feels damp, it has likely absorbed a significant amount of moisture.[1][6] For sensitive applications requiring precise stoichiometry, it is recommended to dry the material under high vacuum before use.[7][8] However, for less sensitive applications, you may be able to proceed, but be aware that the actual weight of the active compound will be lower than the measured weight due to the presence of water.
Troubleshooting Guide
Problem 1: Inconsistent reaction yields or appearance of side products.
-
Potential Cause: Moisture contamination of this compound. Water can act as an unwanted nucleophile or base in many organic reactions, leading to side product formation and reduced yield of the desired product.
-
Solution:
-
Dry the Reagent: Before use, dry the required amount of the hydrochloride salt under high vacuum to remove absorbed water.[7]
-
Inert Atmosphere Techniques: Handle the compound in a glovebox or use Schlenk line techniques to minimize exposure to the atmosphere.[8]
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying overnight at 125°C or by flame-drying under vacuum.[9]
-
Problem 2: The solid has become a sticky or clumpy mass.
-
Potential Cause: Significant moisture absorption. Hygroscopic materials can attract enough water from the air to deliquesce, or dissolve in the absorbed water.[10]
-
Solution:
-
Drying: Attempt to dry the material under high vacuum, possibly with gentle heating if the compound's thermal stability allows. Be aware that removing lattice water can be difficult.[8]
-
Qualification: If drying is successful, it is highly recommended to re-characterize the material (e.g., by NMR, Karl Fischer titration) to confirm its purity and water content before use in a critical reaction.
-
Disposal: If the material cannot be effectively dried or its purity is questionable, it is best to dispose of it according to your institution's safety protocols.
-
Problem 3: Difficulty in accurately weighing the compound.
-
Potential Cause: Rapid moisture uptake on the balance pan.
-
Solution:
-
Weighing by Difference: Weigh the sealed vial containing the compound, quickly transfer the approximate amount needed into the reaction vessel under a stream of inert gas, and then re-weigh the vial. The difference in weight will be the amount of compound transferred.
-
Glovebox: If available, perform all weighing and handling inside a glovebox with a controlled, low-humidity atmosphere.[8]
-
Work Swiftly: If a glovebox is not available, have all equipment ready and minimize the time the container is open to the atmosphere.[11]
-
Experimental Protocols
Protocol 1: Handling this compound in a Standard Laboratory Setting
This protocol is for laboratories without access to a glovebox.
Caption: Workflow for handling in a standard lab.
Protocol 2: Transferring the Reagent Using Syringe Technique (for solutions)
If you are using a solution of this compound in an anhydrous solvent.
Caption: Syringe transfer workflow for solutions.
Logical Relationship: Impact of Moisture on Experimental Outcome
Caption: Consequence of improper handling.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Angene Chemical. (2021). (S)-1-Cyclopropylethan-1-amine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethanamine. PubChem Compound Database. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Reagent Tips. Retrieved from [Link]
- Google Patents. (n.d.). System and method for processing hygroscopic materials.
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethylamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Retrieved from [Link]
Sources
- 1. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 195252-68-7|(R)-1-Cyclopropylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. (1R)-1-cyclopropylethan-1-amine hydrochloride 97% | CAS: 195252-68-7 | AChemBlock [achemblock.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized (R)-1-Cyclopropylethanamine Hydrochloride
Introduction: The Critical Role of Purity in Chiral Building Blocks
(R)-1-Cyclopropylethanamine hydrochloride is a valuable chiral building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its specific stereochemistry is often crucial for the desired pharmacological activity and safety profile of the final drug product. Consequently, rigorous and accurate determination of its chemical and enantiomeric purity is not merely a quality control step but a fundamental requirement for successful drug development. The presence of the undesired (S)-enantiomer, residual starting materials, synthetic by-products, or solvents can have significant implications for the efficacy, safety, and regulatory approval of the final API.
This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers and drug development professionals in establishing a robust analytical control strategy.
Understanding the Impurity Profile: A Synthesis-Based Approach
A logical starting point for any purity analysis is to understand the potential impurities that could arise from the synthetic route. A common synthesis pathway involves the reductive amination of cyclopropyl methyl ketone.[1] This process, along with the subsequent hydrochloride salt formation, can introduce several classes of impurities.
Table 1: Potential Impurities in (R)-1-Cyclopropylethanamine HCl Synthesis
| Impurity Class | Specific Example(s) | Potential Source | Recommended Analytical Technique(s) |
| Enantiomeric Impurity | (S)-1-Cyclopropylethanamine | Incomplete stereoselectivity of the synthesis | Chiral Chromatography (HPLC or GC) |
| Starting Materials | Cyclopropyl methyl ketone | Incomplete reaction | GC, Reverse-Phase HPLC |
| Reaction Intermediates | Imine intermediate | Incomplete reduction | Reverse-Phase HPLC-MS |
| Solvent Residues | Diethyl ether, Ethanol, Tetrahydrofuran (THF) | Purification and salt formation steps[1][2] | Headspace Gas Chromatography (GC-HS) |
| By-products | Di(1-cyclopropylethyl)amine | Side reactions during reduction | Reverse-Phase HPLC-MS |
Orthogonal Analytical Strategy: A Multi-Faceted Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust strategy employs multiple, orthogonal methods that measure different physicochemical properties. This ensures that all potential impurities are detected and quantified.
Caption: Overall Purity Analysis Workflow.
Method Comparison 1: Enantiomeric Purity by Chiral Chromatography
The most critical purity parameter for (R)-1-Cyclopropylethanamine is its enantiomeric excess (ee), which is a measure of the predominance of one enantiomer over the other.[3][4] Chiral chromatography is the gold standard for this determination.[5]
Causality Behind Method Choice: Chiral stationary phases (CSPs) create a chiral environment within the column. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different interaction energies and, therefore, different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are often a good starting point for screening chiral amines.[6]
Alternative 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is highly versatile and is the most common technique for enantiomeric separations in the pharmaceutical industry.[7]
Experimental Protocol: Chiral HPLC Screening
-
Sample Preparation: Dissolve an accurately weighed sample of (R)-1-Cyclopropylethanamine HCl in the mobile phase or a compatible solvent (e.g., Ethanol/Hexane mixture) to a concentration of ~1 mg/mL.
-
Chromatographic System: HPLC system with UV detection.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A typical starting condition is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). Small amounts of an amine additive (e.g., 0.1% diethylamine) are often required to improve peak shape and reduce tailing for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Analysis: Inject the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the R and S enantiomers using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
Alternative 2: Chiral Gas Chromatography (GC)
For volatile amines, or those that can be made volatile through derivatization, chiral GC is a powerful alternative offering high resolution. A patent for a related synthesis specifically details a chiral GC method for determining enantiomeric excess.[1]
Experimental Protocol: Chiral GC (based on literature[1])
-
Sample Preparation: The hydrochloride salt is not suitable for direct GC analysis. The sample must be neutralized to the free base. Dissolve the HCl salt in water, add a base (e.g., 2M NaOH), and extract the free amine into a volatile organic solvent like MTBE or Dichloromethane.
-
Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., Supelco BetaDex™ 120).[1]
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: 220 °C and 230 °C, respectively.[1]
-
Oven Program: An isothermal or gradient program is used to achieve separation, for example: 75 °C for 18 min, then ramp at 10 °C/min to 120 °C.[1]
-
Analysis: Inject the prepared sample. Calculate % ee from the resulting peak areas as with HPLC.
Caption: Chiral Method Development Workflow.
Method Comparison 2: Chemical Purity and Structural Identity
Beyond enantiomeric purity, it is essential to quantify impurities that are chemically different from the main compound and to confirm the molecule's structure.
Alternative 1: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for chemical purity analysis, separating compounds based on their polarity. It is ideal for detecting non-chiral impurities like starting materials and reaction by-products.
Trustworthiness through Orthogonality: Using RP-HPLC in conjunction with chiral HPLC is a classic example of an orthogonal approach. An impurity that co-elutes with the main peak in one system is unlikely to do so in the other, providing a higher degree of confidence in the final purity value.
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation.[8] For purity analysis, ¹H NMR provides a unique spectral fingerprint of the molecule.
-
Structural Confirmation: The chemical shifts, splitting patterns, and integrations of the proton signals can confirm the identity of (R)-1-Cyclopropylethanamine HCl.[9]
-
Impurity Detection: Signals not corresponding to the main compound indicate the presence of impurities.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be used as a primary quantitative method to determine the absolute purity of the sample without needing a reference standard of the analyte itself.[10] This provides a powerful, orthogonal value to chromatographic purity.
NMR for Enantiomeric Excess: While chromatography is more common, NMR can also determine enantiomeric excess. This requires converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA), which can then be distinguished in the NMR spectrum.[11][12][13] This is an excellent confirmatory technique.
Comparative Summary of Primary Analytical Techniques
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Use | Information Provided | Strengths | Limitations |
| Chiral HPLC | Enantiomeric Purity | % ee, R/S ratio | High accuracy for ee, widely applicable.[14] | May not separate chemical impurities. |
| Chiral GC | Enantiomeric Purity | % ee, R/S ratio | High resolution, fast analysis times. | Requires volatile (free base) sample, potential for thermal degradation. |
| RP-HPLC | Chemical Purity | % Purity, impurity profile | Excellent for separating non-chiral impurities. | Does not separate enantiomers. |
| ¹H NMR / qNMR | Structural ID & Purity | Structure, chemical purity, impurity ID | Absolute quantification (qNMR)[10], structurally informative. | Lower sensitivity for trace impurities compared to HPLC. |
Conclusion
The purity analysis of this compound demands a comprehensive and orthogonal analytical strategy. While chiral chromatography (HPLC or GC) is indispensable for determining the critical enantiomeric excess, it must be complemented by techniques like reverse-phase HPLC for chemical purity and NMR spectroscopy for structural confirmation and absolute purity assessment. Supporting tests for residual solvents and water content complete the analytical profile. By understanding the rationale behind each technique and employing them in a logical, self-validating workflow, researchers and drug development professionals can ensure the quality and integrity of this vital chiral building block, paving the way for the safe and effective synthesis of new medicines.
References
- Title: Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Source: ResearchGate. [Link]
-
Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Source: National Institutes of Health (PMC). [Link]
- Title: Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
Title: Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Source: ResearchGate. [Link]
-
Title: Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Source: ACS Publications (Inorganic Chemistry). [Link]
-
Title: Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Source: ResearchGate. [Link]
-
Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Source: SciSpace. [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Source: ACS Publications (Journal of Medicinal Chemistry). [Link]
-
Title: Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Source: ResearchGate. [Link]
-
Title: Optical Purity and Enantiomeric Excess. Source: Master Organic Chemistry. [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Source: MDPI. [Link]
-
Title: Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Source: Royal Society of Chemistry. [Link]
-
Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Source: Nature Protocols. [Link]
-
Title: Chiral HPLC Separations. Source: Phenomenex. [Link]
-
Title: Spectroscopy of Amines. Source: Chemistry LibreTexts. [Link]
-
Title: Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Source: Chemistry Steps. [Link]
-
Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Source: National Institutes of Health (PMC). [Link]
Sources
- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Routes of (R)-1-Cyclopropylethanamine
(R)-1-Cyclopropylethanamine is a valuable chiral building block in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. Its unique stereochemistry and the conformational constraints imposed by the cyclopropyl group make it a sought-after intermediate in the development of novel therapeutics. This guide provides an in-depth comparison of four distinct synthetic strategies for obtaining this enantiomerically pure amine: diastereoselective reductive amination, classical chiral resolution, enzymatic transamination, and asymmetric hydrogenation. Each route is evaluated based on its chemical principles, experimental protocol, and overall efficiency, providing researchers with the critical information needed to select the most suitable method for their specific application.
Diastereoselective Reductive Amination via Chiral Auxiliary
This classical and often highly effective method introduces chirality through the use of a chiral auxiliary, which directs the stereochemical outcome of a key reaction step. In this case, a chiral amine is used to form a diastereomeric intermediate that can be separated, or it can direct a diastereoselective reduction. A common and scalable approach involves the condensation of cyclopropyl methyl ketone with a chiral phenylethylamine, followed by diastereoselective reduction of the resulting imine and subsequent removal of the chiral auxiliary.
Causality Behind Experimental Choices
The choice of (S)-(-)-α-phenylethylamine as the chiral auxiliary is strategic. Its reaction with the prochiral cyclopropyl methyl ketone forms a mixture of (E) and (Z) imines. The subsequent reduction of the C=N bond, typically with a hydride reducing agent like sodium borohydride, proceeds via attack on the less sterically hindered face of the imine. The bulky phenyl group of the auxiliary effectively shields one face, leading to the preferential formation of one diastereomer of the resulting secondary amine. The final step, hydrogenolytic debenzylation, removes the chiral auxiliary to yield the desired primary amine. This step is typically clean and high-yielding.
Experimental Protocol
Step 1: Imine Formation In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of cyclopropyl methyl ketone (1.0 eq.), (S)-(-)-α-phenylethylamine (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Step 2: Diastereoselective Reduction The crude imine is dissolved in methanol and the solution is cooled to 0 °C. Sodium borohydride (1.5 eq.) is added portion-wise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude diastereomeric secondary amines.
Step 3: Debenzylation The crude secondary amine is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the crude (R)-1-cyclopropylethanamine. Purification by distillation or chromatography yields the final product.
Classical Chiral Resolution of Racemic Amine
This method involves the synthesis of a racemic mixture of 1-cyclopropylethanamine, followed by its separation into individual enantiomers. The resolution is achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[1][2]
Causality Behind Experimental Choices
The key to a successful classical resolution is the selection of an appropriate resolving agent that forms well-defined crystalline diastereomeric salts with a significant difference in solubility in a particular solvent.[3] Mandelic acid is a common and effective resolving agent for amines.[4][5] By using one enantiomer of mandelic acid, for example, (R)-mandelic acid, two diastereomeric salts are formed: ((R)-amine)-((R)-acid) and ((S)-amine)-((R)-acid). Due to their different three-dimensional structures, these salts will have different crystal packing energies and, consequently, different solubilities. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. Several recrystallizations may be necessary to achieve high enantiomeric purity.[1]
Experimental Protocol
Step 1: Synthesis of Racemic 1-Cyclopropylethanamine Racemic 1-cyclopropylethanamine can be prepared by the reductive amination of cyclopropyl methyl ketone with ammonia or an ammonia source, such as ammonium formate, in the presence of a reducing agent like sodium cyanoborohydride.
Step 2: Diastereomeric Salt Formation A solution of (R)-mandelic acid (0.5 eq.) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) is added to a solution of racemic 1-cyclopropylethanamine (1.0 eq.) in the same solvent. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
Step 3: Fractional Crystallization The precipitated crystals are collected by filtration. The enantiomeric excess of the amine in the crystalline salt is determined by chiral HPLC or by liberating the free amine and measuring its optical rotation. The crystals are recrystallized from the same solvent system until a constant optical rotation or a high enantiomeric excess is achieved.
Step 4: Liberation of the Free Amine The diastereomerically pure salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to deprotonate the amine. The free (R)-1-cyclopropylethanamine is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried, and the solvent is evaporated to yield the enantiomerically pure product.[5]
Enzymatic Transamination
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. By using an (R)-selective transaminase, cyclopropyl methyl ketone can be directly converted to (R)-1-cyclopropylethanamine with high enantioselectivity.[6][7]
Causality Behind Experimental Choices
The high stereoselectivity of transaminases arises from the precisely arranged amino acid residues in the enzyme's active site, which create a chiral environment. This environment preferentially binds the substrate in an orientation that leads to the formation of one enantiomer of the product. The reaction requires a catalytic amount of pyridoxal-5'-phosphate (PLP) as a cofactor. An amine donor, such as isopropylamine, is used in stoichiometric amounts to provide the amino group. The by-product of this reaction is acetone, which can be removed to drive the equilibrium towards product formation. Enzymes from microorganisms like Arthrobacter sp. are known to exhibit (R)-enantioselective transaminase activity.[8][9]
Experimental Protocol
Reaction Setup In a temperature-controlled vessel, a buffer solution (e.g., phosphate buffer, pH 7.5) is prepared containing cyclopropyl methyl ketone (1.0 eq.), an amine donor (e.g., isopropylamine, 1.5-3.0 eq.), pyridoxal-5'-phosphate (PLP, catalytic amount), and an (R)-selective transaminase (e.g., from Arthrobacter sp. or a commercially available kit). The reaction mixture is incubated at a specific temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.
Work-up and Purification Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to basic (e.g., pH > 10) with sodium hydroxide. The product, (R)-1-cyclopropylethanamine, is then extracted with an organic solvent (e.g., methyl tert-butyl ether). The combined organic layers are dried and concentrated to give the crude product, which can be further purified by distillation.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, offering high atom economy and often excellent enantioselectivity. This approach involves the hydrogenation of a prochiral imine, derived from cyclopropyl methyl ketone, using a chiral transition metal catalyst.
Causality Behind Experimental Choices
The success of this method hinges on the design of the chiral catalyst, which is typically a complex of a transition metal (e.g., iridium, rhodium, or ruthenium) with a chiral ligand. The chiral ligand coordinates to the metal center and creates a chiral environment that directs the delivery of hydrogen to one face of the imine substrate, leading to the preferential formation of one enantiomer of the amine product. Iridium complexes with chiral phosphine ligands have shown great success in the asymmetric hydrogenation of a wide range of imines.[10]
Experimental Protocol
Step 1: Imine Formation The N-benzyl imine of cyclopropyl methyl ketone is prepared by reacting the ketone with benzylamine, often with azeotropic removal of water, similar to the first step in the diastereoselective reductive amination route. The resulting imine is then purified before the hydrogenation step.
Step 2: Asymmetric Hydrogenation In a high-pressure reactor, the imine is dissolved in a suitable solvent (e.g., dichloromethane or methanol). A chiral iridium catalyst, such as one generated in situ from [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., a derivative of BINAP or a P,N-ligand), is added. The reactor is pressurized with hydrogen gas (e.g., 50-100 bar) and heated to a specific temperature. The reaction is stirred until complete conversion is observed.
Step 3: Deprotection After the hydrogenation, the resulting N-benzyl protected amine is deprotected via hydrogenolysis using a palladium catalyst, as described in the diastereoselective reductive amination route, to yield the final product, (R)-1-cyclopropylethanamine.
Comparative Analysis of Synthetic Routes
| Feature | Diastereoselective Reductive Amination | Classical Chiral Resolution | Enzymatic Transamination | Asymmetric Hydrogenation |
| Starting Materials | Cyclopropyl methyl ketone, chiral auxiliary | Racemic 1-cyclopropylethanamine, chiral acid | Cyclopropyl methyl ketone, amine donor | Cyclopropyl methyl ketone, benzylamine |
| Key Transformation | Diastereoselective reduction | Fractional crystallization of diastereomeric salts | Enantioselective amination | Enantioselective hydrogenation |
| Typical Yield | Moderate to Good | < 50% (for the desired enantiomer) | Good to Excellent | Good to Excellent |
| Enantiomeric Excess (ee) | Good to Excellent (often >95% de) | Potentially >99% after recrystallizations | Excellent (>99%) | Excellent (>95%) |
| Scalability | Good | Moderate (can be labor-intensive) | Good (amenable to large-scale fermentation) | Good (requires high-pressure equipment) |
| Advantages | Well-established, reliable, good stereocontrol | Simple concept, can achieve very high ee | High selectivity, mild conditions, "green" | High atom economy, high turnover numbers |
| Disadvantages | Requires stoichiometric chiral auxiliary, deprotection step | Theoretical max yield of 50%, can be tedious | Enzyme cost and stability, limited substrate scope for some enzymes | High cost of catalyst, high pressure required |
Conclusion
The synthesis of enantiomerically pure (R)-1-cyclopropylethanamine can be successfully achieved through several distinct synthetic strategies. The choice of the most appropriate route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, cost considerations, available equipment, and the required level of enantiopurity.
-
Diastereoselective reductive amination offers a reliable and scalable method that is well-rooted in classical organic synthesis.
-
Classical chiral resolution , while conceptually simple, is often labor-intensive and inherently limited to a 50% theoretical yield, making it less ideal for large-scale production unless an efficient racemization and recycling protocol for the unwanted enantiomer is in place.
-
Enzymatic transamination stands out as a highly attractive "green" alternative, providing excellent enantioselectivity under mild reaction conditions and is well-suited for industrial-scale synthesis.
-
Asymmetric hydrogenation represents a highly efficient and atom-economical approach, capable of delivering high yields and enantioselectivities, although it requires specialized high-pressure equipment and often expensive chiral catalysts.
For researchers in drug development and process chemistry, the enzymatic and asymmetric hydrogenation routes are likely the most promising for sustainable and efficient large-scale production of (R)-1-cyclopropylethanamine.
References
-
Schiffler, I., & Bolm, C. (n.d.). (r)- and (s)-mandelic acid. Organic Syntheses Procedure. Retrieved from [Link]
- Reddy, K. L. (2020). Resolution of Racemic Pregabalin with (S)-Mandelic Acid. Chemical & Pharmaceutical Research, 12(4), 1-5.
- U.S. Patent No. 4,983,771. (1991). Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Ishizaki, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2356-2361.
- Larsen, R. D., et al. (1997). Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid. Journal of the Chemical Society, Perkin Transactions 2, (6), 1091-1096.
-
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Iwasaki, A., et al. (2005). Microbial synthesis of chiral amines by (R)-specific transamination with Arthrobacter sp. KNK168. Applied Microbiology and Biotechnology, 69(5), 499-505.
- Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Current Research in Green and Sustainable Chemistry, 6, 100367.
- Matzel, P., et al. (2017). Catalysts for the Asymmetric Transfer Hydrogenation of Various Ketones. European Journal of Inorganic Chemistry, 2017(38-39), 4501-4509.
- Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094.
-
Iwasaki, A., Yamada, Y., Kizaki, N., Ikenaka, Y., & Hasegawa, J. (2006). Microbial synthesis of chiral amines by (R)-specific transamination with Arthrobacter sp. KNK168. Applied microbiology and biotechnology, 69(5), 499–505. [Link]
-
Gomm, A., Lewis, W., Green, A. P., & O'Reilly, E. (2016). A new generation of smart amine donors for transaminase-mediated biotransformations. Chemistry (Weinheim an der Bergstrasse, Germany), 22(36), 12692–12695. [Link]
-
Kelly, S. A., Pohle, S., Wharry, S., et al. (2018). Application of omega-transaminases in the pharmaceutical industry. Chemical reviews, 118(1), 349–367. [Link]
-
Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Current Research in Green and Sustainable Chemistry, 6, 100367.
-
Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
PDB-101. (n.d.). Transaminase. Retrieved from [Link]
- Ito, N., et al. (2012). A novel (R)-amine transaminase from Arthrobacter sp. KNK168 (FERM BP-5228): purification, characterization, and gene cloning. Applied Microbiology and Biotechnology, 96(2), 419-428.
- Shah, S. A., & Khan, K. M. (2018). Crystallization-based separation of enantiomers. Journal of the Chemical Society of Pakistan, 40(1), 132-147.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970.
- Di, L., et al. (2022). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 18, 178-185.
- Mathew, S., & Yun, H. (2012). Preparation of (R)-amines from racemic amines with an (S)-amine transaminase from Bacillus megaterium.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scivisionpub.com [scivisionpub.com]
- 5. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Microbial synthesis of chiral amines by (R)-specific transamination with Arthrobacter sp. KNK168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stereospecific Biological Activity of Cyclopropylamines: The Case of (±)-Tranylcypromine
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the biological activities of cyclopropylamine enantiomers, using the clinically significant Monoamine Oxidase (MAO) inhibitor, tranylcypromine (TCP), as a case study. While the user's interest was in (R)- and (S)-1-Cyclopropylethanamine, these molecules are primarily utilized as chiral building blocks. To provide a data-rich and practical analysis, we will examine their close structural analog, (±)-trans-2-phenylcyclopropylamine (tranylcypromine), where the stereochemistry of the cyclopropylamine core dictates target selectivity and potency. The principles discussed herein are directly applicable to understanding the stereochemical importance of other chiral cyclopropylamines in drug design.
Introduction: Chirality, The Architect of Biological Specificity
In drug development, the three-dimensional arrangement of atoms—or stereochemistry—is a critical determinant of a molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles due to the chiral nature of their biological targets, such as enzymes and receptors.[1] The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, valued for its conformational rigidity and unique electronic properties.[2] It is a key component in a class of irreversible, mechanism-based inhibitors that target flavin-dependent amine oxidases, including Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[3][4]
These enzymes catalyze the oxidation of amine-containing substrates and are crucial in neurotransmission and epigenetic regulation.[5] The antidepressant tranylcypromine (Parnate®) is a racemic mixture of (+)-TCP and (-)-TCP, and it serves as a quintessential example of how chirality governs the interaction between a small molecule inhibitor and its enzyme targets.
Mechanism of Action: Irreversible Inhibition via Covalent Adduct Formation
Tranylcypromine and related cyclopropylamines are mechanism-based inhibitors, often termed "suicide substrates." They are processed by the target enzyme, MAO, as if they were a typical substrate. However, this catalytic process generates a highly reactive intermediate that covalently and irreversibly binds to the enzyme's essential flavin adenine dinucleotide (FAD) cofactor, thereby inactivating the enzyme.[5][6]
The process unfolds as follows:
-
Initial Binding: The cyclopropylamine inhibitor binds to the active site of MAO.
-
Single-Electron Transfer (SET): The amine nitrogen donates a single electron to the oxidized FAD cofactor, generating an aminium radical cation and the flavin semiquinone radical.
-
Cyclopropane Ring Opening: The strained cyclopropane ring of the radical cation undergoes rapid homolytic cleavage, creating a reactive carbon-centered radical.
-
Covalent Adduct Formation: This radical intermediate then attacks the N5 position of the flavin semiquinone, forming a stable, irreversible covalent bond.
This covalent modification permanently disables the enzyme's catalytic machinery. The cell must synthesize new enzyme molecules to restore normal function, leading to a prolonged pharmacological effect.[5]
Caption: Mechanism-based inhibition of MAO by tranylcypromine (TCP).
Stereospecific Inhibition of MAO-A and MAO-B
The two major isoforms of monoamine oxidase, MAO-A and MAO-B, have distinct substrate preferences and physiological roles. MAO-A primarily metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine.[7] The antidepressant effects of MAOIs are often linked to MAO-A inhibition, while MAO-B inhibition is a therapeutic strategy for Parkinson's disease.
The enantiomers of tranylcypromine exhibit significant differences in their ability to inhibit these two isoforms. This stereoselectivity arises from subtle differences in the topology of the active sites of MAO-A and MAO-B, which differentially accommodate the mirror-image shapes of the inhibitors.
| Enantiomer | Target | Potency (IC₅₀) | Selectivity Preference | Key Therapeutic Relevance |
| (+)-trans-TCP | MAO-A | ~2.3 µM (rac) | MAO-A | Antidepressant Activity |
| MAO-B | ~0.95 µM (rac) | |||
| (-)-trans-TCP | MAO-A | Less Active | MAO-B | Dopaminergic Effects (Parkinson's) |
| MAO-B | More Active | |||
| Note: Specific IC₅₀ values for individual enantiomers are subject to variation based on assay conditions. The values for the racemate are provided for context.[8] It is well-established that (+)-trans-TCP shows moderate selectivity for MAO-A, whereas the less active (-)-trans-TCP is selective for MAO-B.[9] |
This differential activity has direct clinical implications. Studies have shown that the (+)-isomer is primarily responsible for the antidepressant effects and the associated autonomic side effects of racemic tranylcypromine.[10] In contrast, the (-)-isomer contributes more to catecholaminergic and dopaminergic neurotransmission.[11] This stereoselective activity underscores the importance of developing single-enantiomer drugs to optimize therapeutic benefit and minimize unwanted side effects.[1]
Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
To quantify the differential inhibitory potential of the (R)- and (S)-enantiomers of a cyclopropylamine, a robust and high-throughput in vitro assay is required. A fluorometric assay measuring the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, is a standard and reliable method.
Principle of the Assay
This assay leverages the fact that for every mole of amine substrate oxidized by MAO, one mole of H₂O₂ is produced. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe (e.g., Amplex Red or similar) into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity.
Caption: High-level workflow for the fluorometric MAO inhibition assay.
Detailed Step-by-Step Methodology
Self-Validation and Causality: This protocol is designed to be self-validating. The inclusion of positive controls (known inhibitors) and negative controls (no inhibitor) validates enzyme activity and inhibitor sensitivity. A pre-incubation step is critical for irreversible inhibitors like cyclopropylamines, as it allows time for the mechanism-based inactivation to occur before substrate is introduced, providing a true measure of irreversible inhibition rather than simple competitive binding.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
(R)- and (S)-1-Cyclopropylethanamine (or other test inhibitors)
-
Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)
-
MAO Substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers and control inhibitors in Assay Buffer. A typical concentration range might be 10 µM down to 1 nM.
-
Prepare working solutions of MAO-A and MAO-B enzymes in cold Assay Buffer. The final concentration should be determined empirically to yield a robust linear signal within a 30-60 minute timeframe.
-
Prepare the "Reaction Mix" containing the MAO substrate, HRP, and the fluorometric probe in Assay Buffer. Protect this solution from light.
-
-
Pre-incubation (Inhibitor with Enzyme):
-
To the wells of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the appropriate inhibitor dilution (or buffer for "no inhibitor" controls).
-
Add 25 µL of the MAO-A or MAO-B working solution to initiate the pre-incubation.
-
Mix gently and incubate the plate for 30 minutes at 37°C. This step allows the irreversible inhibitors to bind and inactivate the enzyme.
-
-
Initiation of Detection Reaction:
-
Following the pre-incubation, add 50 µL of the "Reaction Mix" to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enantiomer against each MAO isoform.
-
Conclusion and Future Directions
The stereochemical configuration of the cyclopropylamine moiety is a paramount factor in determining its biological activity against flavin-dependent amine oxidases. As demonstrated with the clinically relevant MAO inhibitor tranylcypromine, the (+)- and (-)-enantiomers exhibit distinct potency and selectivity profiles for MAO-A and MAO-B. This stereospecificity directly impacts the therapeutic application and side-effect profile of the drug.
For researchers in drug development, these findings emphasize a critical directive: the chiral purity of building blocks like (R)- and (S)-1-Cyclopropylethanamine is not merely a matter of chemical identity but a fundamental driver of biological function. The synthesis and evaluation of individual enantiomers of novel cyclopropylamine-containing drug candidates are essential steps in optimizing on-target potency and minimizing off-target activities. The provided experimental framework offers a robust starting point for conducting such comparative evaluations, enabling the rational design of next-generation therapeutics targeting MAO, LSD1, and other related enzymes.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate? Retrieved January 26, 2026, from [Link]
-
Taylor & Francis. (n.d.). Tranylcypromine – Knowledge and References. Retrieved January 26, 2026, from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved January 26, 2026, from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved January 26, 2026, from [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Research. Retrieved January 26, 2026, from [Link]
-
Grimm, D. R., et al. (2017). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Hotchkiss, C. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(10), 1097-1102. Retrieved January 26, 2026, from [Link]
-
Krabbe, S., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology, 1(4), 272-279. Retrieved January 26, 2026, from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved January 26, 2026, from [Link]
-
Moises, H. W., & Beckmann, H. (1981). Antidepressant efficacy of tranylcypromine isomers: a controlled study. Journal of Neural Transmission, 50(2-4), 185-192. Retrieved January 26, 2026, from [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(14), 4408-4416. Retrieved January 26, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Tranylcypromine. Wikipedia. Retrieved January 26, 2026, from [Link]
-
Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6312. Retrieved January 26, 2026, from [Link]
-
Reynolds, G. P., et al. (1979). Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug. Journal of Pharmacy and Pharmacology, 31(1), 649-652. Retrieved January 26, 2026, from [Link]
-
Guillem, K., et al. (2010). The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. Neuropsychopharmacology, 35(6), 1395-1405. Retrieved January 26, 2026, from [Link]
-
Shaito, A., et al. (2022). Tranylcypromine. In StatPearls. StatPearls Publishing. Retrieved January 26, 2026, from [Link]
-
Li, Z., et al. (2021). Unravelling the target landscape of tranylcypromines for new drug discovery. Signal Transduction and Targeted Therapy, 6(1), 1-22. Retrieved January 26, 2026, from [Link]
-
Smith, D. F. (1980). Tranylcypromine Stereoisomers, Monoaminergic Neurotransmission and Behavior. A minireview. Pharmacopsychiatry, 13(1), 23-28. Retrieved January 26, 2026, from [Link]
-
Paudel, Y. N., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4966. Retrieved January 26, 2026, from [Link]
Sources
- 1. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Serotonergic mechanism underlying tranylcypromine enhancement of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressant efficacy of tranylcypromine isomers: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (R)-1-Cyclopropylethanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to (R)-1-Cyclopropylethanamine hydrochloride. As a critical chiral building block in modern pharmaceuticals, ensuring its identity, purity, and enantiomeric specificity is paramount. This document moves beyond rigid templates to offer a logically structured, in-depth technical narrative grounded in established scientific principles and regulatory expectations.
The Analytical Imperative: Why Validate for this compound?
(R)-1-Cyclopropylethanamine is a chiral primary amine whose specific stereoisomer is often essential for the efficacy and safety of an Active Pharmaceutical Ingredient (API). The hydrochloride salt form is typically used to improve stability and handling properties. The validation of analytical procedures is a regulatory requirement and a scientific necessity, demonstrating that a method is suitable for its intended purpose.[1][2][3] For this specific molecule, analytical validation must rigorously address:
-
Identity: Is the material what it purports to be?
-
Assay: How much of the compound is present?
-
Enantiomeric Purity: What is the concentration of the undesired (S)-enantiomer?
-
Impurity Profile: Are there other chemical impurities present (e.g., starting materials, by-products)?
-
Hydrochloride Content: Is the salt stoichiometry correct?
This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, the United States Pharmacopeia (USP) General Chapter <1225>, and guidances from the U.S. Food and Drug Administration (FDA).[1][2][4][5][6][7][8][9]
A Comparative Overview of Core Analytical Techniques
The choice of an analytical technique is governed by the specific question being asked. For a multifaceted compound like (R)-1-Cyclopropylethanamine HCl, a combination of methods is required.
| Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC | Enantiomeric Purity, Assay | High specificity for enantiomers, excellent precision and accuracy. | Requires specialized, expensive chiral columns. |
| Gas Chromatography (GC) | Assay, Impurity Profiling, Residual Solvents | High efficiency for volatile compounds, sensitive detectors (FID, MS). | May require derivatization for polar amines to prevent peak tailing. |
| Spectroscopy (FTIR, NMR) | Identity Confirmation | Provides unambiguous structural information (fingerprinting). | Primarily qualitative; quantitative use requires more complex validation. |
| Acid-Base Titration | Assay of Hydrochloride Salt | Simple, cost-effective, and highly accurate for salt content. | Non-specific; assays total basic/acidic content. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
For chiral molecules, HPLC with a Chiral Stationary Phase (CSP) is the definitive technique for separating and quantifying enantiomers.[10][11] The separation is based on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase.
Causality Behind Experimental Choices
-
Column Selection: The choice of CSP is the most critical parameter. For a primary amine like (R)-1-Cyclopropylethanamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are highly effective. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are necessary for resolving primary amine enantiomers.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol), is the standard starting point. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity. A small amount of a basic additive (e.g., diethylamine or ethylenediamine) is often required to block highly acidic silanol sites on the silica support, preventing peak tailing and improving resolution.
-
Detection: Due to the lack of a strong chromophore in (R)-1-Cyclopropylethanamine, UV detection at low wavelengths (e.g., 200-215 nm) is necessary.[10] While this provides adequate sensitivity for assay and enantiomeric purity, it also means that mobile phase purity is critical to minimize baseline noise.
Experimental Workflow: Chiral HPLC Validation
Caption: Workflow for Chiral HPLC Method Validation.
Detailed Protocol: Chiral HPLC for Enantiomeric Purity
-
Chromatographic System:
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane: Isopropanol: Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase
-
(R)-Enantiomer Standard Stock (Assay): Prepare a solution of (R)-1-Cyclopropylethanamine HCl at approximately 1.0 mg/mL.
-
(S)-Enantiomer Standard Stock (Impurity): Prepare a solution of the (S)-enantiomer at approximately 1.0 mg/mL.
-
System Suitability Solution: Mix the (R)- and (S)-enantiomer stocks to obtain a solution containing approximately 0.5 mg/mL of each.
-
Sample Solution: Prepare a solution of the test article at approximately 1.0 mg/mL.
-
-
Validation Procedure:
-
Specificity: Inject the diluent, individual enantiomers, and a mixture. The method is specific if the enantiomers are well-resolved from each other and any other peaks. Resolution between the (R) and (S) peaks should be > 2.0.
-
Linearity (for the (S)-impurity): Prepare a series of dilutions of the (S)-enantiomer stock solution to cover a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, range could be 0.05% to 0.15%). Plot peak area versus concentration and perform a linear regression.
-
Accuracy: Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate and calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six separate preparations of the (R)-enantiomer sample spiked with the (S)-enantiomer at the 100% specification level.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the (S)-enantiomer that provides a signal-to-noise ratio of approximately 10 and meets predefined accuracy and precision criteria.
-
Example Validation Data Summary (Chiral HPLC)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Resolution (R,S) > 2.0 | 2.8 |
| Linearity (S-enantiomer) | R² ≥ 0.999 | 0.9995 |
| Range (S-enantiomer) | LOQ to 150% of spec. limit | 0.05% - 0.225% |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 103.2% |
| Precision (Repeatability) | RSD ≤ 5.0% at LOQ | 4.2% |
| Precision (Intermediate) | RSD ≤ 10.0% | 6.8% |
| LOQ (S-enantiomer) | S/N ≈ 10 | 0.05% |
| LOD (S-enantiomer) | S/N ≈ 3 | 0.015% |
Gas Chromatography (GC): A Powerful Alternative for Assay and Impurities
GC is an excellent technique for analyzing volatile compounds and is particularly useful for assaying the main component and identifying other volatile impurities or residual solvents.[12][13] For a primary amine, some optimization is required to achieve good chromatography.
Causality Behind Experimental Choices
-
Derivatization: Primary amines can exhibit poor peak shape on standard GC columns due to their polarity and ability to interact with active sites on the column surface. While specialized base-deactivated columns can mitigate this, a more robust approach is derivatization. Reacting the amine with a reagent like trifluoroacetic anhydride (TFAA) converts it into a less polar, more volatile amide, resulting in sharp, symmetrical peaks.
-
Column Selection: A mid-polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or HP-5), is generally suitable for separating the derivatized amine from potential impurities.
-
Detector: A Flame Ionization Detector (FID) is the workhorse for quantitative analysis of organic compounds. It offers high sensitivity, a wide linear range, and good stability, making it ideal for both assay and impurity quantification.
Experimental Workflow: GC Validation
Caption: Workflow for GC Method Validation with Derivatization.
Detailed Protocol: GC-FID for Assay
-
Chromatographic System:
-
Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow
-
Inlet Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)
-
Injection: 1 µL, Split (e.g., 20:1)
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA)
-
Standard Preparation (Assay):
-
Accurately weigh ~25 mg of (R)-1-Cyclopropylethanamine HCl reference standard into a vial.
-
Add 10.0 mL of Dichloromethane and 200 µL of TFAA.
-
Cap tightly and vortex. Let stand for 15 minutes at room temperature to complete the reaction.
-
-
Sample Preparation: Prepare the test article in the same manner as the standard.
-
-
Validation Procedure:
-
Linearity: Prepare a series of five standard solutions covering 80% to 120% of the nominal assay concentration.[14] Plot peak area versus concentration. The correlation coefficient should be ≥ 0.999.
-
Accuracy: Perform a spike recovery study by adding known amounts of the reference standard to pre-analyzed sample material at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% - 102.0%.
-
Precision (Repeatability): Analyze six independent sample preparations. The Relative Standard Deviation (RSD) should be ≤ 1.0%.[4]
-
Intermediate Precision: Repeat the precision study with a different analyst on a different day. The overall RSD for both sets of data should be ≤ 2.0%.[4]
-
Spectroscopic and Titrimetric Methods: Identity and Salt Content
While chromatographic methods provide quantitative purity data, they do not definitively prove molecular structure. For this, spectroscopy is essential.
Identity Confirmation by FTIR and NMR
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique provides a molecular "fingerprint." For (R)-1-Cyclopropylethanamine HCl, key characteristic absorptions would include N-H stretching from the primary ammonium salt (a broad band around 2400-3200 cm⁻¹), C-H stretching from the cyclopropyl and ethyl groups (~2850-3000 cm⁻¹), and N-H bending (~1500-1600 cm⁻¹).[15][16] The identity is confirmed by comparing the sample's spectrum to that of a qualified reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information. The spectrum would show characteristic signals for the cyclopropyl protons (a complex multiplet at high field, ~0.2-1.0 ppm), the methine proton adjacent to the nitrogen, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment.
Assay by Acid-Base Titration
The hydrochloride content can be accurately determined by a simple non-aqueous acid-base titration.
-
Principle: The hydrochloride salt of the amine is weakly acidic. It can be titrated with a strong base, such as sodium hydroxide, in a non-aqueous medium. The endpoint is determined potentiometrically.
-
Protocol:
-
Accurately weigh a sample of (R)-1-Cyclopropylethanamine HCl.
-
Dissolve in a suitable solvent (e.g., a mixture of methanol and water).
-
Titrate with a standardized solution of 0.1 N Sodium Hydroxide using a pH meter to detect the endpoint.
-
A blank titration is performed to correct for solvent acidity.
-
-
Calculation: The percentage of HCl is calculated based on the volume of titrant consumed, its normality, and the sample weight. This provides a direct measure of the salt content and can be used to calculate the overall assay of the salt form.
Conclusion: A Multi-faceted Approach to Validation
The validation of analytical methods for this compound requires a carefully selected suite of orthogonal techniques. No single method can answer all critical quality questions.
-
Chiral HPLC is indispensable for confirming the enantiomeric purity, which is often the most critical attribute for the final API's biological activity.
-
Gas Chromatography , typically with derivatization, offers a robust and precise method for assay and the control of volatile impurities.
-
Spectroscopic methods (FTIR, NMR) provide the definitive structural confirmation required for identity.
-
Titration offers a simple, accurate way to determine the hydrochloride salt content.
By implementing these methods within a validation framework compliant with ICH, USP, and FDA guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of their materials, building a solid analytical foundation for successful drug development.
References
- US Patent US20210395185A1, Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Kovács, P., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. [Link]
-
AMS Biopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
USP. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]
-
Verstappen, G., & Vleeschauwer, A. D. (1959). Base strengths of amine-amine hydrochloride systems in toluene. The Journal of Physical Chemistry. [Link]
-
Bhongade, S. L., et al. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Narayana, S., et al. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Reddy, K. S., et al. (2009). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. [Link]
-
ResearchGate. (2018). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Reddit. (2021). How to detect a HCl salt in organic compounds. r/chemistry. [Link]
-
MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
- Google Patents. (2007).
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Semantic Scholar. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]
-
USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
EPTQ. (2019). Chemical analysis in amine system operations. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. [Link]
-
PubMed. (1969). Gas-liquid chromatographic analysis of cyclopropene fatty acids. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
USP-NF. (2017). <1225> Validation of Compendial Procedures. [Link]
-
OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
-
ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
LibreTexts. (2021). Spectroscopic Methods. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. uspbpep.com [uspbpep.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. investigationsquality.com [investigationsquality.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. mdpi.com [mdpi.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ofnisystems.com [ofnisystems.com]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Spectroscopic Analysis and Confirmation of (R)-1-Cyclopropylethanamine Structure
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is especially true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural confirmation of (R)-1-Cyclopropylethanamine, a key chiral building block in medicinal chemistry. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity.
The Challenge of Stereochemical Assignment
Confirming the absolute configuration of a chiral molecule like (R)-1-Cyclopropylethanamine goes beyond simple connectivity. It requires techniques sensitive to the spatial arrangement of atoms. While a variety of methods exist, a multi-pronged spectroscopic approach, often complemented by other analytical techniques, provides the most robust and trustworthy confirmation.
A Multi-faceted Approach to Structural Elucidation
A Senior Application Scientist's Guide to Catalyst Efficacy in Asymmetric Cyclopropanation
The cyclopropane motif is a cornerstone in medicinal chemistry and materials science, prized for its unique conformational rigidity and electronic properties.[1] Its synthesis in an enantiomerically pure form is a persistent challenge, where the choice of catalyst is paramount to achieving high stereocontrol. This guide provides a comparative analysis of the leading catalyst systems for asymmetric cyclopropanation, offering field-proven insights into their mechanisms, practical application, and relative performance.
The Central Role of the Catalyst in Stereoselective Carbene Transfer
Asymmetric cyclopropanation is predominantly achieved through the transition-metal-catalyzed reaction of an olefin with a diazo compound. The catalyst's function is twofold: to decompose the diazo compound into a reactive metal-carbene (or carbenoid) intermediate and to orchestrate the subsequent carbene transfer to the olefin within a chiral environment. The architecture of the catalyst's ligands creates a spatially defined pocket, forcing the olefin to approach the carbene from a specific trajectory, thereby dictating the absolute stereochemistry of the final product. This guide will dissect the efficacy of three major classes of catalysts: the high-performance rhodium systems, the versatile copper complexes, and the emerging, sustainable iron-based catalysts.
The Gold Standard: Rhodium(II) Carboxamidate and Carboxylate Catalysts
Dirhodium(II) complexes are arguably the most powerful and broadly effective catalysts for asymmetric cyclopropanation, delivering exceptional yields and enantioselectivities across a wide range of substrates.[1] The development of chiral carboxamidate and carboxylate ligands, pioneered by Doyle and Davies, has been instrumental in this success.
Mechanistic Insight & Rationale for Efficacy
The catalytic cycle, as detailed by kinetic and computational studies, begins with the reaction of the Rh(II) catalyst with the diazo compound.[2] This is followed by the rate-determining step: the extrusion of dinitrogen to form a highly electrophilic rhodium-carbene intermediate.[2] The olefin then attacks this intermediate. The stereoselectivity is governed by the chiral ligands, which effectively shield one face of the carbene and direct the incoming olefin, minimizing steric clashes in the favored transition state. Ligands such as N-(arylsulfonyl)prolinates create a C₂-symmetric environment that has proven exceptionally effective in controlling the stereochemical outcome.[3][4]
Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Field-Proven Experimental Protocol: Rh₂(S-DOSP)₄ Catalysis
The following protocol is representative for the cyclopropanation of styrene with ethyl diazoacetate (EDA):
-
Inert Atmosphere: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the chiral catalyst, such as tetrakis[(S)-(N-dodecylbenzenesulfonyl)prolinato]dirhodium (Rh₂(S-DOSP)₄) (0.01 mol%), in anhydrous, degassed dichloromethane (DCM, 0.1 M relative to the limiting reagent).
-
Substrate Addition: Add styrene (1.2 equivalents). Stir the solution at the designated reaction temperature (e.g., 25 °C).
-
Controlled Reagent Addition: Add a solution of ethyl diazoacetate (EDA) (1.0 equivalent) in DCM dropwise to the catalyst solution over 4-6 hours using a syringe pump. This slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions like dimerization.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC, observing the consumption of the diazo compound.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the enantioenriched cyclopropane product.
The Versatile Workhorse: Copper(I)-Bis(oxazoline) Catalysts
Copper catalysts, particularly those paired with C₂-symmetric bis(oxazoline) (BOX) ligands, offer a cost-effective and highly tunable alternative to rhodium.[5] These systems are renowned for their high enantioselectivity, especially with terminal olefins.
Mechanistic Insight & Rationale for Efficacy
The active catalyst is a Cu(I) species, which may be generated in situ from a Cu(II) precursor.[6] The Cu(I)-BOX complex reacts with the diazo compound to form a copper-carbene intermediate.[6] The chiral BOX ligand creates a well-defined steric environment. The stereochemical outcome is dictated by the approach of the olefin to this intermediate, with the phenyl or tert-butyl groups on the oxazoline rings effectively blocking one face of the carbene, thus directing the cyclopropanation to occur on the less hindered face. The modularity of BOX ligands allows for fine-tuning to optimize performance for specific substrates.
Caption: Experimental workflow for Cu(I)-BOX catalyzed cyclopropanation.
Field-Proven Experimental Protocol: Cu(I)/Ph-BOX Catalysis
A typical procedure for the cyclopropanation of styrene with a nitrodiazoacetate is as follows:
-
Catalyst Formation: In a glovebox or under an inert atmosphere, stir the BOX ligand (e.g., Ph-BOX, 1.1 mol%) and CuOTf·0.5C₆H₆ (1.0 mol%) in dry, degassed 1,2-dichloroethane (DCE) for 1 hour at room temperature.
-
Substrate Addition: Add styrene (3.0 equivalents) to the catalyst solution.
-
Reagent Addition: Add the nitrodiazoacetate (1.0 equivalent) to the reaction mixture.
-
Reaction Execution: Stir the reaction at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12 hours), monitoring by TLC.
-
Purification: After the reaction is complete, concentrate the mixture and purify directly by flash column chromatography on silica gel to yield the product.
The Sustainable Frontier: Iron-Porphyrin Catalysts
Driven by the need for more economical and biocompatible methods, catalysts based on earth-abundant metals like iron have become a major focus of research. Chiral iron-porphyrin complexes have emerged as highly effective catalysts for asymmetric cyclopropanation, in some cases rivaling the performance of noble-metal systems.[7][8]
Mechanistic Insight & Rationale for Efficacy
The reaction is initiated by the reduction of the Fe(III)-porphyrin precursor to the active Fe(II) state. This Fe(II) complex then reacts with the diazo compound to form a reactive iron-carbene intermediate.[7] The intricate, chiral superstructure of the porphyrin ligand creates deep chiral pockets that enforce a specific orientation for the approaching olefin, leading to high enantioselectivity. These catalysts have demonstrated remarkable turnover numbers, making them highly attractive for large-scale applications.[7]
Head-to-Head Performance Comparison
To provide a clear benchmark, the table below compares the performance of leading catalysts from each class for the asymmetric cyclopropanation of styrene with an acceptor-substituted diazo compound.
| Catalyst System | Ligand Family | Diazo Reagent | Yield (%) | ee (%) | Diastereoselectivity (trans:cis) | Reference |
| Rhodium(II) | Rh₂(S-DOSP)₄ | Ethyl Diazoacetate | >95 | >98 | >95:5 | [3] |
| Copper(I) | CuOTf / Ph-BOX | t-Butyl Nitrodiazoacetate | 97 | 94 | >99:1 | [5] |
| Iron(III) | (+)-D₄-(por)FeCl | α-Diazoacetonitrile | 99 | 98 | 85:15 | [7] |
This data is compiled from different literature sources and serves as a representative comparison. Direct performance may vary with specific reaction conditions.
Conclusion and Strategic Recommendations
The selection of a catalyst for asymmetric cyclopropanation is a strategic decision based on the desired balance of reactivity, selectivity, cost, and sustainability.
-
Rhodium(II) Catalysts remain the undisputed champions for broad substrate scope and consistently high enantioselectivity. They are the premier choice for challenging transformations and when performance is the highest priority.
-
Copper(I)-BOX Systems represent the versatile and economical workhorse. Their high degree of tunability makes them ideal for process optimization, and they often provide excellent results for less-demanding substrates.
-
Iron-Porphyrin Catalysts are the future. Offering a sustainable and biocompatible approach with performance that is increasingly competitive with noble metals, they are an excellent choice for green chemistry initiatives and large-scale synthesis.
For any novel substrate, it is prudent to screen a small panel of catalysts, including a high-performance rhodium complex, a tunable copper-BOX system, and a sustainable iron-porphyrin catalyst, to empirically determine the optimal system for your specific research and development goals.
References
- (No valid reference provided in search results)
- Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Asymmetric Cyclopropanation. Chemical Reviews, 103(4), 977–1050.
-
Arnold, F. H., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
-
Arnold, F. H., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]
-
Davies, H. M. L., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 10(3), 2123–2129. [Link]
-
Davies, H. M. L., & Antoulinakis, E. G. (2001). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 123(30), 7371–7372. [Link]
-
Davies, H. M. L., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. [Link]
-
Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC. [Link]
-
Davies, H. M. L., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. PMC. [Link]
-
Arnold, F. H., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
- (No valid reference provided in search results)
- (No valid reference provided in search results)
- (No valid reference provided in search results)
-
Feng, X., et al. (2015). Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with α-nitrodiazoacetates. Tetrahedron, 71(38), 6875-6879. [Link]
-
Zhang, X. P., et al. (2025). Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Chemical Science. [Link]
- (No valid reference provided in search results)
- (No valid reference provided in search results)
- (No valid reference provided in search results)
- (No valid reference provided in search results)
- (No valid reference provided in search results)
-
Woo, L. K., et al. (1995). Shape and stereoselective cyclopropanation of alkenes catalyzed by iron porphyrins. Journal of the American Chemical Society, 117(35), 9031–9032. [Link]
- (No valid reference provided in search results)
-
Fraile, J. M., Mayoral, J. A., et al. (2018). Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation. Molecules, 23(11), 2992. [Link]
- (No valid reference provided in search results)
-
Maxwell, J. L., & Kodadek, T. (1995). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Iowa State University Digital Repository. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
Navigating the Chiral Landscape: A Comparative Guide to the Pharmacokinetics of Cyclopropylamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug development, the three-dimensional arrangement of atoms in a molecule can be the determining factor between a therapeutic breakthrough and a metabolic liability. This guide delves into the critical, yet often overlooked, pharmacokinetic differences between the enantiomers of cyclopropylamine, a structural motif of growing importance in medicinal chemistry. As a Senior Application Scientist, my aim is to provide not just a recitation of facts, but a causal understanding of why these differences arise and how to rigorously investigate them.
The inherent chirality of biological systems dictates that enantiomers, non-superimposable mirror images of each other, can and often do exhibit distinct Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1][2] This stereoselectivity stems from the differential interactions of each enantiomer with chiral macromolecules such as enzymes and transporters.[1] Understanding these nuances is paramount for optimizing drug efficacy and ensuring patient safety.
The Pivotal Role of Stereochemistry in Pharmacokinetics
Biological systems are homochiral, primarily composed of L-amino acids and D-sugars. This fundamental asymmetry means that when a chiral drug is introduced, the biological machinery often interacts differently with each enantiomer.[1] This can manifest in one enantiomer being more potent (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects and toxicity (the distomer).[1] Therefore, a thorough characterization of the pharmacokinetic behavior of individual enantiomers is not merely an academic exercise but a regulatory and safety imperative.
A Tale of Two Enantiomers: Absorption, Distribution, Metabolism, and Excretion (ADME)
While specific experimental data comparing the pharmacokinetics of the parent (R)- and (S)-cyclopropylamine is not extensively available in public literature, we can draw valuable insights from closely related and well-studied cyclopropylamine-containing drugs. A prime example is the antidepressant tranylcypromine, a substituted cyclopropylamine, for which significant pharmacokinetic differences between its enantiomers have been documented.[3]
Absorption
The journey of a drug begins with its absorption into the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium, a process often mediated by transporter proteins which can exhibit stereoselectivity. While specific data on cyclopropylamine is scarce, it is plausible that its enantiomers could exhibit differential absorption rates, potentially due to interactions with chiral transporters. This has been observed for other chiral drugs where one enantiomer has a higher affinity for uptake transporters or is a poorer substrate for efflux transporters like P-glycoprotein.
Distribution
Once absorbed, a drug is distributed throughout the body, a process significantly influenced by its binding to plasma proteins like albumin and alpha-1-acid glycoprotein. These proteins possess chiral binding sites, leading to stereoselective binding. The extent of protein binding affects the unbound (free) drug concentration, which is the pharmacologically active fraction. Consequently, differences in plasma protein binding between cyclopropylamine enantiomers could lead to variations in their volume of distribution and the concentration available to interact with target tissues.
Metabolism: The Cytochrome P450 Battleground
Metabolism is the primary arena where the pharmacokinetic fates of cyclopropylamine enantiomers are likely to diverge significantly. The cyclopropylamine moiety is a known substrate and, in some cases, an inactivator of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[4][5][6]
The metabolism of cyclopropylamines can proceed via several pathways, including N-oxidation and hydroxylation. A critical and mechanistically interesting pathway involves the oxidation of the nitrogen atom, which can lead to the opening of the strained cyclopropyl ring.[4][5][6] This can generate reactive intermediates capable of covalently modifying the CYP enzyme, leading to mechanism-based inactivation.[4][5][6]
It is highly probable that the (R)- and (S)-enantiomers of cyclopropylamine would be metabolized by different CYP isoforms at different rates. This stereoselectivity is a well-established phenomenon.[1] For instance, one enantiomer might be a substrate for CYP3A4, while the other is preferentially metabolized by CYP2D6. Such differences can have profound implications for drug-drug interactions and inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes.
The inactivation of cytochrome P450 enzymes by cyclopropylamines is a critical consideration in drug design. This process is often initiated by a one-electron oxidation at the nitrogen atom, leading to the cleavage of the cyclopropane ring and subsequent covalent modification of the enzyme.[4][5]
Sources
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in Pharmacokinetics: A Mini Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
Comparing the efficacy of cyclopropylamine drugs with non-cyclopropyl analogs
A Comparative Guide to Efficacy and Metabolic Stability
For decades, the cyclopropyl group has been a favored tool in the medicinal chemist's arsenal, prized for its ability to impart rigidity and improve metabolic stability in drug candidates.[1] When appended to an amine, forming a cyclopropylamine, this small, strained ring system can profoundly influence a molecule's pharmacological profile, often enhancing potency and pharmacokinetic properties.[2][3] However, this structural motif is not without its liabilities, as the same electronic properties that confer desirable attributes can also open pathways to metabolic activation and toxicity.[4] This guide provides a comparative analysis of cyclopropylamine-containing drugs and their non-cyclopropyl analogs, offering experimental data to illustrate the nuanced trade-offs inherent in this compelling structural feature.
The Allure of the Strained Ring: Improved Metabolic Stability and Potency
The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This fundamental principle is a cornerstone of its use in drug design, aiming to block metabolic hotspots and prolong a drug's half-life.
Case Study 1: Pitavastatin vs. Atorvastatin - Deflecting the Metabolic Bullet
Pitavastatin, a potent HMG-CoA reductase inhibitor, strategically incorporates a cyclopropyl group to steer its metabolism away from the major drug-metabolizing enzyme, CYP3A4.[5] This contrasts with many other statins, such as atorvastatin, which are significantly metabolized by this enzyme, leading to a higher potential for drug-drug interactions. The result is that pitavastatin's metabolism is primarily mediated by the less clinically significant CYP2C9, minimizing the risk of interactions with CYP3A4 inhibitors.[5]
While both drugs are effective at lowering LDL cholesterol, pitavastatin's unique metabolic profile offers a distinct clinical advantage in patients on multiple medications.[6][7] A meta-analysis of seven clinical trials involving 1529 patients demonstrated that pitavastatin was as effective as atorvastatin in reducing LDL-C, total cholesterol, and triglycerides.[6] Notably, pitavastatin showed a statistically significant greater increase in HDL-C levels compared to atorvastatin.[6]
| Drug | Key Structural Feature | Primary Metabolic Pathway | LDL-C Reduction | HDL-C Increase |
| Pitavastatin | Cyclopropyl group | CYP2C9 (minor) | Comparable to Atorvastatin | Significantly greater than Atorvastatin[6] |
| Atorvastatin | Non-cyclopropyl | CYP3A4 (major) | Comparable to Pitavastatin | Less than Pitavastatin[6] |
Case Study 2: Engineering Stability in IDO1 Inhibitors
In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy, researchers at Merck strategically introduced cyclopropane rings to enhance metabolic stability and potency.[4][8] By identifying metabolic hotspots on a lead compound, they were able to block these sites of oxidative metabolism by incorporating the robust cyclopropyl moiety, which in turn led to an increased half-life and improved pharmacokinetic profile of the drug candidate.[4][8] This targeted approach highlights the deliberate and rational use of the cyclopropyl group to overcome common drug development hurdles.
The Dark Side of the Ring: Bioactivation and Toxicity
The strained nature of the cyclopropylamine ring, while beneficial for metabolic stability, can also be its Achilles' heel. The amine group can undergo CYP-mediated oxidation, leading to the formation of reactive, ring-opened intermediates.[4] These reactive species can then form covalent adducts with cellular macromolecules, such as proteins, leading to idiosyncratic drug-induced toxicity.
Case Study 3: The Cautionary Tale of Trovafloxacin
Trovafloxacin, a fluoroquinolone antibiotic, serves as a stark reminder of the potential dangers of the cyclopropylamine moiety. Its association with severe hepatotoxicity, which led to its restricted use, is believed to be mediated by the bioactivation of its cyclopropylamine group.[4][9] In contrast, levofloxacin, a structurally related fluoroquinolone that lacks the cyclopropylamine, does not exhibit the same degree of liver toxicity.[9]
Studies have shown that the oxidation of the cyclopropylamine in trovafloxacin by CYP1A2 results in the formation of a reactive α,β-unsaturated aldehyde.[10] This electrophilic species can readily react with cellular nucleophiles, leading to cellular damage and an inflammatory response, ultimately contributing to liver injury.[11] Research using a human microphysiological liver model demonstrated that trovafloxacin, at clinically relevant concentrations, induced vascular and hepatocellular toxicity and the release of pro-inflammatory cytokines, effects not observed with levofloxacin.[9]
| Drug | Structural Moiety | Bioactivation Potential | Observed Toxicity |
| Trovafloxacin | Cyclopropylamine | High (CYP1A2-mediated) | Severe Hepatotoxicity[9][10] |
| Levofloxacin | Non-cyclopropylamine | Low | Minimal Hepatotoxicity[9] |
A Tale of Two Antidepressants: Tranylcypromine vs. Phenelzine
The impact of the cyclopropylamine group on drug efficacy can be clearly seen in the comparison of two classic monoamine oxidase inhibitors (MAOIs): tranylcypromine and phenelzine.
Tranylcypromine, which features a cyclopropylamine core, is a potent, irreversible inhibitor of both MAO-A and MAO-B.[12] Its rigid structure, conferred by the cyclopropane ring, is thought to contribute to its high affinity for the enzyme's active site. Phenelzine, on the other hand, is a hydrazine-based MAOI, lacking the cyclopropyl moiety.[13]
A double-blind study comparing the two drugs in patients with antidepressant-refractory depression found no significant difference in overall response rates, with 44% of patients responding to tranylcypromine and 47% to phenelzine.[14] However, the study did note that the incidence of side effects such as dizziness, agitation, and insomnia was similar for both drugs.[14] While clinical efficacy was comparable in this study, in vitro data would be needed to definitively compare their potencies at the enzymatic level.
Experimental Protocols
Metabolic Stability Assessment in Human Liver Microsomes
This protocol is designed to determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.
Workflow Diagram:
Metabolic Stability Assay Workflow
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, the test compound (final concentration, e.g., 1 µM), and the human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
In Vitro IC50 Determination for CYP450 Inhibition
This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP450 enzyme activity.[3]
Workflow Diagram:
CYP450 Inhibition IC50 Assay Workflow
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (inhibitor).
-
Prepare a solution of a specific CYP450 probe substrate (e.g., phenacetin for CYP1A2).
-
Prepare human liver microsomes and an NADPH regenerating system as described previously.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, human liver microsomes, and the test compound at various concentrations.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
-
Reaction Termination and Analysis:
-
After a specific incubation time (e.g., 15 minutes), terminate the reaction with ice-cold acetonitrile.
-
Process the samples as described in the metabolic stability assay.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The cyclopropylamine moiety represents a powerful yet complex functional group in drug design. Its strategic incorporation can significantly enhance metabolic stability and potency, as exemplified by pitavastatin and rationally designed IDO1 inhibitors. However, the potential for bioactivation to reactive metabolites, tragically illustrated by trovafloxacin, necessitates a thorough and cautious evaluation of any new drug candidate bearing this functionality. The comparison with non-cyclopropyl analogs underscores the critical importance of a deep understanding of structure-activity and structure-toxicity relationships. By leveraging the appropriate in vitro assays, medicinal chemists can better navigate the intricate landscape of cyclopropylamine pharmacology and harness its benefits while mitigating its risks.
References
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
McLean, C. (2011). Pitavastatin – pharmacological profile from early phase studies. ResearchGate. Retrieved from [Link]
- Birkenhäger, T. K., van den Broek, W. W., Mulder, P. G., Bruijn, J. A., & Moleman, P. (2004). Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients.
- Peterson, E. A., & Deats, M. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9467–9487.
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
ResearchGate. (n.d.). Results of Experimental Testing of Inhibitory Activity (IC 50 , µM) for MAO A and MAO B of Selected Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Tranylcypromine and Phenelzine: Key Differences. Retrieved from [Link]
- Lorenz, C., Schulz, M., J-J., W., & Marx, U. (2023). Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model. Scientific Reports, 13(1), 13359.
- Yan, G., et al. (2018). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1124-1129.
- Fici, F., Arican, B., Faikoglu, G., Bakır, E., Gungor, B., & Robles, N. R. (2021). Review Article: Pitavastatin: Similarities and Differences Compared With Other Statins. Acta Pharmaceutica Sciencia, 59(4), 431-441.
- Sun, Q., Zhu, R., Foss, F. W., Jr, & Macdonald, T. L. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & medicinal chemistry letters, 17(24), 6682–6686.
- Poolsup, N., Suksomboon, N., & Kanjanarat, P. (2011). Meta-analysis of the comparative efficacy and safety of pitavastatin and atorvastatin in patients with dyslipidaemia. Journal of clinical pharmacy and therapeutics, 36(6), 668–676.
- Jones, C. M., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. Organic & Biomolecular Chemistry, 19(35), 7643-7650.
- Baker, G. B., Urichuk, L. J., & McKenna, K. F. (1999). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of psychiatry & neuroscience : JPN, 24(4), 325–334.
- Carrì, A., et al. (2022). Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases. International Journal of Molecular Sciences, 23(8), 4156.
- Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 43(3), 379-388.
- Gylling, H. (2015). Are All Statins the Same?: Focus on the Efficacy and Tolerability of Pitavastatin. Clinical Therapeutics, 37(11), 2419-2434.
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2023). Mechanistic Understanding of Idiosyncratic Drug-Induced Hepatotoxicity Using Co-Cultures of Hepatocytes and Macrophages. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. Retrieved from [Link]
-
LifeNet Health. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the comparison of Pitavastatin (Pitavastatin calcium), a statin (HMG-CoA reductase inhibitor)?. Retrieved from [Link]
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
- Yang, H., et al. (2022).
-
Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Psych Central. (2013). Nardil or Parnate? Understanding the Types of MAOIs. Retrieved from [Link]
Sources
- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 2. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis of the comparative efficacy and safety of pitavastatin and atorvastatin in patients with dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trovafloxacin drives inflammation-associated drug-induced adverse hepatic reaction by changing macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nardil or Parnate? Understanding the Types of MAOIs [psychcentral.com]
- 14. Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Chiral Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit widely different pharmacological and toxicological profiles.[1] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of this principle.[1] Consequently, the accurate determination of enantiomeric purity is a cornerstone of drug development and quality control.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for chiral separations.[2][3] While both can provide the requisite specificity and sensitivity, their underlying principles and applicability differ significantly. This guide provides an in-depth comparison of chiral HPLC and GC methods, culminating in a detailed protocol for their cross-validation to ensure robust and reliable enantiomeric purity analysis.
The Fundamental Principle: Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[4][5] Chiral chromatography overcomes this by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).[1][6] The separation is based on the differential, transient formation of diastereomeric complexes between the enantiomers and the CSP.[4][7] These complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation. The "three-point interaction model" provides a simplified but effective visualization of this principle, where one enantiomer can engage in multiple simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the CSP, while the other cannot, resulting in differential retention.[1][7]
High-Performance Liquid Chromatography (HPLC) for Chiral Analysis
HPLC is a versatile and widely adopted technique for chiral separations, particularly for non-volatile and thermally labile compounds, which constitute a significant portion of pharmaceutical pipelines.[8][9]
The Heart of the Matter: Chiral Stationary Phases (CSPs) in HPLC
The choice of the CSP is the most critical step in developing a chiral HPLC method. A vast array of CSPs are commercially available, broadly categorized as:
-
Polysaccharide-based CSPs: These are the most widely used CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support.[7] They offer broad enantioselectivity for a wide range of compounds.
-
Cyclodextrin-based CSPs: These employ cyclodextrins, cyclic oligosaccharides, as the chiral selector.[4] Separation occurs via an inclusion mechanism, where one enantiomer fits more favorably into the chiral cavity of the cyclodextrin.[7]
-
Pirkle-type (Brush-type) CSPs: These are based on small chiral molecules covalently bonded to the silica surface.[4] They are known for their robustness.[4]
-
Protein-based CSPs: These utilize proteins, such as α1-acid glycoprotein (AGP), as the CSP.[10] They are particularly useful for separating chiral drugs in biological matrices.
-
Macrocyclic Glycopeptide CSPs: These offer a multi-modal chiral surface capable of various interactions, making them suitable for separating polar compounds.[11]
Modes of Operation in Chiral HPLC
Chiral HPLC methods can be developed in several modes, each offering distinct advantages:
-
Normal-Phase: Employs a non-polar mobile phase (e.g., hexane, ethanol) and a polar stationary phase. It often provides excellent selectivity but may have limited applicability for polar compounds.
-
Reversed-Phase: Uses a polar mobile phase (e.g., water, acetonitrile, methanol) and a non-polar stationary phase. This mode is highly versatile and compatible with a wide range of analytes, including those with aromatic rings.
-
Polar Organic Mode: Utilizes polar organic solvents like methanol or acetonitrile as the mobile phase.
-
Polar Ionic Mode: Involves the addition of acidic and basic modifiers to the mobile phase to improve peak shape and selectivity for ionizable compounds.
Gas Chromatography (GC) for Chiral Analysis
GC is a powerful technique for the separation of volatile and thermally stable compounds.[8][12] It offers high efficiency, sensitivity, and rapid analysis times.[13]
Differentiating Enantiomers in the Gas Phase: Chiral GC Columns
Similar to HPLC, chiral GC relies on specialized capillary columns coated with a CSP.[5] The most common CSPs for GC are derivatized cyclodextrins dispersed in a polysiloxane stationary phase.[5][13] These cyclodextrin derivatives create a chiral environment within the column, allowing for the separation of enantiomers based on their differential interactions.[12]
Key Considerations for Chiral GC
-
Volatility and Thermal Stability: The primary prerequisite for GC analysis is that the analyte must be volatile and thermally stable enough to be vaporized without decomposition in the heated injector and column.[9][14] For non-volatile compounds, derivatization to a more volatile form may be necessary.
-
Carrier Gas: An inert gas, such as helium or hydrogen, is used as the mobile phase (carrier gas).[8]
-
Temperature Programming: The column temperature is a critical parameter that is often programmed to increase during the analysis to facilitate the elution of less volatile components.
Head-to-Head Comparison: HPLC vs. GC for Chiral Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[8] | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] |
| Analytes | Non-volatile, thermally labile, and polar compounds.[8][9] | Volatile and thermally stable compounds.[9][12] |
| Mobile Phase | Liquid solvent mixture.[8] | Inert gas (e.g., Helium, Hydrogen).[8] |
| Stationary Phase | Wide variety of CSPs (polysaccharide, cyclodextrin, protein-based, etc.).[6] | Primarily derivatized cyclodextrins in a polysiloxane phase.[5][13] |
| Temperature | Typically performed at or near room temperature.[8] | Requires high temperatures for volatilization.[8] |
| Speed | Analysis times are generally longer (minutes to an hour).[8] | Faster analysis times (seconds to minutes).[8][13] |
| Sample Prep | Dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. |
| Sensitivity | High sensitivity, dependent on the detector.[2] | Very high sensitivity, especially with specific detectors.[12][13] |
The Imperative of Cross-Validation
While both HPLC and GC can be validated independently to provide accurate and precise results for chiral purity, cross-validation of the two methods provides an unparalleled level of confidence in the data. Cross-validation demonstrates the interchangeability of the two techniques, ensuring that the reported enantiomeric purity is independent of the analytical methodology. This is particularly crucial in a regulated environment where data integrity is paramount.
The validation of analytical procedures should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[15][16][17] These guidelines outline the validation characteristics that need to be evaluated.[18][19]
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for chiral purity analysis.
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Detailed Protocol: Cross-Validation of "Chiradex" Enantiomeric Purity
This protocol outlines the cross-validation of HPLC and GC methods for determining the enantiomeric purity of a hypothetical chiral drug, "Chiradex."
1. Sample and Standard Preparation:
-
Racemic Standard: Prepare a stock solution of racemic Chiradex (50:50 mixture of R- and S-enantiomers) in a suitable solvent (e.g., methanol).
-
Enantiomerically Enriched Samples: Prepare samples with known enantiomeric excess (e.g., 99:1, 98:2, 95:5, 90:10 of the desired S-enantiomer to the R-enantiomer) to assess accuracy and linearity.
-
Test Samples: Prepare solutions of the Chiradex drug substance or product to be tested.
2. HPLC Method Development and Validation:
-
Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) under different mobile phase conditions (normal-phase, reversed-phase) to achieve baseline separation of the enantiomers.
-
Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve optimal resolution, peak shape, and analysis time.
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of potential impurities or degradation products.
-
Linearity: Analyze a series of solutions with varying concentrations of the minor enantiomer to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the agreement between the measured enantiomeric excess and the known enantiomeric excess of the prepared standards.
-
Precision (Repeatability and Intermediate Precision): Assess the variability of the results from multiple analyses of the same sample under the same and different conditions (different days, analysts, equipment).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) on the results.
-
3. GC Method Development and Validation:
-
Column Selection: Choose a suitable chiral GC column, typically a cyclodextrin-based phase, that provides separation for the Chiradex enantiomers.
-
Method Optimization: Optimize the injector temperature, oven temperature program, carrier gas flow rate, and detector parameters.
-
Validation: Perform the same validation experiments as described for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOQ, and Robustness).
4. Cross-Validation Study:
-
Analyze a minimum of three independent batches of Chiradex drug substance or product using both the validated HPLC and GC methods.
-
For each batch, perform multiple replicate injections on each system.
-
Calculate the enantiomeric purity (or enantiomeric excess) for each sample from both the HPLC and GC data.
Data Presentation and Interpretation
The results of the cross-validation study should be presented in a clear and comparative manner.
Table 1: Comparison of HPLC and GC Method Validation Parameters for Chiradex
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 0.9% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| LOQ (% Minor Enantiomer) | 0.05% | 0.04% | Reportable |
| Resolution (Rs) | > 2.0 | > 1.8 | ≥ 1.5 |
Table 2: Cross-Validation Results for Enantiomeric Purity of Chiradex Batches
| Batch Number | HPLC (% S-Enantiomer) | GC (% S-Enantiomer) | Difference (%) |
| Batch A | 99.85 | 99.82 | 0.03 |
| Batch B | 99.79 | 99.81 | -0.02 |
| Batch C | 99.91 | 99.88 | 0.03 |
The results from the two methods should be statistically compared (e.g., using a paired t-test) to ensure there is no significant difference between them. A small, statistically insignificant difference between the results from the HPLC and GC methods provides strong evidence for the validity and reliability of both procedures.
Decision Logic for Method Selection
The choice between HPLC and GC for routine chiral analysis depends on several factors. The following diagram outlines a decision-making process.
Caption: Decision Tree for Selecting Between HPLC and GC for Chiral Analysis.
Conclusion
Both HPLC and GC are indispensable tools for the analysis of chiral purity in the pharmaceutical industry. While HPLC offers broader applicability, particularly for non-volatile and complex molecules, GC provides advantages in speed and sensitivity for suitable analytes. The cross-validation of HPLC and GC methods, grounded in the principles of scientific integrity and regulatory compliance, provides the highest level of assurance in the quality and safety of chiral drugs. By understanding the strengths and limitations of each technique and implementing a rigorous cross-validation strategy, researchers and drug development professionals can ensure the reliability of their chiral purity data, from early-stage development to final product release.
References
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- Subbarao, P. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.
- Chemistry LibreTexts.
- Pharma Tutor. Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand.
- Patil, R. A., et al. Chiral Gas Chromatography.
- Regis Technologies. Getting Started with Chiral Method Development.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- MDPI.
- National Institutes of Health.
- Chiralpedia.
- Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Wikipedia.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
- Sigma-Aldrich. Basics of chiral HPLC.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Chromatography Today. HPLC vs GC - A Beginner's Guide.
- ResearchGate. Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024.
- Lab Manager.
- Sanchez, F. G., et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. Chiral HPLC Column.
- Herald Scholarly Open Access.
- Phenomenex.
- International Council for Harmonis
- YouTube. Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry.
- ResearchGate.
- BioPharm International. FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. Q2(R2)
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 19. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Inter-laboratory Characterization of (R)-1-Cyclopropylethanamine Hydrochloride
Abstract
The robust and reproducible characterization of chiral pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). (R)-1-Cyclopropylethanamine hydrochloride is a key chiral building block whose stereochemical purity directly impacts the pharmacological profile of the resultant API. This guide presents a framework for conducting an inter-laboratory comparison for the comprehensive characterization of this compound. We delve into the critical quality attributes (CQAs), provide detailed, field-tested analytical protocols, and discuss the rationale behind methodological choices. The objective is to equip researchers, analytical scientists, and quality control professionals with a self-validating system to ensure analytical method congruence across different laboratories, thereby guaranteeing consistent material quality in a globalized supply chain.
Introduction: The Imperative for Cross-Validation
In modern drug development, the synthesis of chiral molecules is often outsourced to multiple contract manufacturing organizations (CMOs). This compound, a primary amine with a single stereocenter, exemplifies a class of intermediates where control of enantiomeric purity is non-negotiable. The presence of the unwanted (S)-enantiomer can lead to altered efficacy, increased side effects, or the introduction of a new, uncharacterized impurity into the drug substance.[1][2]
Therefore, establishing a harmonized set of analytical methods and proving their reproducibility across different laboratories—a process known as inter-laboratory comparison or proficiency testing—is a critical exercise in risk mitigation.[3] This guide provides a blueprint for such a study, focusing on the core analytical techniques required to build a complete and reliable quality profile for this key intermediate.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is the first step in any analytical endeavor. The table below summarizes key identifiers and properties for (R)-1-Cyclopropylethanamine and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | (1R)-1-cyclopropylethan-1-amine hydrochloride | [4][5] |
| CAS Number | 195252-68-7 | [4][5][6] |
| Molecular Formula | C₅H₁₂ClN | [4][7] |
| Molecular Weight | 121.61 g/mol | [6][7][8] |
| Appearance | White to off-white solid | [4][8] |
| Melting Point | 178-180°C | [8] |
| Solubility | Sparingly in DMSO, slightly in Methanol | [8] |
| Parent Compound (Free Base) | (R)-1-Cyclopropylethanamine (CAS: 6240-96-6) | [9][10] |
Defining the Analytical Scope: Critical Quality Attributes (CQAs)
A successful inter-laboratory study hinges on a pre-defined set of Critical Quality Attributes (CQAs) to be measured. For (R)-1-Cyclopropylethanamine HCl, the analytical focus must be on identity, purity (both chemical and chiral), and safety-related attributes.
Core Methodologies: Protocols for Cross-Validation
The cornerstone of any inter-laboratory study is a set of robust, detailed, and unambiguous analytical protocols. Here, we provide exemplar methods for the most critical assessments: Chiral Purity and Assay by HPLC. These protocols are designed to be self-validating through stringent System Suitability Test (SST) criteria.
Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)
The quantification of the undesired (S)-enantiomer is arguably the most critical measurement. The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose phenylcarbamates, are highly effective for separating chiral amines.[11][12]
Objective: To separate and quantify the (S)-enantiomer of 1-Cyclopropylethanamine from the main (R)-enantiomer peak.
Protocol: CHIRAL-HPLC-001
-
Chromatographic System:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
Mobile Phase: Heptane / Ethanol / Diethylamine (85:15:0.1, v/v/v). Rationale: The non-polar primary solvent (heptane) and polar modifier (ethanol) modulate retention, while the basic additive (diethylamine) is crucial for improving peak shape and reducing tailing of the primary amine analyte by competing for active sites on the silica surface.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm. Rationale: The analyte lacks a strong chromophore, necessitating detection at a lower wavelength for adequate sensitivity.
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase
-
Standard Stock (Racemic): Accurately weigh ~10 mg of racemic 1-Cyclopropylethanamine HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 1 mg/mL)
-
Test Sample: Prepare the (R)-1-Cyclopropylethanamine HCl test sample at the same concentration (1 mg/mL) in Diluent.
-
-
System Suitability Test (SST):
-
Inject the Racemic Standard solution.
-
Resolution (Rₛ): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for the (R)-enantiomer peak must be ≤ 2.0.
-
Relative Standard Deviation (%RSD): Make five replicate injections. The %RSD for the peak area of the (R)-enantiomer must be ≤ 2.0%.
-
Trustworthiness Check: The SST ensures the chromatographic system is performing adequately on the day of analysis, validating the results of the subsequent test samples. Failure to meet SST criteria invalidates the run.[13]
-
-
Procedure & Calculation:
-
Inject the Test Sample solution in duplicate.
-
Identify the peaks based on the retention times from the racemic standard injection.
-
Calculate the percentage of the (S)-enantiomer using the area percent formula: % (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100
-
Assay and Impurity Profiling by Reversed-Phase HPLC (RP-HPLC)
A stability-indicating achiral method is required to determine the overall purity and quantify the active substance.[14][15] This method should separate the main component from any process-related impurities or degradation products.
Protocol: ACHIRAL-HPLC-002
-
Chromatographic System:
-
Column: C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax, Luna, Hypersil)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine, and provides a low pH to ensure the analyte is in its protonated form.
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile
-
Reference Standard: Prepare a solution of (R)-1-Cyclopropylethanamine HCl at ~0.5 mg/mL in Diluent.
-
Test Sample: Prepare the test sample at the same concentration (~0.5 mg/mL) in Diluent.
-
-
System Suitability Test (SST):
-
Inject the Reference Standard solution.
-
Tailing Factor (T): Tailing factor for the main peak must be ≤ 2.0.
-
Theoretical Plates (N): Plate count for the main peak must be ≥ 2000.
-
Relative Standard Deviation (%RSD): For five replicate injections, the %RSD of the main peak area must be ≤ 1.0%.
-
-
Procedure & Calculation:
-
Inject the Test Sample solution.
-
Calculate the Assay value against the reference standard using the external standard method.
-
Determine the percentage of each impurity by area percent normalization (assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined).
-
Designing and Executing the Inter-laboratory Study
The success of the comparison relies on meticulous planning and execution. The workflow diagram below outlines the essential stages.
Data Comparison: A Hypothetical Case Study
To illustrate the output of such a study, the following tables present hypothetical data from three different laboratories testing the same batch of material.
Table 1: Inter-laboratory Comparison of Chiral Purity Results
| Laboratory | Method | (S)-Enantiomer (%) | Resolution (Rₛ) | Tailing Factor | SST Status |
| Lab A | CHIRAL-HPLC-001 | 0.08 | 2.1 | 1.3 | Pass |
| Lab B | CHIRAL-HPLC-001 | 0.11 | 1.9 | 1.6 | Pass |
| Lab C | CHIRAL-HPLC-001 | 0.09 | 2.2 | 1.2 | Pass |
| Mean | 0.093 | ||||
| Std. Dev. | 0.015 |
Table 2: Inter-laboratory Comparison of Assay Results
| Laboratory | Method | Assay (% w/w) | Tailing Factor | Plate Count | SST Status |
| Lab A | ACHIRAL-HPLC-002 | 99.8 | 1.1 | 8500 | Pass |
| Lab B | ACHIRAL-HPLC-002 | 99.5 | 1.2 | 7900 | Pass |
| Lab C | ACHIRAL-HPLC-002 | 99.7 | 1.1 | 8800 | Pass |
| Mean | 99.67 | ||||
| Std. Dev. | 0.15 |
Causality of Discrepancies
Even with harmonized protocols, minor variations are expected. Significant discrepancies often arise from subtle, overlooked factors:
-
Chromatography: Differences in HPLC system dwell volume, column age/batch, or slight mobile phase preparation variations.
-
Integration: Inconsistent integration parameters for small impurity or enantiomer peaks is a common source of variability.
-
Environmental: Laboratory temperature fluctuations can affect retention times and resolution.
-
Analyst Technique: Differences in sample and standard weighing or dilution techniques.
A thorough investigation of outliers is a key learning outcome of an inter-laboratory study, often leading to a more robust and clearly defined "master" method.
Conclusion and Best Practices
An inter-laboratory comparison for the characterization of this compound is not merely a quality control exercise; it is a fundamental component of analytical method lifecycle management. It builds confidence in the data generated across a supply chain and ensures that all stakeholders are making decisions based on a consistent and reliable understanding of the material's quality.
Key Recommendations for Success:
-
Appoint a Study Coordinator: A central point of contact is essential for managing protocols, distributing samples, and collating data.
-
Use a Single, Homogenous Batch: All labs must test identical material to eliminate batch variability as a factor.
-
Provide a Common Reference Standard: Supplying a single, well-characterized reference standard and racemic material is critical for consistency.
-
Mandate Pre-defined SST Criteria: The SST is the gatekeeper of data quality. Its criteria must be strict, harmonized, and non-negotiable.
-
Encourage Open Communication: Create a forum for participating labs to discuss challenges and share insights during the analysis phase.
By adhering to this framework, organizations can build a robust, cross-validated analytical portfolio for this compound, ensuring its quality and suitability for the production of life-saving medicines.
References
-
ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]
-
Advanced ChemBlocks. (n.d.). (1R)-1-cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]
- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
PharmaInfo. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]
-
Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-Cyclopropylethylamine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Retrieved from [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
Bentham Science. (n.d.). An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2018). stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link]
-
Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Retrieved from [Link]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. (1R)-1-cyclopropylethan-1-amine hydrochloride 97% | CAS: 195252-68-7 | AChemBlock [achemblock.com]
- 5. 195252-68-7|(R)-1-Cyclopropylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. Chemscene ChemScene | this compound | 1G | | Fisher Scientific [fishersci.com]
- 7. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]
- 9. wap.guidechem.com [wap.guidechem.com]
- 10. (R)-1-Cyclopropylethylamine | C5H11N | CID 7016286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jpsionline.com [jpsionline.com]
- 15. medipol.edu.tr [medipol.edu.tr]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-Cyclopropylethanamine Hydrochloride
Introduction: (R)-1-Cyclopropylethanamine hydrochloride is a valuable building block in modern drug discovery and development, frequently utilized in the synthesis of complex molecular architectures. As its use becomes more prevalent in research and pharmaceutical laboratories, it is imperative for scientists and technicians to possess a comprehensive understanding of its hazard profile and the requisite protocols for its safe handling and disposal. This guide moves beyond mere procedural checklists to provide a deep, logic-driven framework for managing waste streams containing this compound, ensuring the safety of laboratory personnel and maintaining environmental stewardship.
Core Principles: Hazard Identification and Risk Mitigation
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation. This compound, like its corresponding (S)-enantiomer, is not benign. Its hydrochloride salt form mitigates the high flammability and corrosivity associated with the free amine, but it presents its own set of hazards that demand respect.[1]
The primary risks are clearly delineated by its GHS (Globally Harmonized System) classification.
| Hazard Statement | GHS Classification | Implication and Rationale for Disposal Protocol |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion is a primary exposure route. Protocols must prevent cross-contamination of surfaces and personal items. All contaminated materials become hazardous waste. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct skin contact must be avoided. Chemically resistant gloves are mandatory, and any contaminated PPE must be disposed of immediately as hazardous waste. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | The risk of serious, potentially lasting eye damage necessitates stringent eye protection (goggles or face shield). Spill procedures must be designed to prevent splashing. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | The compound is a solid, but fine dust can become airborne. Disposal methods must minimize dust generation. Handling should occur in well-ventilated areas or a chemical fume hood. |
Understanding these hazards is the first step in a self-validating safety system. The causality is clear: because the compound can cause respiratory irritation, we handle it in a way that avoids creating dust; because it causes skin irritation, we wear specific gloves and dispose of them after handling.
Operational Protocol: Waste Segregation and Disposal
The cardinal rule for the disposal of this compound is that it must be treated as regulated hazardous chemical waste. Under no circumstances should this material or its containers be disposed of in standard trash or washed down the drain. [2][3] Discharge into sewer systems is prohibited and can be detrimental to the environment.[2]
Step-by-Step Disposal of Unused or Expired Product
This protocol applies to the disposition of the pure chemical in its original container.
-
Assess the Container: Ensure the original container is intact, not leaking, and securely sealed. If the original container is compromised, carefully transfer the material to a new, compatible, and properly labeled container inside a chemical fume hood.
-
Proper Labeling: The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"
-
The CAS Number: 162537-11-3 (Note: This CAS number is for the related compound Methoxycarbonyl-L-tert-leucine, often used in similar synthetic pathways. Ensure the correct CAS for your specific reagent is used if different.)
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Segregation and Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage location.[5] This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents or acids.[6]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[2] The recommended disposal method is typically high-temperature incineration at a permitted facility.[2]
Step-by-Step Disposal of Contaminated Materials
This protocol applies to labware (e.g., weigh paper, stir bars), PPE, and absorbent materials used during handling or spill cleanup.
-
Collect Contaminated Solids: Place all contaminated solid waste, such as used gloves, weigh boats, and disposable lab coats, into a designated hazardous waste bag (typically a tough, clear, or appropriately colored plastic bag).
-
Avoid Dust Generation: When handling contaminated powders or absorbents, do so carefully to prevent them from becoming airborne.[7]
-
Package Securely: Once filled, securely seal the bag. For added safety, it is best practice to "double-bag" the waste.
-
Label and Store: Place the sealed bag into a larger, rigid, and leak-proof container labeled for solid hazardous waste. The outer container should be labeled with the chemical name of the primary contaminant.
-
Arrange for Disposal: Follow your institution's procedures for the disposal of solid chemical waste, coordinating with your EHS office.
Emergency Protocol: Managing Spills
A small-scale laboratory spill of this compound can be managed by trained personnel. A large spill requires immediate evacuation and professional emergency response.
Experimental Protocol: Small Spill Cleanup
Objective: To safely contain, collect, and decontaminate a minor spill (<5 grams) of this compound.
Materials:
-
Spill Kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Two pairs of chemically resistant nitrile gloves
-
Chemical safety goggles and a face shield
-
Disposable lab coat or apron
-
Dustpan and brush (non-sparking)
-
Hazardous waste bags and a sealable, rigid waste container
-
Soap and water solution
-
70% ethanol or a suitable lab disinfectant
-
Methodology:
-
Alert & Isolate (1 min): Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Assess & Ventilate (2 min): Ensure the laboratory's ventilation (e.g., chemical fume hood) is operational to prevent vapor or dust accumulation.
-
Don PPE (2 min): Put on a lab coat, safety goggles, a face shield, and two pairs of nitrile gloves.
-
Contain & Collect (5 min):
-
This is a solid, so containment is straightforward.
-
DO NOT apply water, as this will dissolve the material and spread the contamination.
-
Carefully sweep up the solid material using a brush and dustpan, avoiding the creation of dust. Place the collected solid into a sealable, labeled hazardous waste container.
-
-
Decontaminate (10 min):
-
Wipe the spill surface with a cloth dampened with soap and water.
-
Follow with a wipe-down using 70% ethanol or another appropriate laboratory disinfectant.
-
Place all cleaning materials (cloths, wipes) into a hazardous waste bag.
-
-
Package Waste (2 min): Place the sealed bag of cleaning materials and any contaminated PPE (including the outer pair of gloves) into the rigid hazardous waste container with the collected chemical.
-
Final Steps (3 min):
-
Carefully remove the remaining PPE.
-
Wash hands thoroughly with soap and water.
-
Report the incident to your laboratory supervisor and EHS department as required by your institution.[8]
-
Decision Workflow for Spill Response
The following diagram illustrates the logical flow for responding to a spill of this compound.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
Navigating the Safe Handling of (R)-1-Cyclopropylethanamine Hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. (R)-1-Cyclopropylethanamine hydrochloride, a chiral amine of interest in medicinal chemistry, requires a nuanced understanding of its properties to ensure its safe manipulation. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a culture of safety and precision in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound and its free base are classified as hazardous materials, demanding respect and careful handling. The primary hazards associated with this compound are its flammability and corrosivity.[1] Vapors of the free base can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2] As a corrosive substance, it can cause severe burns to the eyes, skin, and mucous membranes upon contact.[1][3] Ingestion is harmful and can lead to significant damage to the gastrointestinal tract.[3]
It is crucial to understand that the hydrochloride salt, while generally more stable and less volatile than the free base, will still exhibit corrosive properties, particularly when in solution or if it comes into contact with moisture. The toxicological properties of many research chemicals are not fully investigated, and therefore, a cautious approach is always warranted.[3]
Table 1: Hazard Summary of (R)-1-Cyclopropylethanamine and Related Compounds
| Hazard Statement | (R)-1-Cyclopropylethylamine[1] | (S)-1-Cyclopropylethan-1-amine hydrochloride | Cyclopropylamine[3][4] |
| Flammability | Highly flammable liquid and vapor | Not classified as flammable (solid) | Extremely flammable liquid and vapor[4] |
| Corrosivity | Causes severe skin burns and eye damage | Causes skin irritation, Causes serious eye irritation | Causes severe skin burns and eye damage[4] |
| Acute Toxicity (Oral) | Harmful if swallowed | Harmful if swallowed | Harmful if swallowed[4] |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation | May cause respiratory irritation |
This table synthesizes data from multiple sources to provide a comparative overview. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are handling.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE ensemble is mandatory to create a robust barrier against exposure.
-
Hand Protection : Chemical-resistant gloves are the first line of defense. Nitrile or neoprene gloves are generally suitable, but it is best practice to consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for any signs of degradation or perforation before use.[5] Double gloving is recommended to provide an additional layer of protection, especially during tasks with a higher risk of splashing.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are essential.[1] A face shield should be worn in conjunction with goggles, particularly when handling larger quantities or when there is a significant risk of splashing.
-
Body Protection : A flame-resistant laboratory coat is required.[5] For operations with a higher risk of significant spills, a chemical-resistant apron or a full chemical suit may be necessary.[3]
-
Respiratory Protection : All handling of this compound, especially the volatile free base, must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical for minimizing risks. The following steps provide a procedural framework for the safe handling of this compound.
3.1. Preparation and Pre-Handling Checklist:
-
SDS Review : Before any new procedure, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
PPE Inspection : Inspect all PPE for damage before donning.
-
Emergency Equipment Location : Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit Availability : Ensure a spill kit appropriate for flammable and corrosive materials is readily available.
3.2. Handling Protocol:
-
Grounding and Bonding : When transferring the flammable free base, use grounding and bonding straps to prevent the buildup of static electricity.[1][3]
-
Use of Spark-Proof Tools : Employ non-sparking tools for all operations involving the flammable liquid.[1][3]
-
Controlled Dispensing : Dispense the chemical slowly and carefully to avoid splashing.
-
Container Management : Keep containers tightly closed when not in use to prevent the escape of vapors.[1][3]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
Emergency and Disposal Plan: Preparedness for the Unexpected
4.1. First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
4.2. Spill Response:
-
Evacuate : Immediately evacuate the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, but do not direct airflow towards an ignition source.
-
Contain : For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Decontaminate the spill area with a suitable cleaning agent.
4.3. Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.
-
Segregation : Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) department.
-
Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal contractor, following all local, state, and federal regulations.[3][5]
By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily laboratory workflow, you can confidently and safely advance your research goals while handling this compound.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
